molecular formula C11H17NO4S B040978 (R)-3-Aminotetrahydrofuran tosylate CAS No. 111769-27-8

(R)-3-Aminotetrahydrofuran tosylate

Cat. No.: B040978
CAS No.: 111769-27-8
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-UHFFFAOYSA-N
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Description

(R)-3-Aminotetrahydrofuran tosylate is a chiral amine salt of high value in asymmetric synthesis and pharmaceutical development. Its structure, featuring a tetrahydrofuran ring with a strategically positioned amine group in the (R)-configuration, makes it a versatile and rigid chiral building block for constructing complex molecules. Research Applications & Value This compound serves as a critical intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the synthesis of enantiomerically pure compounds, particularly for investigating structure-activity relationships. The tosylate salt form enhances the compound's stability and crystallinity, facilitating storage and handling. Published routes describe its synthesis from (R)-3-hydroxytetrahydrofuran via sulfonylation followed by nucleophilic substitution and protection strategies . Biological Activity & Mechanism (R)-3-Aminotetrahydrofuran is studied for its diverse biological activities. Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. It has also shown preliminary antimicrobial properties against specific bacterial strains, which may be attributed to its ability to interact with microbial membranes . The chiral tetrahydrofuran core provides conformational restraint, which can lead to enhanced affinity and selectivity when the molecule is incorporated into potential pharmacophores designed to interact with enzymatic targets or receptors. Properties & Handling This product is provided as a solid and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111769-27-8
Record name (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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Foundational & Exploratory

(R)-3-Aminotetrahydrofuran tosylate basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties and Applications of (R)-3-Aminotetrahydrofuran Tosylate

Executive Summary

This compound is a chiral specialty chemical widely employed as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). It exists as a salt, combining the volatile, liquid (R)-3-aminotetrahydrofuran with p-toluenesulfonic acid. This salt formation is a deliberate and strategic choice to confer superior handling, stability, and crystallinity upon the parent amine, making it more amenable to the rigorous demands of pharmaceutical manufacturing. This guide provides an in-depth analysis of its fundamental chemical and physical properties, explores the mechanistic rationale for its use, outlines its significant applications in drug development, and presents a practical, validated workflow for its use in synthetic protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile intermediate.

Chemical Identity and Structure

This compound is an organic salt. The cationic component is the protonated form of (R)-3-aminotetrahydrofuran, a chiral cyclic amine. The anionic component is the tosylate (p-toluenesulfonate) anion, which is the conjugate base of the strong acid p-toluenesulfonic acid. The tosylate anion is sterically bulky and non-nucleophilic, making it an ideal counterion that does not interfere in subsequent chemical transformations of the amine.

G A (R)-3-Aminotetrahydrofuran Tosylate B Chiral Building Block A->B  Key Attribute C Introduction of Stereocenter & Polar Moiety B->C  Functionality D Synthesis of Complex API C->D  Result E Examples: Tecadenoson Factor Xa Inhibitors D->E

Caption: Role as a chiral building block in API synthesis.

Experimental Workflow: Deprotection and Use in Amide Coupling

This protocol describes a self-validating, common-use case: the in situ generation of the free amine from the tosylate salt for immediate use in an amide coupling reaction with an acyl chloride.

Principle: The tosylate salt is an acidic "protected" form of the amine. To unmask its nucleophilicity, two equivalents of a non-nucleophilic base are required. The first equivalent neutralizes the aminotetrahydrofuranium cation to generate the free amine. The second equivalent scavenges the HCl byproduct generated during the subsequent acylation, driving the reaction to completion.

G start Start: Weigh Reagents dissolve (R)-3-Aminotetrahydrofuran Tosylate (1.0 eq) in DCM start->dissolve cool Cool to 0°C (Inert Atmosphere) dissolve->cool add_base Add Triethylamine (2.1 eq) Stir for 15 min cool->add_base check In Situ Generation of Free Amine add_base->check Deprotonation add_acyl Slowly Add Acyl Chloride (1.05 eq) in DCM check->add_acyl react Warm to RT Monitor by TLC/LC-MS add_acyl->react Acylation workup Aqueous Workup (e.g., NaHCO₃ wash) react->workup Reaction Complete purify Dry, Concentrate & Purify (e.g., Chromatography) workup->purify end Final Product: (R)-Amide purify->end

Caption: Workflow for in situ deprotection and amide coupling.

Step-by-Step Methodology
  • Reagents and Equipment:

    • This compound

    • Acyl chloride of choice

    • Triethylamine (Et₃N), distilled

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous DCM to dissolve the salt (concentration typically 0.1-0.5 M).

    • Cool the resulting solution to 0°C using an ice bath.

  • Deprotonation (Liberation of Free Amine):

    • Slowly add triethylamine (2.1 eq) to the stirred solution.

    • Causality: Using slightly more than two equivalents ensures complete neutralization of both the tosylate salt and the forthcoming HCl byproduct. Triethylamine is chosen as it is a non-nucleophilic base that will not compete with the desired reaction.

    • Allow the mixture to stir at 0°C for 15 minutes. A salt (triethylammonium tosylate) may precipitate.

  • Amide Coupling:

    • Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

    • Causality: A slight excess of the acylating agent ensures full consumption of the valuable amine building block. Slow, cold addition controls the exotherm of the reaction.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and triethylammonium salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Safety and Handling

This compound is a hazardous chemical that requires careful handling by trained personnel. [1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautions for Safe Handling:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [2] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [2] * Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling. [2]* Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. [2]

Conclusion

This compound stands out as a synthetically valuable and industrially practical chiral building block. Its formulation as a tosylate salt elegantly overcomes the handling and stability challenges of the parent free amine, providing chemists with a reliable, solid reagent. A thorough understanding of its basic properties, particularly its pKa, is essential for its effective deployment in multi-step syntheses. Its proven role in the creation of important pharmaceuticals underscores its continued significance in the fields of medicinal chemistry and drug development.

References

  • LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213192, 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Synthesis of (R)-3-Aminothiolane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a pivotal chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, purification, and analytical characterization. Drawing upon established scientific principles and field-proven insights, this document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the causality behind synthetic strategies, the importance of robust analytical methods for ensuring enantiopurity, and its notable application in the synthesis of the antiarrhythmic agent, Tecadenoson.

Introduction: The Significance of a Chiral Building Block

The tetrahydrofuran moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. The introduction of a chiral amine group at the 3-position creates a versatile synthetic handle for the construction of enantiomerically pure pharmaceuticals. The (R)-enantiomer of 3-aminotetrahydrofuran, in particular, has garnered significant attention due to its incorporation into active pharmaceutical ingredients (APIs) where specific stereochemistry is critical for therapeutic efficacy and safety.

The tosylate salt form of (R)-3-aminotetrahydrofuran offers several advantages over the free amine. It is typically a stable, crystalline solid that is easier to handle, purify, and store. The tosylate group, a salt of p-toluenesulfonic acid, enhances the compound's crystallinity and provides a non-hygroscopic nature, which is highly desirable in pharmaceutical manufacturing. This guide will explore the key aspects of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development.

PropertyValueSource
Molecular Weight 259.32 g/mol
Molecular Formula C₁₁H₁₇NO₄S
CAS Number 111769-27-8
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.General knowledge on tosylate salts

Synthesis and Purification: A Pathway to Enantiopurity

The synthesis of this compound hinges on the stereoselective preparation of its precursor, (R)-3-aminotetrahydrofuran. Several synthetic strategies have been developed to achieve high enantiomeric purity.

Synthesis of (R)-3-Aminotetrahydrofuran (the Free Amine)

A common and effective route to (R)-3-aminotetrahydrofuran involves a stereospecific conversion from an enantiopure starting material. One such established method begins with (S)-3-hydroxytetrahydrofuran. This choice is critical as the stereocenter of the starting material dictates the final product's chirality through a Walden inversion.

The synthesis proceeds through three key steps:

  • Tosylation of (S)-3-Hydroxytetrahydrofuran: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. This step proceeds with retention of configuration.

  • Azide Formation with Walden Inversion: The resulting tosylate is then reacted with sodium azide (NaN₃). This is a classical Sₙ2 reaction where the azide nucleophile attacks the carbon bearing the tosylate group from the backside, leading to an inversion of stereochemistry. This crucial step establishes the desired (R)-configuration.

  • Reduction of the Azide: The (R)-3-azidotetrahydrofuran is then reduced to the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere). This reduction step does not affect the stereocenter.

Synthesis_of_R_3_Aminotetrahydrofuran S_3_hydroxy (S)-3-Hydroxytetrahydrofuran R_3_tosyloxy (S)-3-Tosyloxy- tetrahydrofuran S_3_hydroxy->R_3_tosyloxy  p-TsCl, Base (Retention) R_3_azido (R)-3-Azidotetrahydrofuran R_3_tosyloxy->R_3_azido  NaN₃ (Sₙ2, Inversion) R_3_amino (R)-3-Aminotetrahydrofuran R_3_azido->R_3_amino  Reduction (e.g., H₂/Pd-C)

Caption: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran.

Formation of the Tosylate Salt

Once the enantiomerically pure (R)-3-aminotetrahydrofuran is obtained, the formation of the tosylate salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the (R)-3-aminotetrahydrofuran in a suitable organic solvent. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE), or esters like ethyl acetate are commonly used.

  • Acid Addition: A solution of one equivalent of p-toluenesulfonic acid monohydrate in a compatible solvent (e.g., isopropanol, ethanol) is added dropwise to the solution of the amine at room temperature with stirring.

  • Precipitation: The this compound salt, being less soluble in the non-polar solvent, will precipitate out of the solution. The reaction mixture is typically stirred for a period to ensure complete salt formation.

  • Isolation: The crystalline solid is collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of the cold reaction solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.

Purification by Recrystallization

For achieving high purity, recrystallization is a critical step. The choice of solvent is paramount and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recrystallization Protocol:

  • Solvent Selection: A common solvent system for recrystallizing amine tosylate salts is a mixture of a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol, or methanol) and a less polar anti-solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether, or heptane).

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot polar solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. If crystallization is sluggish, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

    • ¹H NMR: The spectrum will show characteristic peaks for the protons of the tetrahydrofuran ring, the methyl group of the tosylate anion, and the aromatic protons of the tosylate. The integration of these peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR: The spectrum will display distinct signals for each carbon atom in both the cation and the anion, confirming the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the ammonium group, the S=O stretches of the sulfonate group, and the C-O-C stretch of the tetrahydrofuran ring.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound. A reversed-phase method with UV detection is typically employed.

  • Chiral HPLC: This is the most critical analytical method to determine the enantiomeric purity (enantiomeric excess, ee) of the product.

    • Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers, leading to their separation and distinct retention times.

    • Typical Method: A normal-phase chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) is often used. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The separation of the enantiomers of the free amine or a derivatized form can be monitored by UV detection. A high enantiomeric excess (typically >99%) is crucial for its use in pharmaceutical synthesis.

Chiral_HPLC_Workflow Sample Sample of (R)-3-Aminotetrahydrofuran Derivatization Optional Derivatization Sample->Derivatization Injection Injection onto Chiral HPLC Column Sample->Injection Derivatization->Injection Separation Separation of Enantiomers on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Analysis Quantification of Enantiomeric Excess (ee%) Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis.

Applications in Drug Development: The Case of Tecadenoson

(R)-3-Aminotetrahydrofuran is a crucial intermediate in the synthesis of Tecadenoson, a selective A₁ adenosine receptor agonist that was developed for the treatment of paroxysmal supraventricular tachycardia.[1]

The synthesis of Tecadenoson involves the nucleophilic substitution of the chlorine atom in 6-chloropurine riboside with the amino group of (R)-3-aminotetrahydrofuran.[2] The use of the enantiomerically pure (R)-amine is critical for the desired pharmacological activity of the final drug molecule.[2] The tosylate salt serves as a stable and reliable source of the chiral amine for this key synthetic step.

Tecadenoson_Synthesis R_3_amino (R)-3-Aminotetrahydrofuran (from tosylate salt) Tecadenoson Tecadenoson R_3_amino->Tecadenoson Chloropurine 6-Chloropurine Riboside Chloropurine->Tecadenoson  Nucleophilic Aromatic Substitution

Caption: Role of (R)-3-Aminotetrahydrofuran in Tecadenoson Synthesis.

Conclusion

This compound stands out as a valuable and versatile chiral building block in the pharmaceutical industry. Its stable, crystalline nature facilitates handling and purification, while its inherent chirality is essential for the stereoselective synthesis of complex drug molecules. The synthetic routes to this intermediate are well-established, with a strong emphasis on controlling stereochemistry. Furthermore, robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the high enantiomeric purity required for pharmaceutical applications. As the demand for enantiomerically pure drugs continues to grow, the importance of key chiral intermediates like this compound in enabling efficient and selective synthesis will undoubtedly increase.

References

  • PubChem. Compound Summary for CID 56947860, this compound. National Center for Biotechnology Information. [Link]. Accessed January 24, 2026.

  • Uccello-Barretta, G., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. [Link].

Sources

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-3-aminotetrahydrofuran tosylate, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a detailed and robust synthesis pathway with explanations for key procedural choices, state-of-the-art characterization methods, and its significant application in the synthesis of therapeutic agents, exemplified by the A₁ adenosine receptor agonist, Tecadenoson.

The Significance of (R)-3-Aminotetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, flexible conformation allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. The introduction of a chiral amine group at the C3 position, specifically in the (R)-configuration, provides a critical anchor point for building complex molecular architectures.

(R)-3-aminotetrahydrofuran is a sought-after intermediate because the defined stereochemistry at C3 is often crucial for pharmacological activity. The tosylate salt form enhances the compound's stability, crystallinity, and handling properties, making it more amenable to purification and storage compared to the free base, which can be hygroscopic and less stable.[1][2][3]

Synthesis of this compound: A Four-Step Approach

The most common and stereospecific synthesis of this compound commences with the readily available and relatively inexpensive chiral precursor, (S)-3-hydroxytetrahydrofuran. The synthesis proceeds through a four-step sequence involving tosylation, azide substitution (an SN2 reaction that inverts the stereocenter), reduction of the azide, and final salt formation.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound A (S)-3-Hydroxytetrahydrofuran B (R)-3-Tosyloxytetrahydrofuran A->B  Step 1: Tosylation (Inversion of stereochemistry does NOT occur here) C (R)-3-Azidotetrahydrofuran B->C  Step 2: Azide Substitution (SN2 - Inversion of stereochemistry) D (R)-3-Aminotetrahydrofuran C->D  Step 3: Reduction E This compound D->E  Step 4: Salt Formation G cluster_1 Tecadenoson Synthesis A (R)-3-Aminotetrahydrofuran C Tecadenoson A->C Nucleophilic Aromatic Substitution B 6-Chloropurine Riboside B->C

Sources

An In-Depth Technical Guide to the Spectral Analysis of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for (R)-3-Aminotetrahydrofuran Tosylate, a chiral building block of significant interest in pharmaceutical development. As a key intermediate, for instance in the synthesis of antiarrhythmic drugs, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple listing of spectral peaks, offering insights into the causal relationships between the molecule's structure and its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Its Spectroscopic Implications

This compound is an organic salt composed of a protonated chiral aminotetrahydrofuran cation and a tosylate anion. This ionic interaction, along with the specific arrangement of atoms in each component, dictates the molecule's behavior in various spectroscopic techniques.

Caption: Chemical structure of this compound.

The workflow for the comprehensive spectral analysis of this compound is systematic, ensuring self-validation at each stage.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_acq ¹H & ¹³C NMR Acquisition nmr_proc Data Processing (FT, Phasing, Baseline) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Shifts, Coupling, Integration) nmr_proc->nmr_interp structure Structural Confirmation nmr_interp->structure ir_acq FTIR Sample Preparation & Scan ir_interp Peak Assignment (Functional Groups) ir_acq->ir_interp ir_interp->structure ms_acq Sample Ionization & Mass Analysis ms_interp Fragmentation Pattern Analysis ms_acq->ms_interp ms_interp->structure

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.6d2HAr-H (ortho to -SO₃⁻)Deshielded by the electron-withdrawing sulfonate group.
~7.1-7.2d2HAr-H (meta to -SO₃⁻)Less deshielded than the ortho protons.
~4.0-4.2m1HC*H-NAdjacent to both the electron-withdrawing nitrogen and oxygen, leading to significant deshielding.
~3.6-3.9m4H-CH₂-O-Protons on carbons adjacent to the electronegative oxygen atom are deshielded.
~2.3-2.4s3HAr-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
~2.0-2.2m2H-CH₂-C(H)-NProtons on the carbon adjacent to the chiral center.
~8.0-8.5br s3H-NH₃⁺Exchangeable protons of the ammonium group, often appearing as a broad singlet. The chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-C (ipso to -SO₃⁻)Quaternary carbon attached to the sulfonate group.
~140Ar-C (ipso to -CH₃)Quaternary carbon attached to the methyl group.
~128Ar-CHAromatic carbons meta to the sulfonate group.
~125Ar-CHAromatic carbons ortho to the sulfonate group.
~70-75-CH₂-O-Carbons bonded to the electronegative oxygen atom.
~50-55C*H-NThe chiral carbon bonded to the nitrogen atom.
~30-35-CH₂-C(H)-NThe carbon at the 4-position of the tetrahydrofuran ring.
~21Ar-CH₃The methyl carbon of the tosylate group.

Expert Interpretation: The downfield shifts of the aromatic protons of the tosylate group are characteristic. The protons on the tetrahydrofuran ring exhibit complex splitting patterns due to their diastereotopic nature. The proton on the chiral carbon (C3) is expected to be the most downfield of the aliphatic protons due to the inductive effects of both the oxygen and the protonated amino group. In the ¹³C NMR spectrum, the carbons of the tetrahydrofuran ring are in the typical region for ethers, with the carbon bearing the amino group being slightly more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the absorptions from the ammonium group, the sulfonate group, the aromatic ring, and the C-O ether linkage.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded, followed by the spectrum of the sample.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2800Strong, BroadN-H stretch (-NH₃⁺)The broadness is due to hydrogen bonding in the solid state. This is a characteristic feature of amine salts.[2]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
2980-2850MediumAliphatic C-H stretchC-H stretching vibrations of the tetrahydrofuran ring.
~1600 & ~1490MediumAromatic C=C stretchSkeletal vibrations of the benzene ring.
1210-1230StrongAsymmetric S=O stretchCharacteristic strong absorption for sulfonate groups.
1120-1130StrongSymmetric S=O stretchAnother strong, characteristic absorption for sulfonates.
1080-1100StrongC-O-C stretchThe ether linkage of the tetrahydrofuran ring.
~1035 & ~1010StrongS-O stretchStretching vibrations of the sulfur-oxygen single bonds.
~815StrongAromatic C-H bendOut-of-plane bending for a para-substituted aromatic ring.

Expert Interpretation: The most prominent features in the IR spectrum will be the very broad and strong absorption in the high-frequency region due to the N-H stretches of the ammonium salt and the strong absorptions in the fingerprint region corresponding to the S=O and S-O stretches of the tosylate group.[3] The presence of the C-O-C stretch confirms the tetrahydrofuran ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Experimental Protocol: MS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to aid ionization if necessary.

  • Instrumentation: An ESI mass spectrometer is used.

  • Data Acquisition: The sample solution is infused into the ESI source. Spectra are typically acquired in positive ion mode to detect the (R)-3-aminotetrahydrofuran cation.

  • Data Analysis: The resulting mass spectrum plots relative intensity against the m/z ratio.

Mass Spectral Data (Predicted)
m/zAssignmentRationale
88.07[C₄H₁₀NO]⁺The protonated molecular ion of (R)-3-aminotetrahydrofuran. This would be the base peak in the positive ion ESI-MS spectrum.
70.06[C₄H₈N]⁺Loss of H₂O from the protonated molecular ion.
58.06[C₃H₆N]⁺Alpha-cleavage with loss of CH₂O.[4][5]
44.05[C₂H₆N]⁺Further fragmentation.

Expert Interpretation: In positive ion ESI-MS, the spectrum will be dominated by the cation, [ (R)-3-aminotetrahydrofuran + H ]⁺, at m/z 88. The tosylate anion (m/z 171) would be observed in negative ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion, providing a calculated m/z of 88.0706 for C₄H₁₀NO⁺. The fragmentation pattern of the aminotetrahydrofuran cation would likely involve cleavage of the ring. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight; the free base (C₄H₉NO) has a molecular weight of 87, which is consistent with this rule.[6]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The predicted spectral data presented in this guide, based on the fundamental principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers in the synthesis and quality control of this important chiral intermediate. The detailed interpretation of the spectral features allows for unambiguous structural confirmation and purity assessment, which are critical aspects of drug development and manufacturing.

References

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An In-Depth Technical Guide to the Safe Handling of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminotetrahydrofuran tosylate is a chiral intermediate of significant interest in pharmaceutical synthesis, valued for its role in the construction of complex molecular architectures. As its use in research and development becomes more prevalent, a thorough understanding of its safety and handling characteristics is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses associated with this compound, grounded in established scientific principles and regulatory standards.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₄S[1]
Molecular Weight259.32 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in waterGeneral chemical knowledge
StabilityStable under recommended storage conditionsGeneral chemical knowledge

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A clear understanding of its potential dangers is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P330: Rinse mouth.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P362: Take off contaminated clothing and wash before reuse.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Reactivity and Stability Profile

While this compound is generally stable, understanding its potential reactivity is crucial to prevent hazardous situations.

Incompatibilities:

  • Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizing agents can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: While it is a salt, strong acids or bases may cause it to decompose or undergo unwanted reactions.

Decomposition: Specific thermal decomposition products for this compound are not readily available in published literature. However, based on its structure, thermal decomposition may produce toxic and flammable gases, including oxides of carbon, nitrogen, and sulfur.

Peroxide Formation Potential: The parent compound, tetrahydrofuran (THF), is a well-known peroxide former.[3][4][5] Peroxide formation occurs through a free-radical reaction with atmospheric oxygen, which is often initiated by light.[3][4][5] While the presence of the amino and tosylate groups may alter the propensity for peroxide formation compared to unsubstituted THF, it is prudent to handle this compound with the assumption that it may also form peroxides over time, especially if exposed to air and light.

Peroxide_Formation THF Tetrahydrofuran Derivative Radical_Initiation Radical Initiation THF->Radical_Initiation Oxygen Oxygen (O2) Oxygen->Radical_Initiation Light Light/Heat Light->Radical_Initiation THF_Radical THF Radical Radical_Initiation->THF_Radical Peroxy_Radical Peroxy Radical THF_Radical->Peroxy_Radical + O2 Peroxide Peroxide Peroxy_Radical->Peroxide + H abstraction

Caption: Simplified workflow for potential peroxide formation in tetrahydrofuran derivatives.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder or creating solutions.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow Start Handling this compound Eye_Protection Wear safety glasses with side shields or goggles. Start->Eye_Protection Hand_Protection Wear compatible chemical-resistant gloves (e.g., nitrile). Start->Hand_Protection Body_Protection Wear a lab coat. Start->Body_Protection End Proceed with experiment Eye_Protection->End Hand_Protection->End Respiratory_Protection Use a respirator if ventilation is inadequate or when handling large quantities. Body_Protection->Respiratory_Protection Assess ventilation Respiratory_Protection->End

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Hygiene Practices:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage is essential to maintain the stability and integrity of this compound, while appropriate disposal is crucial for environmental and personnel safety.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[2]

  • Do not dispose of down the drain or in regular trash.

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimize harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the material.

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect: Carefully scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the spill to the appropriate safety personnel.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Conclusion

This compound is a valuable compound in modern synthetic chemistry. However, its safe use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with this chemical, ensuring a safe and productive laboratory environment.

References

  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Critical Reviews in Toxicology, 43(9), 761-780.
  • Peroxide-Forming Chemicals. University of Louisville Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Peroxide Formation. Department of Chemistry and Biochemistry, University of California, Santa Barbara. (n.d.). Retrieved from [Link]

  • Peroxide-Forming Chemical. Environmental Health and Safety, University of Washington. (2021, August 1). Retrieved from [Link]

  • Thermal Decomposition Behavior and Burning Characteristics of Ammonium Nitrate/Polytetrahydrofuran Propellants with Glycerol Propoxylate as a Crosslinking Agent. (2019).
  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University Environmental Health and Safety Office. (n.d.). Retrieved from [Link]

  • TETRAHYDROFURAN HAZARD SUMMARY. New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved from [Link]

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  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
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  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Taylor & Francis Online.
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  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 6).
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  • Thermal decomposition behaviors and burning characteristics of ammonium nitrate/polytetrahydrofuran/glycerin composite propellant. (2019).
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  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Royal Society Publishing.
  • DARVAN® 670 - SAFETY D
  • Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt. Cole-Parmer. (n.d.).
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  • SODIUM ALLYL SULFON
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(R)-3-Aminotetrahydrofuran Tosylate: A Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a pivotal chiral building block in contemporary medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its true significance lies in its role as a versatile synthetic intermediate for constructing complex, biologically active molecules. This guide elucidates the chemical reactivity and strategic applications of this compound, exploring how the incorporation of the aminotetrahydrofuran moiety influences the physicochemical and pharmacological properties of target compounds. Through a detailed examination of its synthetic utility, with a specific case study on the synthesis of the antiarrhythmic agent Tecadenoson, this document provides a comprehensive overview for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors, profoundly influencing its efficacy, safety, and pharmacokinetic profile. This compound has emerged as a valuable chiral synthon, offering a rigid five-membered heterocyclic ring system functionalized with a primary amine. The tosylate counterion renders the amine protonated, enhancing its stability and handling properties, while the inherent chirality at the C3 position provides a defined stereochemical starting point for asymmetric synthesis.

The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a prevalent motif in a multitude of FDA-approved drugs and natural products.[1][2] Its inclusion in a molecular structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can serve as a bioisosteric replacement for other cyclic systems like the phenyl ring.[3] This guide will delve into the "mechanism of action" of this compound from a synthetic and medicinal chemistry perspective, focusing on its utility as a key structural component in the generation of pharmacologically active agents.

The Role of the Tetrahydrofuran Moiety in Drug Design

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry due to its unique combination of properties.[4][5] Understanding these attributes is key to appreciating the value of this compound as a building block.

  • Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development.

  • Metabolic Stability: The saturated nature of the THF ring makes it less susceptible to oxidative metabolism compared to aromatic rings. Replacing an aromatic moiety with a THF ring can be a strategic approach to improve a drug's half-life.

  • Bioisosterism: The THF ring can act as a bioisostere for other cyclic structures, such as cyclopentane or the phenyl ring.[3] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a biological target.

  • Defined Stereochemistry: The non-planar, puckered conformation of the THF ring allows for the precise spatial arrangement of substituents, which is crucial for stereospecific interactions with biological macromolecules.

The prevalence of the THF motif in a wide range of clinically used drugs, including antivirals like Darunavir and cardiovascular agents, underscores its importance in modern drug design.[1][6]

Synthetic Utility and "Mechanism of Reaction"

The primary "mechanism of action" of this compound is its chemical reactivity, which enables its incorporation into larger, more complex molecules. The key reactive handle is the primary amine, which can participate in a variety of bond-forming reactions.

Nucleophilic Reactivity of the Amino Group

The free base form, (R)-3-aminotetrahydrofuran, is a potent nucleophile. The tosylate salt can be readily converted to the free base by treatment with a suitable inorganic base. The liberated amine can then undergo a range of transformations, including:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N-Arylation and N-Alkylation: Formation of carbon-nitrogen bonds through reactions such as the Buchwald-Hartwig amination or standard nucleophilic substitution with alkyl halides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The workflow for a typical N-acylation reaction is depicted below:

N-Acylation_Workflow cluster_Step1 Step 1: Free Base Generation cluster_Step2 Step 2: Acylation A (R)-3-Aminotetrahydrofuran Tosylate C (R)-3-Aminotetrahydrofuran (Free Base) A->C Deprotonation B Inorganic Base (e.g., NaHCO3, K2CO3) B->C F N-Acylated Product C->F Nucleophilic Attack D Acylating Agent (R'-COCl or R'-COOH) D->F E Coupling Agent (if R'-COOH) E->F Retrosynthesis_Tecadenoson Tecadenoson Tecadenoson Disconnect1 C-N bond Tecadenoson->Disconnect1 Intermediates (R)-3-Aminotetrahydrofuran Substituted Purine Disconnect1->Intermediates

Caption: Retrosynthetic disconnection of Tecadenoson.

Mechanism of Action of Tecadenoson

Once synthesized, Tecadenoson exerts its therapeutic effect by acting as a selective agonist of the A1 adenosine receptor. This G-protein coupled receptor is highly expressed in the atrioventricular (AV) node of the heart. Activation of the A1 receptor by Tecadenoson leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of inwardly rectifying potassium channels. The net result is a slowing of conduction through the AV node, which can terminate certain types of supraventricular tachycardias.

The (R)-3-aminotetrahydrofuran moiety in Tecadenoson plays a crucial role in its binding to the A1 adenosine receptor, contributing to its potency and selectivity.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an amide derivative using this compound.

Synthesis of N-((R)-tetrahydrofuran-3-yl)benzamide

Reagents and Materials Quantity Molar Eq.
This compound2.59 g1.0
Dichloromethane (DCM)50 mL-
Triethylamine (TEA)2.02 g2.0
Benzoyl chloride1.41 g1.0
Saturated aq. NaHCO320 mL-
Brine20 mL-
Anhydrous MgSO4--

Procedure:

  • To a stirred suspension of this compound (2.59 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.02 g, 20.0 mmol).

  • Stir the mixture for 10 minutes to ensure the formation of the free amine.

  • Slowly add benzoyl chloride (1.41 g, 10.0 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 (20 mL).

  • Separate the organic layer and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Conclusion

This compound is a quintessential example of a chiral building block whose "mechanism of action" is realized through its synthetic application. Its value lies not in its intrinsic biological activity, but in its ability to confer desirable structural and stereochemical attributes to pharmacologically active molecules. The strategic incorporation of the aminotetrahydrofuran moiety can significantly impact a drug candidate's solubility, metabolic stability, and target engagement. As the demand for stereochemically pure and structurally optimized therapeutics continues to grow, the importance of versatile chiral intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

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A Guide to (R)-3-Aminotetrahydrofuran Tosylate: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a crucial chiral building block in modern medicinal chemistry.[1][2] Its defined stereochemistry is fundamental to the efficacy and safety of various pharmaceutical compounds.[3][4] This technical guide provides an in-depth analysis of the history, synthesis, and key applications of this versatile intermediate. We will explore a robust and widely adopted synthetic protocol, explaining the causal factors behind critical process decisions. Furthermore, this guide details the compound's physicochemical properties and its role in the synthesis of notable active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Chiral Synthon

In the landscape of drug discovery, the demand for enantiomerically pure compounds is paramount. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. This necessitates the use of chiral building blocks—small, stereochemically defined molecules—to construct complex APIs with high precision.[4] (R)-3-Aminotetrahydrofuran, particularly in its stable tosylate salt form, has emerged as a preferred intermediate for introducing a specific chiral tetrahydrofuran moiety into a target molecule.

The tetrahydrofuran ring is a common structural motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The amine handle at the 3-position provides a versatile point for synthetic elaboration, allowing chemists to readily incorporate this chiral scaffold into a larger molecular framework.

Historical Context and Synthetic Evolution

The development of synthetic routes to chiral 3-aminotetrahydrofuran derivatives was driven by the need for key intermediates in drug development programs. Early methods often relied on classical resolution or chiral pool synthesis, starting from naturally occurring chiral molecules like amino acids or carbohydrates.[5]

A significant advancement in the synthesis of (R)-3-aminotetrahydrofuran involves the stereospecific conversion of a chiral alcohol precursor. A common and industrially scalable approach starts with the readily available (S)-3-hydroxytetrahydrofuran. This strategy employs a double inversion of stereochemistry (SN2 reactions) to achieve the desired (R)-configuration of the final amine product. One such patented method involves tosylation, azidation, and subsequent reduction.[6]

This evolution towards more efficient and stereocontrolled syntheses has made this compound a reliable and accessible building block for pharmaceutical research and development.

Core Synthesis Protocol: From Chiral Alcohol to Tosylate Salt

The following section details a validated, multi-step synthesis of this compound, starting from (S)-3-hydroxytetrahydrofuran. The protocol is designed to be self-validating, with explanations provided for key experimental choices.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Tosylation (Inversion 1) cluster_1 Step 2: Azidation (Inversion 2) cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation & Purification S_Alcohol (S)-3-Hydroxytetrahydrofuran TsCl Tosyl Chloride (TsCl) Pyridine S_Alcohol->TsCl Activation of OH S_Tosylate (S)-3-Hydroxytetrahydrofuran Tosylate TsCl->S_Tosylate NaN3 Sodium Azide (NaN3) DMF S_Tosylate->NaN3 SN2 Displacement R_Azide (R)-3-Azidotetrahydrofuran NaN3->R_Azide H2_PdC H2, Pd/C Methanol R_Azide->H2_PdC Catalytic Hydrogenation R_Amine_Free (R)-3-Aminotetrahydrofuran (Free Base) H2_PdC->R_Amine_Free TsOH p-Toluenesulfonic Acid (TsOH) Isopropanol R_Amine_Free->TsOH Protonation Final_Product This compound TsOH->Final_Product

Caption: Synthetic workflow from a chiral alcohol to the final tosylate salt.

Step-by-Step Methodology

Step 1: Synthesis of (S)-3-((p-tolylsulfonyl)oxy)tetrahydrofuran

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (S)-3-hydroxytetrahydrofuran and pyridine. The mixture is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: p-Toluenesulfonyl chloride (TsCl) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The reaction is stirred at 0-5 °C for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: The reaction mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which is used directly in the next step.

  • Expert Insight: The conversion of the alcohol to a tosylate is a critical activation step. Alcohols are poor leaving groups for SN2 reactions, whereas the tosylate anion is an excellent leaving group, facilitating the subsequent nucleophilic substitution.[7] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of (R)-3-Azidotetrahydrofuran

  • Setup: The crude tosylate from the previous step is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) is added to the solution.

  • Reaction: The mixture is heated to 80-90 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC/HPLC.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed thoroughly with brine to remove residual DMF.

  • Isolation: The organic layer is dried and concentrated carefully under reduced pressure to yield crude (R)-3-azidotetrahydrofuran.

  • Expert Insight: This is the key stereoinverting step. The azide ion attacks the carbon bearing the tosylate group from the opposite face, proceeding via an SN2 mechanism. This inverts the stereocenter from (S) to (R).[6] Sodium azide is highly toxic and potentially explosive; appropriate safety precautions must be taken.

Step 3: Synthesis of (R)-3-Aminotetrahydrofuran (Free Base)

  • Setup: The crude azide is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added as a slurry.

  • Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-60 psi). The reaction is shaken or stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Isolation: The catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude (R)-3-aminotetrahydrofuran free base.

  • Expert Insight: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[6] The resulting free amine is often a volatile and somewhat unstable oil, making its conversion to a stable salt form highly desirable for storage and handling.

Step 4: Formation and Purification of the Tosylate Salt

  • Salt Formation: The crude amine is dissolved in isopropanol (IPA). A solution of p-toluenesulfonic acid monohydrate in IPA is added dropwise with stirring.

  • Crystallization: The product precipitates as a white solid. The slurry is stirred for an additional 1-2 hours at room temperature and then cooled in an ice bath to maximize precipitation.

  • Purification: The solid is collected by filtration, washed with cold IPA, and dried under vacuum.

  • Expert Insight: The formation of a tosylate salt serves two primary purposes. First, it converts the liquid free amine into a stable, crystalline, non-hygroscopic solid that is easy to handle, weigh, and store.[8] Second, the crystallization process itself is a highly effective method of purification, removing many process-related impurities and yielding a product of high chemical and enantiomeric purity.

Physicochemical Properties and Characterization

The final product should be a white to off-white crystalline solid. Proper characterization is essential to confirm identity and purity.

PropertyTypical Value
Molecular Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 138-142 °C
Solubility Soluble in water, methanol. Sparingly soluble in isopropanol.
Optical Rotation [α]D -12.0 to -15.0° (c=1 in Methanol)

Data is compiled from typical supplier specifications and may vary slightly.

Applications in Drug Development

(R)-3-Aminotetrahydrofuran is a key intermediate in the synthesis of several important pharmaceutical agents. Its incorporation can be pivotal for achieving the desired binding affinity and selectivity at biological targets.

A notable example is its use in the synthesis of Tecadenoson , an antiarrhythmic drug candidate.[6] The (R)-aminotetrahydrofuran moiety is a crucial part of the molecule responsible for its interaction with the adenosine A₁ receptor.

Structural Role Diagram

G cluster_0 Synthesis of API cluster_1 Biological Interaction BuildingBlock (R)-3-Aminotetrahydrofuran Tosylate API Final API (e.g., Tecadenoson) BuildingBlock->API Introduces Chiral THF Moiety OtherReagents Other Reagents & Scaffolds OtherReagents->API THF_Moiety Tetrahydrofuran (THF) Moiety (from Building Block) API->THF_Moiety Receptor Biological Target (e.g., Adenosine A1 Receptor) THF_Moiety->Receptor Key Binding Interaction (e.g., H-Bonding)

Caption: Role of the building block in API synthesis and function.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug synthesis. Its development has been guided by the principles of stereocontrolled synthesis, enabling the efficient production of a high-purity intermediate. The robust synthetic route, involving a double SN2 inversion, and the practical advantages of its final salt form make it an invaluable tool for researchers and drug development professionals. Its successful application in synthesizing complex molecules like Tecadenoson underscores its continued relevance in the quest for safer and more effective medicines.

References

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents.
  • US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines - Google Patents.
  • Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap. Available at: [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tosyl group - Wikipedia. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC - NIH. Available at: [Link]

  • WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS - WIPO Patentscope. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Available at: [Link]

  • Chiral Building Blocks - Buchler GmbH. Available at: [Link]

  • I want a method for the reaction of tosylate with amine in basic media - ResearchGate. Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. Available at: [Link]

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  • How to convert tosylate into amine? - ResearchGate. Available at: [Link]

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Introduction: The Strategic Importance of Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran Tosylate and Its Chemical Equivalents

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. The focus is on its synonyms, chemical identity, strategic importance, and practical application in synthesis, ensuring a blend of theoretical understanding and actionable laboratory insights.

In contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. Chiral building blocks, which are molecular fragments with defined stereogenic centers, are fundamental to the construction of complex, single-enantiomer drugs.[1][2][3][4] (R)-3-Aminotetrahydrofuran and its salts represent a critical class of such building blocks, offering a versatile scaffold for the synthesis of innovative therapeutics. The tetrahydrofuran (THF) moiety, in particular, is a common feature in numerous FDA-approved drugs, valued for its ability to improve metabolic stability and drug-receptor interactions.[5]

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. This compound is known by a variety of names, which can be a source of confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The compound is a salt formed between the chiral amine, (R)-3-Aminotetrahydrofuran, and p-toluenesulfonic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the handling, stability, and crystallinity of amine-containing compounds, which are often oils or low-melting solids in their freebase form.

Systematic and Common Synonyms

The following table summarizes the various names and identifiers for both the tosylate salt and the corresponding free amine. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous procurement.

IdentifierThis compound(R)-3-Aminotetrahydrofuran (Free Amine)
Primary Name This compound(R)-3-Aminotetrahydrofuran
IUPAC Name 4-methylbenzenesulfonic acid;(3R)-oxolan-3-amine[6](3R)-oxolan-3-amine[7]
CAS Number 111769-27-8[6]111769-26-7[7]
Molecular Formula C₁₁H₁₇NO₄S[6][8]C₄H₉NO[7]
Molecular Weight 259.32 g/mol [8]87.12 g/mol [7]
Common Synonyms (R)-(+)-Tetrahydro-3-furylamine p-toluenesulfonate salt[6], (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt[6][9], (R)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate[6](R)-tetrahydrofuran-3-amine[7], (3R)-tetrahydrofuran-3-amine[7], (R)-Tetrahydrofuran-3-ylamine[7]
Structural Representation

The chemical structures of the parent amine and its tosylate salt are depicted below. The "(R)" designation refers to the stereochemical configuration at the C3 position of the tetrahydrofuran ring, as determined by the Cahn-Ingold-Prelog priority rules.

Caption: Chemical structures of the chiral amine and the tosyl counterion.

The Role in Asymmetric Synthesis: A Chemist's Perspective

(R)-3-Aminotetrahydrofuran is a valuable intermediate primarily because it provides a chiral, cyclic amine scaffold. Its utility is demonstrated in the synthesis of various pharmaceutical agents, including the antiarrhythmic drug Tecadenoson.[10] The synthetic pathway to this and other complex molecules often relies on the nucleophilic nature of the amine for coupling reactions, while the tetrahydrofuran ring imparts specific conformational constraints and polarity to the final molecule.

Synthetic Genesis: From Chiral Precursors to the Final Product

The enantiomeric purity of the final drug product begins with the chiral integrity of its building blocks. The synthesis of (R)-3-Aminotetrahydrofuran typically starts from a readily available chiral precursor. Two common strategies are highlighted below.

Strategy 1: Synthesis from (S)-3-Hydroxytetrahydrofuran

A prevalent method involves the inversion of stereochemistry from the more accessible (S)-3-hydroxytetrahydrofuran.[10] This process exemplifies a classic application of nucleophilic substitution with stereochemical control.

G start (S)-3-Hydroxytetrahydrofuran step1 Tosylation (TsCl, Pyridine) start->step1 Activation of OH intermediate1 (S)-3-O-Tosyl-tetrahydrofuran step1->intermediate1 step2 Azide Substitution (SN2) (NaN₃, DMF) intermediate1->step2 Displacement intermediate2 (R)-3-Azido-tetrahydrofuran (Inversion of stereochemistry) step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 Azide to Amine end (R)-3-Aminotetrahydrofuran step3->end

Caption: Workflow for the synthesis of (R)-3-aminotetrahydrofuran.

  • Causality: The hydroxyl group is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, facilitating the subsequent nucleophilic substitution. The use of sodium azide (NaN₃) in an Sₙ2 reaction guarantees the inversion of the stereocenter, a cornerstone of this synthetic strategy. The final reduction of the azide is a clean and efficient method to furnish the primary amine.[10]

Strategy 2: Synthesis from L-Malic Acid

Another approach utilizes the chiral pool, starting from L-malic acid. This multi-step synthesis involves esterification, reduction of the carboxylic acids to alcohols, and subsequent cyclization.[11]

Quality Control and Analysis: A Self-Validating Protocol

Ensuring the chemical and enantiomeric purity of this compound is critical. The following protocol outlines a general method for its preparation and purification, incorporating self-validating checkpoints.

Protocol: Preparation and Purification of this compound from the Free Amine

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of (R)-3-Aminotetrahydrofuran in a suitable solvent (e.g., isopropanol or ethyl acetate) at room temperature.

    • Checkpoint: The solution should be clear and colorless. Any discoloration may indicate impurities in the starting material.

  • Salt Formation:

    • Prepare a solution of 1.0 equivalent of p-toluenesulfonic acid monohydrate in the same solvent.

    • Add the p-toluenesulfonic acid solution dropwise to the amine solution with vigorous stirring. An exotherm may be observed.

    • Checkpoint: Precipitation of a white solid should occur during or after the addition. If the product oils out, scratching the inside of the flask or adding a seed crystal can induce crystallization.

  • Crystallization and Isolation:

    • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

    • Checkpoint: The filtrate should be clear. A colored filtrate suggests that impurities have been successfully removed from the solid product.

  • Drying and Characterization:

    • Dry the solid product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

    • Final Validation:

      • Melting Point: Measure the melting point. A sharp melting range (e.g., 136-143 °C) is indicative of high purity.[9]

      • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the 1:1 stoichiometry of the amine and the tosylate.

      • Chiral HPLC/SFC: Determine the enantiomeric excess (e.e.) to confirm the stereochemical integrity. The e.e. should typically be >98%.

      • Elemental Analysis: Confirm the elemental composition (%C, %H, %N, %S).[9]

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound, along with its numerous synonyms, represents more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its defined stereochemistry, coupled with the favorable physicochemical properties imparted by the tosylate salt form, makes it a reliable and versatile building block. A thorough understanding of its nomenclature, synthetic origins, and analytical validation is essential for any scientist working at the forefront of pharmaceutical development.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • (R)-3-Aminotetrahydrofuran . PubChem, National Institutes of Health. [Link]

  • 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) . PubChem, National Institutes of Health. [Link]

  • (S)-3-Aminotetrahydrofuran tosylate (97%) . Amerigo Scientific. [Link]

  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies . PubMed, National Institutes of Health. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery . PMC, National Institutes of Health. [Link]

  • WO/2008/080891 - PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS . WIPO Patentscope. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review . ResearchGate. [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran . Patsnap. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery . ResearchGate. [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro . Organic Syntheses Procedure. [Link]

  • Tetrahydrofuran synthesis . Organic Chemistry Portal. [Link]

  • 3-Hydroxytetrahydrofuran . Wikipedia. [Link]

  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.

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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of (R)-3-Aminotetrahydrofuran tosylate, a valuable chiral building block in pharmaceutical development. The synthesis commences with the commercially available (S)-3-hydroxytetrahydrofuran and proceeds through a carefully orchestrated three-step sequence involving a stereochemical inversion, azide reduction, and final tosylation. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation.

Introduction and Strategic Overview

Chiral 3-aminotetrahydrofuran moieties are prevalent scaffolds in a multitude of clinically significant pharmaceutical agents. Their defined stereochemistry is often critical for target binding and pharmacological activity. The synthesis of the (R)-enantiomer from the readily available (S)-alcohol precursor presents a common yet critical challenge in synthetic chemistry: the inversion of a stereocenter.

This guide details a robust and reliable pathway to achieve this transformation. The core of our strategy hinges on the Mitsunobu reaction, a powerful tool for achieving stereoinversion at a secondary alcohol center.[1][2] The overall synthetic pathway is as follows:

  • Step 1: Mitsunobu Reaction: Conversion of (S)-3-hydroxytetrahydrofuran to (R)-3-azidotetrahydrofuran with complete inversion of stereochemistry.

  • Step 2: Azide Reduction: Transformation of the azide intermediate into the primary amine, (R)-3-aminotetrahydrofuran, via catalytic hydrogenation.

  • Step 3: Tosylation: Formation of the final, stable tosylate salt, this compound, for ease of handling and subsequent use.

G cluster_0 Synthetic Workflow A (S)-3-hydroxytetrahydrofuran B (R)-3-azidotetrahydrofuran A->B  Step 1: Mitsunobu Reaction (Stereoinversion) C (R)-3-aminotetrahydrofuran B->C  Step 2: Azide Reduction D This compound C->D  Step 3: Tosylation

Caption: Overall synthetic workflow.

Step 1: Stereoinversion of (S)-3-hydroxytetrahydrofuran via Mitsunobu Reaction

Expertise & Mechanistic Insight

The Mitsunobu reaction is the cornerstone of this synthesis, enabling the conversion of a secondary alcohol to a variety of functional groups with predictable inversion of configuration.[2] The reaction mechanism proceeds through an SN2 pathway, which is responsible for the stereochemical outcome.[1]

The key steps are:

  • Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a phosphonium salt.

  • The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.

  • The nucleophile, in this case, the azide ion (N₃⁻) from diphenylphosphoryl azide (DPPA), attacks the carbon atom bearing the alkoxyphosphonium group from the backside. This SN2 displacement displaces triphenylphosphine oxide (TPPO) and inverts the stereocenter.

The choice of an azide source like DPPA is strategic. The azide ion is an excellent nucleophile for the SN2 reaction and the resulting organic azide is a stable intermediate that serves as a masked amine, preventing side reactions common with free amines.[3][4]

G cluster_mitsunobu Mitsunobu Reaction: Key Stereoinversion Step start (S)-Alcohol activated Alkoxyphosphonium Salt (Good Leaving Group) start->activated PPh₃, DIAD end (R)-Azide activated->end Inversion of Stereochemistry nucleophile N₃⁻ (Azide ion) nucleophile->activated Backside Attack (SN2)

Caption: The SN2 mechanism ensures stereoinversion.

Detailed Experimental Protocol: Synthesis of (R)-3-azidotetrahydrofuran

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and scratching the solid material. Conduct the reaction in a well-ventilated fume hood.[5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-3-hydroxytetrahydrofuran (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Reagent Addition: Add triphenylphosphine (1.5 eq.). Stir the solution until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the cooled solution.

  • Initiation: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add diethyl ether to the residue and stir for 30 minutes. The byproduct, triphenylphosphine oxide (TPPO), will precipitate.

    • Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

    • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (R)-3-azidotetrahydrofuran is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.

Step 2: Reduction of (R)-3-azidotetrahydrofuran to (R)-3-aminotetrahydrofuran

Method Selection

The reduction of an azide to a primary amine is a common and reliable transformation.[3][6] While several methods exist, such as using LiAlH₄ or the Staudinger reaction, catalytic hydrogenation is often preferred in a process setting due to its clean nature, mild conditions, and the ease of removing the catalyst by filtration.[6] Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose.

Detailed Experimental Protocol: Synthesis of (R)-3-aminotetrahydrofuran

Safety Precaution: Hydrogen gas is flammable and forms explosive mixtures with air. Ensure the system is properly purged with an inert gas (nitrogen or argon) before and after the reaction.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of (R)-3-azidotetrahydrofuran (1.0 eq.) in methanol (MeOH, ~0.4 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat three times). Then, introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude (R)-3-aminotetrahydrofuran is typically of sufficient purity to be used directly in the next step without further purification.

Step 3: Tosylation and Salt Formation

Reaction Principle

The final step involves the reaction of the primary amine with p-toluenesulfonyl chloride (tosyl chloride, TsCl) to form the corresponding sulfonamide. In this protocol, we aim to form the tosylate salt of the amine. This is achieved by reacting the amine with p-toluenesulfonic acid. The resulting salt is typically a stable, crystalline solid, which is easier to handle, purify, and store than the free amine.

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve the crude (R)-3-aminotetrahydrofuran (1.0 eq.) in a suitable solvent such as isopropanol (IPA) or ethyl acetate (~0.5 M).

  • Acid Addition: To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0-1.1 eq.) in the same solvent, dropwise, with stirring at room temperature.

  • Crystallization: The tosylate salt will often precipitate out of the solution upon addition. Stir the resulting slurry at room temperature for 1-2 hours and then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) and then with diethyl ether. Dry the product under vacuum to yield this compound as a white crystalline solid.

Quantitative Data Summary

The following table provides an example of reagent quantities for a synthesis starting with 5.0 g of (S)-3-hydroxytetrahydrofuran.

Step Reagent MW ( g/mol ) Equivalents Amount Volume/Mass
1 (S)-3-hydroxytetrahydrofuran88.111.056.7 mmol5.0 g
Triphenylphosphine (PPh₃)262.291.585.1 mmol22.3 g
Diphenylphosphoryl azide (DPPA)275.221.585.1 mmol23.4 g
Diisopropyl azodicarboxylate (DIAD)202.211.585.1 mmol17.2 g (17.0 mL)
Anhydrous THF---~115 mL
2 (R)-3-azidotetrahydrofuran (crude)113.121.0~56.7 mmol~6.4 g
10% Palladium on Carbon-5-10% (w/w)-~0.3-0.6 g
Methanol (MeOH)---~140 mL
3 (R)-3-aminotetrahydrofuran (crude)87.121.0~56.7 mmol~4.9 g
p-Toluenesulfonic acid monohydrate190.221.0559.6 mmol11.3 g
Isopropanol (IPA)---~115 mL

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link][1]

  • Wikipedia. Mitsunobu reaction. [Link][2]

  • Master Organic Chemistry. Reactions of Azides. [Link][3]

  • Chemistry LibreTexts. Synthesis of Amines. [Link][4]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. [Link][6]

  • Organic Synthesis. Mitsunobu Reaction. [Link][5]

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Use of (R)-3-Aminotetrahydrofuran tosylate in Tecadenoson synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of (R)-3-Aminotetrahydrofuran Tosylate in the synthesis of Tecadenoson, a selective A1 adenosine receptor agonist.

Introduction: The Clinical Significance of Tecadenoson

Tecadenoson is a potent and selective A1 adenosine receptor agonist that has been investigated for its therapeutic potential in managing cardiac arrhythmias, specifically for the conversion of paroxysmal supraventricular tachycardia (PSVT) to a normal sinus rhythm.[1][2] Its mechanism of action involves the selective stimulation of A1 adenosine receptors in the atrioventricular (AV) node, which slows the conduction of electrical impulses.[2] Unlike the non-selective agonist adenosine, Tecadenoson's selectivity may offer a more favorable side-effect profile, reducing adverse effects like flushing, dyspnea, and hypotension that are associated with the activation of other adenosine receptor subtypes.[1]

The synthesis of nucleoside analogues like Tecadenoson is a cornerstone of medicinal chemistry, requiring precise control over stereochemistry to ensure optimal interaction with the biological target.[3] The chiral integrity of the molecule is paramount for its pharmacological activity. This application note focuses on a critical step in the synthesis of Tecadenoson: the incorporation of the chiral (R)-3-aminotetrahydrofuran moiety, utilizing its tosylate salt as a stable and reliable precursor.

The Role of this compound: A Strategic Choice

The core structure of Tecadenoson is formed by the covalent linkage of a purine riboside with (R)-3-aminotetrahydrofuran. The choice of starting materials for this key synthetic step is critical for ensuring high yield, purity, and scalability.

This compound is the preferred precursor for several strategic reasons:

  • Enhanced Stability and Handling: The free (R)-3-aminotetrahydrofuran is a relatively low molecular weight amine that can be volatile and hygroscopic. Converting it to its p-toluenesulfonate (tosylate) salt results in a stable, crystalline, and non-hygroscopic solid. This form is significantly easier to handle, weigh accurately, and store over long periods without degradation, which is a critical consideration in pharmaceutical manufacturing.

  • Purity Assurance: The crystallization process used to form the tosylate salt serves as an effective purification step, ensuring that the chiral amine is of high purity before its introduction into the main synthetic pathway.

  • Controlled Reactivity: The amine is protected as an ammonium salt. The free, nucleophilic amine required for the reaction is generated in situ through the addition of a non-nucleophilic base, such as triethylamine (Et3N). This allows for precise control over the initiation of the reaction.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The primary strategy for synthesizing Tecadenoson involves a nucleophilic aromatic substitution (SNAr) reaction.[4] In this key transformation, the amino group of (R)-3-aminotetrahydrofuran displaces a leaving group, typically a halogen, from the C6 position of the purine ring of a riboside precursor.

The most common precursor is 6-chloropurine riboside . The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic attack.

The overall reaction scheme is illustrated below.

Caption: Reaction scheme for Tecadenoson synthesis.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire process, from initial setup to final product analysis.

Caption: Step-by-step experimental workflow for Tecadenoson synthesis.

Detailed Laboratory Protocol

This protocol describes the synthesis of Tecadenoson from 6-chloropurine riboside and this compound on a laboratory scale.

Materials and Equipment:

  • 6-Chloropurine Riboside (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Triethylamine (Et3N) (2.5 - 3.0 eq)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper for vacuum filtration

  • Rotary evaporator

  • Recrystallization flasks

  • Analytical equipment: HPLC, LC-MS, NMR

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine riboside (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (or ethanol) to the flask to create a solution or a fine suspension (approx. 10-20 mL per gram of 6-chloropurine riboside).

  • Reagent Addition: While stirring, add this compound (1.1 - 1.5 eq) followed by triethylamine (2.5 - 3.0 eq) to the mixture. The triethylamine acts as a base to neutralize the tosylate salt, liberating the free amine to act as a nucleophile.[5]

  • Heating to Reflux: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the reaction mixture to reflux (approximately 65°C for methanol) under an inert atmosphere.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. A typical mobile phase for TLC could be Dichloromethane:Methanol (e.g., 9:1 v/v). The reaction is typically complete within 12-24 hours.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Often, the product will begin to precipitate or crystallize out of the solution upon cooling. The cooling can be continued in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold methanol or ethanol to remove residual triethylamine hydrochloride and other soluble impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or water-ethanol mixtures) to achieve high purity.

    • If necessary, silica gel column chromatography can be employed for purification, though direct crystallization is often sufficient.

  • Drying and Characterization: Dry the purified white solid product under vacuum. Characterize the final compound to confirm its identity and purity using NMR (1H, 13C), Mass Spectrometry, and HPLC.

Quantitative Data and Expected Outcomes

The following table summarizes typical parameters and expected results for this synthesis.

ParameterTypical Value/RangeRationale / Notes
Equivalents of Amine Salt 1.1 - 1.5 eqA slight excess ensures complete consumption of the starting riboside.
Equivalents of Base (Et3N) 2.5 - 3.0 eqSufficient to neutralize the tosylate salt and any HCl generated.
Reaction Temperature Reflux (~65-78 °C)Provides necessary activation energy for the SNAr reaction.
Reaction Time 12 - 24 hoursVaries based on scale and specific conditions; monitor for completion.
Expected Yield (Crude) > 80%The reaction is generally efficient.
Expected Yield (Purified) 65 - 75%Yield after recrystallization. A reported yield is 68%.[4]
Purity (by HPLC) > 99%Expected purity after proper purification.

Conclusion

The synthesis of Tecadenoson via nucleophilic substitution of 6-chloropurine riboside is a robust and well-established method. The strategic use of This compound as the chiral amine source is a key element of this process, offering superior handling, stability, and purity compared to the free amine. This ensures a reliable and reproducible synthesis, which is critical for the development and manufacturing of pharmaceutical agents. The detailed protocol and workflow provided herein offer a comprehensive guide for researchers and scientists engaged in the synthesis of Tecadenoson and other related nucleoside analogues.

References

  • Drugs of the Future. Tecadenoson. Available from: [Link]

  • Schafer, C. M., & Wiggins, B. S. (2007). Tecadenoson: a novel, selective A1 adenosine receptor agonist. Journal of cardiovascular nursing, 22(4), 260-265. Available from: [Link]

  • Uccello, M., et al. (2020). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 10(4), 355. Available from: [Link]

  • Eckle, T., et al. (2007). Adenosine: An Old Drug Newly Discovered. Anesthesiology, 107(4), 658-670. Available from: [Link]

  • McGuigan, C., et al. (2018). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 23(7), 1801. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158795, Tecadenoson. Available from: [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Available from: [Link]

Sources

Application Notes and Protocols: Comprehensive Characterization of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrofuran tosylate is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including novel antiviral and anti-cancer agents. Its stereochemical integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of this compound. We will delve into the core methodologies for confirming its structure, assessing its purity, and, most critically, verifying its enantiomeric excess. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The "Why" of Rigorous Analysis

(R)-3-Aminotetrahydrofuran and its salts are key intermediates in the synthesis of medicinally important molecules. For instance, it serves as a precursor for compounds that may act as adenosine A1 receptor agonists and SIK inhibitors.[1][2] The specific stereoisomer, (R), is often the biologically active form, making the precise control and verification of its stereochemistry a critical quality attribute. The tosylate salt form enhances the compound's stability and handling properties as a crystalline solid.

The analytical challenge, therefore, is threefold:

  • Identity: Does the sample unequivocally match the structure of this compound?

  • Purity: What is the level of impurities, including residual solvents, starting materials, and side-products?

  • Chirality: What is the enantiomeric excess (e.e.) of the (R)-enantiomer over the (S)-enantiomer?

This application note will provide both the theoretical basis and practical, step-by-step protocols for addressing these questions using a multi-technique approach.

Analytical Workflow: A Multi-Pronged Strategy

A robust characterization of this compound relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The logical flow of analysis is designed to build a complete and validated profile of the compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Impurity Profiling cluster_2 Stereochemical Integrity cluster_3 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Functional Groups HPLC_Purity RP-HPLC-UV/PDA FTIR->HPLC_Purity Purity Check GC_Solvents Headspace GC-FID (Residual Solvents) HPLC_Purity->GC_Solvents Chiral_HPLC Chiral HPLC HPLC_Purity->Chiral_HPLC Enantiomeric Ratio Elemental_Analysis Elemental Analysis (CHNOS) GC_Solvents->Elemental_Analysis Composition XRC X-Ray Crystallography (Absolute Configuration) Chiral_HPLC->XRC Definitive Structure Chiral_HPLC->Elemental_Analysis Composition End Certificate of Analysis Elemental_Analysis->End Start Sample Received Start->NMR Identity

Caption: Integrated workflow for the complete characterization of this compound.

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural confirmation. For this compound, ¹H NMR confirms the presence of both the aminotetrahydrofuran and the tosylate moieties and their relative ratio. ¹³C NMR provides complementary information on the carbon skeleton.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the tosylate group (typically two doublets in the 7-8 ppm range), a singlet for the tosylate methyl group (~2.4 ppm), and a series of multiplets for the non-equivalent protons of the tetrahydrofuran ring.[3][4] The proton attached to the nitrogen-bearing carbon will be a key signal.

  • ¹³C NMR: Will show distinct signals for the quaternary and CH carbons of the tosyl group and the carbons of the tetrahydrofuran ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons may exchange with D₂O.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[5]

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals to confirm the 1:1 ratio of the aminotetrahydrofuran to the tosylate counter-ion.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry confirms the molecular weight of the cationic part of the molecule, (R)-3-Aminotetrahydrofuran. Electrospray Ionization (ESI) in positive mode is ideal for this purpose, as it will readily protonate the primary amine.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of methanol or acetonitrile and water, often with a trace amount of formic acid to aid ionization.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[5]

  • Analysis Mode: Positive ion mode.

  • Expected Ion: Look for the protonated molecule [M+H]⁺ for the free base, C₄H₉NO. The expected exact mass is 88.0757 m/z.[6]

  • Data Interpretation: The presence of a prominent peak at m/z 88.08 (or the high-resolution mass) confirms the mass of the aminotetrahydrofuran cation. The tosylate anion (m/z 171.01) may be observed in negative mode.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and valuable technique for identity confirmation.[5][7]

Expected Vibrational Bands:

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the THF ring and the methyl group of the tosylate.

  • S=O Stretching: Strong, characteristic absorptions around 1150-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the sulfonate group of the tosylate.[8]

  • C-O-C Stretching: A strong band around 1050-1150 cm⁻¹ for the ether linkage in the tetrahydrofuran ring.[8][9]

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or interpret the key absorption bands to confirm the presence of the expected functional groups.

Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC with UV or Photodiode Array (PDA) detection is the workhorse method for assessing the purity of non-volatile organic compounds. It separates the main component from any related substances or impurities.

Protocol: Purity by RP-HPLC

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines by ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 220 nm and 254 nm220 nm for the amine/THF moiety and 254 nm for the tosylate counter-ion.
Injection Vol. 5-10 µL
Sample Prep. 0.5 - 1.0 mg/mL in Water/Acetonitrile (50:50)

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

  • A PDA detector can be used to check for peak purity, ensuring co-eluting impurities are not present.

Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: This is the most critical analysis for a chiral intermediate. Chiral HPLC separates the (R)- and (S)-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns are often effective for this type of separation.

Protocol: Chiral HPLC for Enantiomeric Excess

  • Derivatization (If Necessary): The primary amine may exhibit poor peak shape on some chiral columns. Derivatization with an agent like FMOC-Cl can improve chromatography and detectability.[10]

  • Instrumentation: An HPLC system with a UV detector.

  • Column Selection: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak series) is a good starting point.[2][10]

  • Method Development (Isocratic):

    • Mobile Phase: Typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Small amounts of an amine additive (e.g., diethylamine) may be needed to improve peak shape.

    • Screening: Start with a 90:10 mixture of hexane/isopropanol and adjust the ratio to achieve baseline separation of the enantiomers.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: UV at 220 nm or 265 nm if FMOC-derivatized.[10]

  • Quantification:

    • Inject a racemic standard (if available) to confirm the elution order of the (R) and (S) enantiomers.

    • Inject the sample and integrate the areas of the two enantiomer peaks (A_R and A_S).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100

Absolute Configuration

X-Ray Crystallography

Expertise & Experience: While chiral HPLC quantifies the ratio of enantiomers, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the absolute stereochemistry (i.e., confirming that the major enantiomer is indeed the R-isomer).[11][12] This is often performed once on a reference standard.

Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: This is the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques are commonly used to grow single crystals of suitable quality.[13]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected using X-rays.

  • Structure Solution and Refinement: The data are processed to solve the crystal structure. The absolute configuration is typically determined using anomalous dispersion effects, often expressed by the Flack parameter. A Flack parameter close to zero for the assigned (R) configuration confirms the assignment.

Summary and Conclusion

The comprehensive characterization of this compound is a systematic process that builds a complete profile of the molecule's identity, purity, and stereochemical integrity. By logically combining data from NMR, MS, FTIR, HPLC, and potentially X-ray crystallography, scientists can ensure that this critical building block meets the stringent quality requirements for pharmaceutical development. The protocols outlined in this note provide a robust framework for achieving this goal.

References

  • Method of identifying partial adenosine A1 receptor agonists.
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans.
  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. ChemRxiv.
  • Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints.
  • (R)-3-Aminotetrahydrofuran.
  • Expedient Access to Saturated Nitrogen Heterocycles by Photoredox Cyclization of Imino- Tethered Dihydropyridines - Supporting Inform
  • Heterocyclic sik inhibitors.
  • 3-FURANAMINE, TETRAHYDRO-(88675-24-5) 1H NMR spectrum. ChemicalBook.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Experimental IR spectra of tetrahydrofuran.
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
  • Iron-Catalyzed [3 + 2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.

Sources

Application Note: A Scalable, Stereoselective Synthesis of (R)-3-Aminotetrahydrofuran Tosylate for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrofuran and its salts are pivotal chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). This application note provides a detailed, scalable, and robust protocol for the synthesis of (R)-3-Aminotetrahydrofuran Tosylate, starting from the readily available chiral precursor, (S)-3-hydroxytetrahydrofuran. The described process emphasizes stereochemical integrity, process safety, and industrial applicability. We will elucidate the chemical rationale behind each step, from the activation of the hydroxyl group and stereoinvertive amination to the final salt formation and purification. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing.

Introduction: Strategic Importance and Synthetic Overview

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents often dictates biological activity. The (R)-enantiomer of 3-aminotetrahydrofuran, in particular, is a key intermediate for several modern therapeutics. Its tosylate salt form is often preferred for its enhanced stability, crystallinity, and ease of handling in large-scale operations.

While several synthetic routes exist, many are unsuitable for industrial scale-up due to factors such as the use of hazardous reagents (e.g., highly toxic azides), poor atom economy, or reliance on costly starting materials or catalysts.[1] The strategy detailed herein is designed to be both efficient and scalable, proceeding via a three-step sequence that ensures high enantiomeric purity.

The selected pathway leverages the commercially available (S)-3-hydroxytetrahydrofuran, which can be sourced from the chiral pool, often synthesized from L-malic acid.[2][3] The synthesis proceeds through three key transformations:

  • Activation: Conversion of the C3 hydroxyl group of (S)-3-hydroxytetrahydrofuran into a good leaving group via mesylation.

  • Stereoinvertive Amination: An SN2 displacement of the mesylate with a nitrogen nucleophile, which inverts the stereocenter from (S) to (R). This protocol utilizes ammonia as the nucleophile.

  • Salt Formation: Reaction of the resulting (R)-3-aminotetrahydrofuran free base with p-toluenesulfonic acid (PTSA) to yield the crystalline tosylate salt.

This approach provides a reliable and cost-effective route to the target molecule with excellent control over stereochemistry.

Overall Synthetic Pathway

The following diagram illustrates the complete synthetic transformation from the starting material to the final product.

G cluster_0 Step 1: Mesylation (Activation) cluster_1 Step 2: Amination (Stereoinversion) cluster_2 Step 3: Salt Formation S_3_OH (S)-3-Hydroxytetrahydrofuran Intermediate (S)-Tetrahydrofuran-3-yl mesylate S_3_OH->Intermediate  MsCl, Et3N  DCM, 0°C to RT R_Amine (R)-3-Aminotetrahydrofuran (Free Base) Intermediate->R_Amine  Aqueous NH3  Pressure Reactor  Heat Final_Product (R)-3-Aminotetrahydrofuran Tosylate R_Amine->Final_Product  p-Toluenesulfonic acid  Isopropanol (IPA)  Crystallization

Figure 1: Overall synthetic route for this compound.

Experimental Protocols & Scientific Rationale

This section provides detailed, step-by-step protocols for a nominal 1 kg scale of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.QuantityNotes / Grade
(S)-3-HydroxytetrahydrofuranC₄H₈O₂88.111.00500 gPurity >99%, ee >99%
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.551.20780 gPurity >99%
Triethylamine (Et₃N)C₆H₁₅N101.191.30745 gAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93-5.0 LAnhydrous
Aqueous Ammonia (28-30%)NH₃17.0310.03.4 LReagent Grade
p-Toluenesulfonic Acid (PTSA)C₇H₈O₃S·H₂O190.221.051.14 kgMonohydrate, >98.5%
Isopropanol (IPA)C₃H₈O60.10-8.0 LAnhydrous
Sodium Hydroxide (50% aq.)NaOH40.00-As neededFor work-up
Sodium ChlorideNaCl58.44-As neededFor brine
Step 1: Synthesis of (S)-Tetrahydrofuran-3-yl mesylate

Protocol:

  • Reactor Setup: Charge a 10 L jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and nitrogen inlet, with (S)-3-hydroxytetrahydrofuran (500 g, 5.67 mol) and anhydrous dichloromethane (DCM, 5.0 L).

  • Inerting: Purge the reactor with dry nitrogen.

  • Cooling & Base Addition: Cool the solution to 0-5 °C using a circulating chiller. Add triethylamine (745 g, 7.37 mol, 1.3 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Mesylation: Slowly add methanesulfonyl chloride (780 g, 6.81 mol, 1.2 eq.) via an addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material using TLC or GC analysis. (Acceptance criterion: <1% remaining (S)-3-hydroxytetrahydrofuran).

  • Work-up:

    • Cool the reactor back to 10-15 °C.

    • Slowly quench the reaction by adding 2 L of deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated NaHCO₃ solution (1 x 1 L), and brine (1 x 1 L).

  • Solvent Removal: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-Tetrahydrofuran-3-yl mesylate as an oil. The crude product is typically used directly in the next step without further purification.

Scientific Rationale:

The hydroxyl group of an alcohol is a poor leaving group. The mesylation step converts it into a mesylate ester. The sulfonyl group is highly electron-withdrawing, making the mesylate anion (CH₃SO₃⁻) a very stable, non-nucleophilic species and thus an excellent leaving group. This activation is essential for the subsequent nucleophilic substitution.[4] Triethylamine acts as an organic base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards product formation. The reaction is performed at low temperatures to control the exotherm and minimize potential side reactions.

Step 2: Stereoinvertive Amination to (R)-3-Aminotetrahydrofuran

Protocol:

  • Reactor Setup: Charge a suitable high-pressure reactor (e.g., a Hastelloy autoclave) with the crude (S)-Tetrahydrofuran-3-yl mesylate from the previous step and aqueous ammonia (28-30%, 3.4 L, ~57 mol, 10 eq.).

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C. The internal pressure will rise. Maintain this temperature for 12-24 hours.

  • IPC: Monitor the reaction for the consumption of the mesylate intermediate by GC or HPLC. (Acceptance criterion: <1% remaining mesylate).

  • Cooling & Depressurization: Cool the reactor to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood or according to site safety protocols.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Adjust the pH of the aqueous layer to >12 using a 50% NaOH solution.

    • Extract the aqueous phase with dichloromethane or a suitable solvent (e.g., MTBE) (3 x 2 L).

    • Combine the organic extracts.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (R)-3-aminotetrahydrofuran free base as an oil.

Scientific Rationale:

This step is the stereochemical cornerstone of the synthesis. The amination proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The ammonia molecule acts as the nucleophile, attacking the carbon atom bearing the mesylate leaving group from the side opposite to the leaving group. This "backside attack" results in a Walden inversion of the stereocenter, converting the (S)-configured mesylate into the (R)-configured amine.[5] Using a large excess of ammonia and elevated temperature/pressure is necessary to drive the reaction to completion, as ammonia is a relatively weak nucleophile. The final basic work-up ensures the product is in its free base form for extraction into the organic solvent.

Step 3: Tosylate Salt Formation and Purification

G cluster_workflow Workflow: Crystallization Protocol A Dissolve Crude Amine in IPA B Add PTSA Solution in IPA (Controlled) A->B C Heat to Reflux (Complete Dissolution) B->C D Controlled Cooling (Initiate Crystallization) C->D E Hold at 0-5°C (Maximize Yield) D->E F Filter Product Slurry E->F G Wash Cake with Cold IPA F->G H Dry Under Vacuum G->H

Sources

The Strategic Deployment of (R)-3-Aminotetrahydrofuran Tosylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. A crucial element in this endeavor is the strategic selection of chiral building blocks that can impart desirable physicochemical and pharmacological properties to lead candidates. Among these, (R)-3-Aminotetrahydrofuran and its derivatives have emerged as privileged scaffolds. This technical guide provides an in-depth exploration of the applications of (R)-3-Aminotetrahydrofuran tosylate, a stable and versatile synthetic intermediate, in medicinal chemistry. We will delve into its significance, physicochemical properties, and provide detailed, field-proven protocols for its use in key synthetic transformations.

The Significance of the Chiral Aminotetrahydrofuran Moiety

The tetrahydrofuran ring is a common motif in a wide array of natural products and biologically active molecules, lauded for its ability to engage in hydrogen bonding and introduce conformational rigidity.[1] The incorporation of a chiral amine at the 3-position further enhances its utility, as chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals.[2] The specific (R)-enantiomer of 3-aminotetrahydrofuran has been instrumental in the development of several drug candidates, underscoring the critical role of stereochemistry in drug-receptor interactions.[3][4]

The tosylate salt of (R)-3-aminotetrahydrofuran offers significant advantages over the free amine. It is a stable, crystalline solid, which simplifies handling, storage, and accurate dispensing in laboratory and manufacturing settings. The tosylate group serves as a convenient protecting group for the amine, which can be readily liberated in situ under basic conditions for subsequent reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueReference
Chemical Name 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1)[5]
CAS Number 111769-27-8[5]
Molecular Formula C₁₁H₁₇NO₄S[5]
Molecular Weight 259.32 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 120-123°C[6]
Optical Rotation +42 to +46 (c=1, MeOH)[6]
Solubility Soluble in water and methanol[6]
Storage 2-8°C, protected from moisture[6]

Core Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound is a versatile building block primarily employed in nucleophilic substitution and amide coupling reactions to introduce the chiral aminotetrahydrofuran moiety into a target molecule.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Tecadenoson

A prominent example of the utility of (R)-3-aminotetrahydrofuran is in the synthesis of Tecadenoson , an antiarrhythmic drug candidate.[7] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces a chlorine atom on the purine ring of 6-chloropurine riboside.

Reaction Scheme:

Figure 2: General scheme for amide bond formation.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: General Procedure for in situ Deprotection and Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of Tecadenoson and is applicable to the reaction of this compound with activated heteroaryl chlorides.

Workflow:

G cluster_0 SNAr Protocol Workflow A 1. Dissolve this compound B 2. Add Base for in situ Deprotection A->B C 3. Add Heteroaryl Chloride B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up and Purification E->F

Figure 3: Workflow for the SNAr protocol.

Materials:

  • This compound (1.0 eq)

  • Activated heteroaryl chloride (e.g., 6-chloropurine riboside) (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., Methanol) to dissolve the tosylate salt.

  • Add the base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10-15 minutes at room temperature. This step is crucial for the in situ generation of the free (R)-3-aminotetrahydrofuran. The excess base is necessary to neutralize the tosylate salt and to act as an acid scavenger in the subsequent SNAr reaction.

  • Add the activated heteroaryl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for methanol, this is approximately 65°C). The elevated temperature is typically required to overcome the activation energy of the SNAr reaction. [8]6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by standard analytical techniques. The formation of the desired product can be confirmed by comparing the analytical data (e.g., mass spectrometry and NMR) with the expected values.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the coupling of a carboxylic acid with this compound using a common coupling agent like HATU.

Workflow:

G cluster_0 Amide Coupling Protocol Workflow A 1. Dissolve Carboxylic Acid and Coupling Agent B 2. Add this compound A->B C 3. Add Base B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up and Purification E->F

Figure 4: Workflow for the Amide Coupling protocol.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.3 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 - 4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add this compound (1.1 eq) to the solution.

  • Add the base (e.g., DIPEA, 3.5 eq) dropwise to the reaction mixture at 0°C. The larger excess of base is required to both neutralize the tosylate salt and facilitate the amide coupling reaction. [9]5. Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction time will vary depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The choice of HATU as a coupling agent is based on its high efficiency and low rate of epimerization. [4]The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions with the activated carboxylic acid intermediate.

Safety and Handling

This compound is a stable solid. However, standard laboratory safety precautions should always be observed. [10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C). [6]Protect from moisture.

  • Disposal: Dispose of in accordance with local regulations.

The free amine, (R)-3-aminotetrahydrofuran, is a flammable liquid and can cause skin and eye irritation. [6]Therefore, care should be taken during the in situ deprotection step.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its stability, ease of handling, and predictable reactivity in key synthetic transformations make it an attractive choice for the introduction of the medicinally important aminotetrahydrofuran scaffold. The protocols provided in this guide offer a solid foundation for researchers to confidently employ this reagent in their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • The significance of chirality in contemporary drug discovery-a mini review - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1) - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (2018). Catalysts. Retrieved January 24, 2026, from [Link]

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents. (n.d.).
  • Practical Asymmetric Synthesis of Bioactive Aminotetralins From a Racemic Precursor Using a Regiodivergent Resolution - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Aminotetrahydrofuran Scaffold in Medicinal Chemistry

(R)-3-Aminotetrahydrofuran and its derivatives are privileged scaffolds in modern drug discovery, prized for their conformational rigidity, chirality, and the synthetic versatility of the amino group. The tetrahydrofuran (THF) ring system serves as a key structural motif in a variety of biologically active molecules, acting as a bioisostere for other cyclic systems and providing favorable pharmacokinetic properties. The primary amine at the 3-position offers a readily accessible handle for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As a tosylate salt, (R)-3-aminotetrahydrofuran is a stable, crystalline solid that is convenient to handle and store, making it an ideal starting material for library synthesis and process development. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including antiarrhythmic agents.[1]

This guide provides detailed protocols for the three most common and impactful derivatization strategies for (R)-3-aminotetrahydrofuran: N-acylation, N-alkylation (including reductive amination), and N-sulfonylation. Each protocol is accompanied by a detailed rationale for the experimental choices, insights into reaction monitoring and purification, and expected characterization data for the resulting products.

I. N-Acylation: Crafting Amide Bonds for Enhanced Biological Interactions

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. The resulting N-acyl derivatives of (R)-3-aminotetrahydrofuran can introduce a wide array of functional groups that can engage in critical hydrogen bonding interactions with biological targets, modulate lipophilicity, and fine-tune the overall pharmacological profile of a molecule.

Rationale for Amide Bond Formation Strategy

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water. To achieve efficient amide bond formation under mild conditions, the carboxylic acid must be "activated". This is typically accomplished by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Experimental Protocol: N-Acylation via Acyl Chloride

This protocol describes the acylation of (R)-3-aminotetrahydrofuran tosylate with a generic acyl chloride (R-COCl).

Step 1: Liberation of the Free Amine

  • Procedure: To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of tosylate salt) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Rationale: The tosylate salt is formed between the amine and p-toluenesulfonic acid. To allow the amine to act as a nucleophile, it must be deprotonated to its free base form. Triethylamine, a tertiary amine base, is used to neutralize the tosyl acid and liberate the free (R)-3-aminotetrahydrofuran. The use of a slight excess of TEA ensures complete deprotonation. Dichloromethane is a common solvent for this reaction as it is relatively inert and dissolves a wide range of organic compounds. The reaction is performed at 0 °C to control any potential exotherm from the acid-base reaction.

Step 2: Acylation

  • Procedure: To the cold suspension from Step 1, add a solution of the desired acyl chloride (1.1 eq) in DCM (2 mL/g) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Rationale: The free amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The dropwise addition of the acyl chloride helps to control the reaction rate and prevent potential side reactions. A slight excess of the acyl chloride is used to ensure complete consumption of the amine.

Step 3: Work-up and Purification

  • Procedure: Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Rationale: The aqueous sodium bicarbonate wash neutralizes any remaining acyl chloride and the triethylammonium tosylate salt. The brine wash helps to remove any residual water from the organic layer. Drying with sodium sulfate removes trace amounts of water. Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.

Data Presentation: Expected Characterization of N-Acetyl-(R)-3-aminotetrahydrofuran
Parameter Expected Value/Observation
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 6.0-6.5 (br s, 1H, NH), 4.4-4.6 (m, 1H, CH-N), 3.7-4.0 (m, 3H, O-CH₂ and O-CH), 2.0-2.2 (m, 2H, CH₂), 2.0 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170.0 (C=O), 73.0 (O-CH), 67.0 (O-CH₂), 50.0 (CH-N), 33.0 (CH₂), 23.0 (COCH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₆H₁₁NO₂: 130.08; found: 130.1
FTIR (KBr, cm⁻¹) 3300 (N-H stretch), 1640 (Amide I, C=O stretch), 1550 (Amide II, N-H bend)
Workflow Visualization

N_Acylation_Workflow cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification A (R)-3-Aminotetrahydrofuran Tosylate C Free (R)-3-Aminotetrahydrofuran + TEA-Tosylate Salt A->C DCM, 0 °C B Triethylamine (TEA) B->C E N-Acyl-(R)-3-aminotetrahydrofuran C->E DCM, 0 °C to RT D Acyl Chloride (R-COCl) D->E F Quench (aq. NaHCO₃) E->F G Extraction & Drying F->G H Purification (Chromatography) G->H I Pure Product H->I

Caption: Workflow for the N-acylation of this compound.

II. N-Alkylation: Introducing Lipophilic and Structurally Diverse Moieties

N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom, which can significantly impact a compound's lipophilicity, metabolic stability, and receptor binding affinity. Two primary methods for N-alkylation are direct alkylation with an alkyl halide and reductive amination.

A. Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the amine with an alkyl halide. A key challenge is controlling the degree of alkylation, as the initially formed secondary amine can react further to form a tertiary amine and even a quaternary ammonium salt.

Rationale for Direct Alkylation

The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. The use of a base is crucial to neutralize the hydrogen halide byproduct and to regenerate the nucleophilic free amine.

Experimental Protocol: Mono-N-Alkylation

Step 1: Liberation of the Free Amine

  • Procedure: To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF, 10 mL/g of tosylate salt), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Rationale: As in the acylation protocol, the free amine must be liberated. Potassium carbonate is a solid base that is effective in neutralizing the tosyl acid. Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions.

Step 2: Alkylation

  • Procedure: Add the alkyl halide (1.05 eq) to the suspension and heat the reaction to 50-80 °C.

  • Rationale: A slight excess of the alkylating agent is used to drive the reaction to completion. Heating is often necessary to increase the rate of the Sₙ2 reaction. The choice of temperature will depend on the reactivity of the alkyl halide.

Step 3: Work-up and Purification

  • Procedure: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Rationale: Filtration removes the potassium carbonate and potassium tosylate. The aqueous workup removes any remaining water-soluble impurities.

B. Reductive Amination

Reductive amination is a powerful and often preferred method for N-alkylation as it generally provides cleaner reactions and avoids over-alkylation. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Rationale for Reductive Amination

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine (from an aldehyde) or an enamine (from a ketone). The imine is then reduced to the corresponding amine. A key advantage is the use of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[2][3][4][5]

Experimental Protocol: Reductive Amination

Step 1: Imine Formation

  • Procedure: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE, 10 mL/g of tosylate salt), add triethylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Rationale: The triethylamine liberates the free amine, which then condenses with the carbonyl compound to form the imine. Anhydrous conditions are generally preferred to favor imine formation.

Step 2: Reduction

  • Procedure: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion faster than the starting aldehyde or ketone. The portion-wise addition helps to control the reaction rate.

Step 3: Work-up and Purification

  • Procedure: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Rationale: The work-up procedure is similar to that for N-acylation and is designed to remove unreacted reagents and byproducts.

Data Presentation: Expected Characterization of N-Benzyl-(R)-3-aminotetrahydrofuran
Parameter Expected Value/Observation
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.4 (m, 5H, Ar-H), 3.8-4.0 (m, 4H, O-CH₂ and O-CH, and N-CH₂-Ph), 3.5-3.6 (m, 1H, CH-N), 1.9-2.1 (m, 2H, CH₂), 1.7 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 73.5 (O-CH), 67.5 (O-CH₂), 58.0 (CH-N), 54.0 (N-CH₂-Ph), 34.0 (CH₂)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₅NO: 178.12; found: 178.1
FTIR (neat, cm⁻¹) 3350 (N-H stretch), 3030 (Ar C-H stretch), 1050 (C-O stretch)
Workflow Visualization

N_Alkylation_Workflow cluster_0 Reductive Amination Pathway Start (R)-3-Aminotetrahydrofuran Tosylate + Aldehyde/Ketone Imine_Formation Imine Formation (TEA, DCM) Start->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkylated Product Reduction->Product Workup Work-up & Purification Product->Workup Final_Product Pure N-Alkylated Product Workup->Final_Product N_Sulfonylation_Logic Start (R)-3-Aminotetrahydrofuran Tosylate Free_Amine Free Amine Generation (Pyridine) Start->Free_Amine Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Free_Amine->Nucleophilic_Attack Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Sulfonyl_Chloride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product N-Sulfonylated Product Intermediate->Product Byproduct Pyridinium Hydrochloride Intermediate->Byproduct

Sources

Application Notes & Protocols: (R)-3-Aminotetrahydrofuran Tosylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. As a five-membered cyclic ether, it serves as a versatile scaffold found in numerous FDA-approved pharmaceuticals.[1][2] The introduction of chiral centers into these scaffolds is a cornerstone of modern drug design, allowing for precise three-dimensional interactions with biological targets.

(R)-3-Aminotetrahydrofuran is a key chiral building block that combines the favorable properties of the THF ring with a reactive primary amine.[3] It is supplied as a p-toluenesulfonate (tosylate) salt, which enhances the chemical's stability, crystallinity, and ease of handling compared to the volatile and potentially more reactive free amine. This application note provides a detailed experimental protocol for a common and critical application of (R)-3-Aminotetrahydrofuran tosylate: its use in amide bond formation, a foundational reaction in the synthesis of novel chemical entities for drug discovery.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for successful experimental design.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine[4]
CAS Number 104530-80-5[5]
Molecular Formula C₁₁H₁₇NO₄S[5]
Molecular Weight 259.32 g/mol [4][5]
Appearance White to off-white solidGeneric
Storage 2-8°C, under inert atmosphere[3][5]

Core Application: Amide Bond Formation via HATU Coupling

The formation of an amide bond between a carboxylic acid and an amine is one of the most important reactions in pharmaceutical synthesis. Direct condensation is generally inefficient due to an acid-base reaction forming a non-reactive carboxylate-ammonium salt.[6] Therefore, activating agents are required. This protocol details the use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly efficient and widely used coupling reagent.[7]

Principle of the Reaction

The reaction proceeds via a two-step mechanism. First, the carboxylic acid reacts with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by the primary amine of (R)-3-Aminotetrahydrofuran, which is liberated from its tosylate salt by the base. The subsequent collapse of the tetrahedral intermediate yields the desired amide product and inactive byproducts.

reaction_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster [Activated Ester Intermediate] RCOOH->ActivatedEster + HATU, Base HATU HATU Base1 Base (DIPEA) Product Amide Product ActivatedEster->Product + Free Amine AmineSalt (R)-3-Aminotetrahydrofuran Tosylate FreeAmine Free Amine AmineSalt->FreeAmine + Base Base2 Base (DIPEA)

Caption: Simplified mechanism for HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Researchers should adjust quantities as needed for their specific carboxylic acid.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMmolEquivalents
Carboxylic Acid (R-COOH)--1.01.0
This compound259.32285 mg1.11.1
HATU380.23418 mg1.11.1
DIPEA (N,N-Diisopropylethylamine)129.24523 µL3.03.0
Anhydrous DMF (N,N-Dimethylformamide)-10 mL--
Work-up Reagents
Ethyl Acetate (EtOAc)~100 mL
Saturated aq. NaHCO₃~50 mL
Brine~50 mL
Anhydrous Na₂SO₄ or MgSO₄As needed
Experimental Workflow Diagram

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir until the carboxylic acid is fully dissolved.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq) followed by HATU (1.1 mmol, 1.1 eq).

    • Causality Note: Using a slight excess (1.1 eq) of the amine and coupling reagent helps drive the reaction to completion, especially if the carboxylic acid is precious.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Base Addition: Slowly add DIPEA (3.0 mmol, 3.0 eq) to the stirred reaction mixture.

    • Causality Note: At least two equivalents of base are stoichiometrically required: one to neutralize the tosylate salt to free the amine, and one to facilitate the HATU activation step. An additional equivalent is often used to ensure the reaction medium remains basic. Adding the base at 0°C helps to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching & Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Shake well and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

All manipulations should be performed inside a certified chemical fume hood by trained personnel.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • HATU: A mild irritant. Handle with care.

  • DIPEA: Flammable and corrosive. Causes severe skin burns and eye damage.

  • DMF: A combustible liquid. Can be absorbed through the skin and is a suspected teratogen.

  • Solvents (EtOAc, THF): Tetrahydrofuran and other ethers can form explosive peroxides upon prolonged storage or exposure to air.[8][9] Always use fresh, stabilized solvents and check for peroxides if the container has been opened previously.[9]

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.[8][10]

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research. The protocol described herein provides a robust and reliable method for its incorporation into target molecules via amide bond formation. The key to success lies in the careful selection of coupling reagents and bases, diligent monitoring of the reaction, and proper purification techniques. By understanding the principles behind each step, researchers can confidently adapt this protocol for the synthesis of a wide array of novel compounds.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • 3-Aminotetrahydrofuran. LookChem. [Link]

  • (R)-3-Aminotetrahydrofuran | C4H9NO. PubChem, National Institutes of Health. [Link]

  • 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). PubChem, National Institutes of Health. [Link]

  • Tetrahydrofuran - Safety Data Sheet. Carl ROTH. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • (R)-3-Aminotetrahydrofuran. Pharmaffiliates. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed, National Institutes of Health. [Link]

  • CAS No : 111769-26-7| Chemical Name : (R)-3-Aminotetrahydrofuran. Pharmaffiliates. [Link]

  • (S)-3-Aminotetrahydrofuran tosylate (97%). Amerigo Scientific. [Link]

  • (S)-3-Aminotetrahydrofuran tosylate (97%). Amerigo Scientific. [Link]

  • Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. PubMed, National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-3-Aminotetrahydrofuran Tosylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-3-Aminotetrahydrofuran Tosylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical pharmaceutical intermediate.[1][2] This guide moves beyond standard protocols to provide in-depth, field-tested insights into the nuances of this multi-step synthesis, focusing on common challenges and their solutions.

Understanding the Synthetic Landscape

The synthesis of (R)-3-Aminotetrahydrofuran and its subsequent tosylation is a multi-step process, typically starting from a chiral precursor like (S)-3-hydroxytetrahydrofuran or a derivative of a chiral amino acid.[1] A common and high-yielding route involves the tosylation of (S)-3-hydroxytetrahydrofuran, followed by an azide displacement and subsequent reduction to the desired (R)-3-aminotetrahydrofuran.[1] However, this pathway involves hazardous reagents like sodium azide.[1]

An alternative, safer route proceeds through the Hofmann degradation of (R)-3-formamide tetrahydrofuran, which is derived from (R)-3-formic acid tetrahydrofuran.[1] This guide will address potential pitfalls and optimization strategies applicable to various synthetic approaches.

Below is a generalized workflow diagram illustrating a common synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Introduction of Nitrogen cluster_1 Step 2: Formation of the Amine cluster_2 Step 3: Salt Formation A (S)-3-Hydroxytetrahydrofuran B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Nucleophilic Substitution (e.g., Azide or Phthalimide) B->C D Reduction of Azide or Deprotection of Phthalimide C->D E (R)-3-Aminotetrahydrofuran D->E F Tosylation E->F G (R)-3-Aminotetrahydrofuran Tosylate F->G

Caption: Generalized workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis.

Q1: My yield of (R)-3-Aminotetrahydrofuran is consistently low after the reduction step. What are the likely causes?

A1: Low yields in the reduction of an azide or phthalimide precursor can often be attributed to several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Inactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or of low activity. Ensure you are using a fresh, high-quality catalyst.

  • Sub-optimal Reaction Conditions: The temperature, pressure, and solvent can all significantly impact the reaction efficiency. Experiment with different conditions to find the optimal parameters for your specific substrate.

  • Product Volatility: (R)-3-Aminotetrahydrofuran is a relatively low molecular weight amine and can be volatile. Take care during solvent removal steps to avoid product loss.

Q2: I am observing significant by-product formation during the tosylation of the final amine. How can I improve the selectivity?

A2: By-product formation during the final tosylation step to form the salt is often due to over-tosylation (formation of the di-tosyl amide) or side reactions with residual impurities.

  • Stoichiometry Control: Carefully control the stoichiometry of p-toluenesulfonic acid. Use of a slight excess is common, but a large excess can lead to by-products.

  • Temperature Management: Perform the reaction at a controlled, low temperature (e.g., 0 °C) to minimize side reactions.

  • Purity of the Starting Amine: Ensure the (R)-3-Aminotetrahydrofuran is of high purity before proceeding to the salt formation step. Impurities can react with the tosylating agent.

Q3: Is it possible to synthesize (R)-3-Aminotetrahydrofuran without using sodium azide?

A3: Yes, several alternative routes avoid the use of the highly toxic and potentially explosive sodium azide.[1] One common method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a nitrogen-containing functional group, such as a phthalimide, which can then be deprotected to yield the amine.[3][4] Another approach involves the Hofmann rearrangement of a primary amide.[1]

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting for specific issues that may arise during key stages of the synthesis.

Problem 1: Inefficient Conversion of (S)-3-Hydroxytetrahydrofuran to its Tosylate

Symptoms:

  • Low yield of the tosylated product.

  • Presence of unreacted starting material (alcohol) in the final product mixture.

  • Formation of elimination by-products.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Inadequate Base The base (e.g., pyridine, triethylamine) is crucial for scavenging the HCl generated during the reaction. Insufficient base can lead to an acidic environment, promoting side reactions.Use at least 1.5 equivalents of a dry, high-quality amine base. Triethylamine is a common choice.[5]
Moisture Contamination Tosyl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the effective concentration of the reagent.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]
Sub-optimal Temperature While the reaction is often initiated at 0 °C, allowing it to slowly warm to room temperature can be necessary for complete conversion.[5] However, elevated temperatures can promote elimination.Start the reaction at 0 °C and monitor by TLC. If the reaction is sluggish, allow it to warm to room temperature. Avoid excessive heating.
Steric Hindrance Although less of an issue with this substrate, steric hindrance can slow down the reaction.The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[6]

Experimental Protocol: Optimized Tosylation of (S)-3-Hydroxytetrahydrofuran

  • To a solution of (S)-3-hydroxytetrahydrofuran (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction at 0 °C for 4 hours, monitoring the progress by TLC.[5]

  • If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[5]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

Problem 2: Challenges in the Boc-Protection and Deprotection Steps

For syntheses that utilize a Boc-protected amine intermediate, both the protection and deprotection steps can present challenges.

Symptoms of Inefficient Boc-Protection:

  • Incomplete reaction, with starting amine still present.

  • Formation of di-Boc protected amine.

Solutions for Boc-Protection:

  • Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 equivalents).

  • Base Selection: A common and effective base is triethylamine in combination with a catalytic amount of DMAP. Alternatively, aqueous conditions with sodium bicarbonate can be employed.[7]

  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) are suitable anhydrous solvents. For aqueous conditions, a mixture of THF and water is often used.[7]

Symptoms of Difficult Boc-Deprotection:

  • Incomplete removal of the Boc group.

  • Degradation of the tetrahydrofuran ring under harsh acidic conditions.

Solutions for Boc-Deprotection:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for Boc deprotection.[7] Typically, a 20-50% solution of TFA in DCM is used. Alternatively, 4M HCl in dioxane is a very effective option.[8]

  • Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature.[7] Monitor the reaction closely to avoid prolonged exposure to strong acid, which can lead to side reactions.

  • Scavengers: The t-butyl cation generated during deprotection can alkylate nucleophilic sites. The use of a scavenger like anisole or thioanisole can prevent these side reactions.[9]

Boc_Deprotection A Boc-Protected Amine B Acidic Conditions (e.g., TFA in DCM or 4M HCl in Dioxane) A->B C Deprotected Amine Salt B->C D t-Butyl Cation + CO2 B->D E Side Reactions (Alkylation) D->E F Scavenger (e.g., Anisole) F->E Prevents

Caption: Boc deprotection and potential side reactions.

Problem 3: Poor Yield and Purity in the Final Salt Formation

Symptoms:

  • The final product is an oil or a sticky solid instead of a crystalline powder.

  • The isolated yield is low.

  • The product has a broad melting point range.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Impure Amine Starting Material Impurities in the free amine will be carried through to the final product, affecting its crystallinity and purity.Purify the (R)-3-Aminotetrahydrofuran by distillation or column chromatography before proceeding with salt formation.
Incorrect Stoichiometry An incorrect molar ratio of the amine to p-toluenesulfonic acid will result in an impure product.Accurately determine the concentration of your amine solution and use a precise molar equivalent of p-toluenesulfonic acid.
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining a crystalline solid.A common solvent system for the crystallization of amine tosylates is isopropanol or a mixture of isopropanol and diethyl ether. Experiment with different solvent systems to find the optimal conditions for your product.
Rapid Cooling Cooling the crystallization mixture too quickly can lead to the formation of an oil or small, impure crystals.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

References

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of (R)-3-Aminothiolane. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • National Institutes of Health. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • University of South Carolina. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • MDPI. (2025, August 6). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Aminotetrahydrofuran Tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing detailed causes and actionable solutions.

Issue 1: Low Yield of the Desired Tosylate Product

Symptom: After the tosylation of (R)-3-Hydroxytetrahydrofuran, the isolated yield of the tosylate is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Reaction: The tosylation reaction may not have gone to completion.

    • Solution: Ensure that the p-toluenesulfonyl chloride (TsCl) is fresh and of high purity. Moisture can hydrolyze TsCl, reducing its effectiveness.[1] Consider using a slight excess of TsCl (1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Formation of Side Products: Competing side reactions can consume the starting material or the desired product.

    • Solution: See the detailed discussion on specific side reactions below (Issue 2 and 3). The choice of base and solvent is critical. Pyridine is commonly used as both a base and a solvent, as it effectively scavenges the HCl byproduct.[2] For sterically hindered alcohols, a stronger, non-nucleophilic base like triethylamine (TEA) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be more effective.[1]

  • Product Degradation during Workup or Purification: The tosylate product can be sensitive to acidic or basic conditions, and prolonged exposure to high temperatures.

    • Solution: Maintain a neutral pH during the aqueous workup. Use a saturated sodium bicarbonate solution to neutralize any excess acid. Avoid excessive heating during solvent evaporation. For purification, column chromatography on silica gel is standard, but care should be taken to avoid prolonged contact time, which can lead to decomposition.

Issue 2: Formation of an Unexpected Chloride Byproduct

Symptom: Characterization of the product mixture (e.g., by NMR or MS) reveals the presence of (R)-3-chlorotetrahydrofuran.

Probable Cause:

  • In Situ Conversion of Tosylate to Chloride: The tosylate is an excellent leaving group.[3][4] In the presence of a chloride source, a nucleophilic substitution reaction can occur, replacing the tosylate group with a chloride ion. The HCl generated during the tosylation reaction is the primary source of chloride ions.

    • Mechanism: The alcohol first reacts with TsCl to form the tosylate. The generated HCl can then protonate another molecule of the alcohol, but more significantly, the chloride ion can act as a nucleophile and attack the carbon bearing the newly formed tosylate group in an SN2 reaction.[5]

Solutions:

  • Effective HCl Scavenging: The key is to efficiently remove the HCl as it is formed. Using a suitable base like pyridine or triethylamine in at least stoichiometric amounts is crucial.[5] Pyridine is often preferred as it forms a solid pyridinium hydrochloride salt that can sometimes be filtered off.

  • Temperature Control: Keep the reaction temperature low (typically 0 °C to room temperature) to minimize the rate of the competing SN2 reaction.[1]

Issue 3: Presence of Dimeric Ether Byproducts

Symptom: Mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the dimer of 3-hydroxytetrahydrofuran linked by an ether bond.

Probable Cause:

  • Williamson-Type Ether Synthesis: Under basic conditions, the starting alcohol can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and can attack the electrophilic carbon of another molecule of the tosylated product, leading to the formation of a dimeric ether.[6][7]

Solutions:

  • Controlled Addition of Base: Add the base slowly to the reaction mixture containing the alcohol and TsCl. This helps to ensure that the base preferentially reacts with the generated HCl rather than deprotonating the starting alcohol.

  • Choice of Base: A bulky, non-nucleophilic base can be less likely to deprotonate the alcohol. However, for this specific substrate, pyridine or TEA are generally effective if the reaction conditions are well-controlled.

  • Reaction Concentration: Running the reaction at a higher dilution can disfavor the bimolecular ether formation reaction.

Issue 4: Ring-Opening of the Tetrahydrofuran Moiety

Symptom: Complex mixture of products is observed, with evidence of linear compounds instead of the expected five-membered ring structure.

Probable Cause:

  • Acid-Catalyzed Ring Opening: The tetrahydrofuran (THF) ring is susceptible to opening under strong acidic conditions.[8] The HCl generated during the reaction, if not properly scavenged, can catalyze this side reaction.

Solutions:

  • Strictly Anhydrous Conditions: Any moisture in the reaction can lead to the formation of HCl from TsCl, increasing the risk of ring-opening.[1] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Efficient Basicity: The use of an adequate amount of a suitable base like pyridine is paramount to neutralize any acid present.

II. Frequently Asked Questions (FAQs)

Q1: Why is tosylation of the hydroxyl group necessary?

A1: The hydroxyl group (-OH) is a poor leaving group.[4] Converting it to a tosylate (-OTs) transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions, such as the introduction of an azide group which can then be reduced to the desired amine.[3][9] This two-step process allows for the inversion of stereochemistry at the chiral center, which is often a key objective in asymmetric synthesis.

Q2: Can I use a different sulfonyl chloride, like mesyl chloride (MsCl)?

A2: Yes, mesylates (-OMs) are also excellent leaving groups and are formed under similar conditions using mesyl chloride.[4] The choice between tosylates and mesylates often comes down to physical properties (tosylates are often more crystalline and easier to purify) and cost. For this particular synthesis, both are generally suitable.

Q3: What is the role of DMAP in the tosylation reaction?

A3: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[1] It reacts with TsCl to form a more reactive tosylpyridinium intermediate, which then reacts more rapidly with the alcohol. It is typically used in catalytic amounts (0.05-0.2 equivalents) in conjunction with a stoichiometric base like triethylamine.

Q4: How can I confirm the stereochemistry of my final product?

A4: The typical synthetic route from (S)-3-hydroxytetrahydrofuran involves a tosylation step (retention of configuration) followed by an SN2 reaction with an azide nucleophile (inversion of configuration), and finally a reduction of the azide (retention of configuration).[9] This sequence should yield the (R)-3-aminotetrahydrofuran. To confirm the stereochemistry, you can use chiral High-Performance Liquid Chromatography (HPLC) or compare the optical rotation of your product with the literature value for the pure enantiomer.

Q5: What are the safety considerations when working with azides in the subsequent step?

A5: Sodium azide is highly toxic and the intermediate azide compound can be explosive, especially if heated or subjected to shock.[9] Always handle sodium azide with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. When working with the organic azide intermediate, avoid heating it to high temperatures and consider using it in solution for the subsequent reduction step without isolation if possible.

III. Recommended Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • (S)-3-Hydroxytetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Slowly add anhydrous pyridine (2.0 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq) over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Workup: Transfer the mixture to a separatory funnel and add more dichloromethane. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 40 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-3-tosyloxytetrahydrofuran.

IV. Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

The following diagram illustrates the desired tosylation pathway and the competing side reactions that can lower the yield of the target molecule.

Synthesis_Pathways Start (S)-3-Hydroxytetrahydrofuran Tosylate (S)-3-Tosyloxytetrahydrofuran (Desired Product) Start->Tosylate + TsCl, Pyridine (Desired Reaction) Alkoxide Alkoxide Intermediate Start->Alkoxide + Base (e.g., Pyridine) (Deprotonation) Chloride (R)-3-Chlorotetrahydrofuran (Byproduct) Tosylate->Chloride + Cl- (from HCl) (SN2 Substitution) Ether Dimeric Ether (Byproduct) Alkoxide->Ether + Tosylate (Williamson-type Synthesis)

Caption: Main and side reaction pathways in the tosylation of 3-hydroxytetrahydrofuran.

V. References

Sources

Technical Support Center: (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (R)-3-Aminotetrahydrofuran tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important pharmaceutical intermediate.[1] We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, ensuring you can troubleshoot effectively and achieve high purity and yield.

Troubleshooting Guide: Recrystallization & Purification

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My this compound is "oiling out" during cooling instead of crystallizing. What is happening and how can I fix it?

Probable Cause(s):

"Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization. It typically occurs when the solute's solubility in the hot solvent is exceedingly high, and upon cooling, the solution becomes supersaturated so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice. Instead, they crash out as a liquid micro-phase. This is often exacerbated by the presence of impurities, which can inhibit nucleation and crystal growth.

Recommended Solutions:

  • Reduce the Cooling Rate: The most straightforward solution is to slow down the cooling process dramatically. Rapid cooling favors amorphous precipitation or oiling; slow, controlled cooling allows for the thermodynamically favored crystal formation.

  • Modify the Solvent System: Your current solvent may be too good. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the hot, saturated solution until it just begins to turn cloudy (the cloud point). Then, add a small amount of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Lower the Dissolution Temperature: Instead of dissolving the compound at the solvent's boiling point, try dissolving it at a lower temperature. This reduces the solubility gradient between the hot and cold states, lessening the supersaturation shock on cooling.

  • "Scratching" and Seeding: If oiling persists, try to induce crystallization. Once the oil has formed and the solution is cool, scratch the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass provide nucleation sites. Alternatively, if you have a few pure crystals from a previous batch, add a single "seed crystal" to the cooled, oiled solution to initiate crystallization.

Question 2: After recrystallization, my product is still colored (e.g., yellow or tan). How can I obtain a white, crystalline solid?

Probable Cause(s):

Color in the final product is typically due to highly conjugated, non-polar impurities that are carried over from the synthesis and become trapped in the crystal lattice. Synthetic routes for the parent amine often result in a yellow solid, and these chromophores can persist through the tosylation step.[1]

Recommended Solution: Activated Carbon Treatment

Activated carbon (charcoal) is highly effective at adsorbing colored impurities due to its extremely porous structure and high surface area.

Detailed Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure, colored this compound in the minimum amount of a suitable hot solvent (see Table 1).

  • Carbon Addition: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. Caution: Add the carbon carefully and in portions, as it can cause the hot solvent to bump or boil over violently.

  • Heating: Maintain the solution at a gentle boil for 5-10 minutes, swirling occasionally to ensure the impurities are adsorbed by the carbon. Avoid prolonged boiling, which can concentrate impurities as the solvent evaporates.

  • Hot Filtration: This is the most critical step. You must remove the carbon while the solution is still hot to prevent your desired product from crystallizing prematurely.

    • Set up a hot filtration apparatus (e.g., a fluted filter paper in a pre-heated funnel).

    • Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel stem.

    • Pour the hot mixture through the fluted filter paper quickly.

  • Crystallization & Isolation: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

Question 3: My recovery yield from recrystallization is very low. What steps can I take to improve it?

Probable Cause(s):

Low yield is a common issue and can stem from several factors:

  • Using too much solvent during dissolution.

  • The chosen solvent is too "good," meaning the product has significant solubility even at low temperatures.

  • Premature crystallization during a hot filtration step.

  • Incomplete crystallization before filtration.

Recommended Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. This maximizes the concentration gradient upon cooling, leading to a higher recovery. This is a foundational principle of recrystallization.[3]

  • Optimize the Solvent System: Refer to the solvent selection table below. A mixture of a "good" solvent with an "anti-solvent" can fine-tune the solubility profile to maximize recovery.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled before filtering. An ice-water bath can be used to minimize the product's solubility in the mother liquor, but this should be done after slow cooling to room temperature to avoid crashing out impurities.

  • Recover a Second Crop: The filtrate (mother liquor) from the first filtration still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-saturate the solution and cooling it again. Note that this second crop may be less pure than the first.

Workflow & Troubleshooting Diagram

The following diagram outlines a general workflow for the purification of this compound and a decision tree for common troubleshooting scenarios.

Purification_Workflow start_node Start: Crude (R)-3-Aminotetrahydrofuran Tosylate process_node_1 Dissolve in Minimum Hot Solvent (e.g., IPA, EtOAc/Heptane) start_node->process_node_1 1. Solvent Selection process_node process_node decision_node decision_node end_node end_node decision_node_1 Is Solution Colored? process_node_1->decision_node_1 process_node_2 Add Activated Carbon & Perform Hot Filtration decision_node_1->process_node_2 Yes process_node_3 Slowly Cool to Induce Crystallization decision_node_1->process_node_3 No process_node_2->process_node_3 decision_node_2 Product 'Oils Out'? process_node_3->decision_node_2 process_node_4 Troubleshoot: - Re-heat & add more solvent - Add anti-solvent - Cool slower decision_node_2->process_node_4 Yes process_node_5 Isolate Crystals via Vacuum Filtration decision_node_2->process_node_5 No process_node_4->process_node_3 process_node_6 Wash with Cold Solvent & Dry Under Vacuum process_node_5->process_node_6 process_node_6->end_node

Caption: A workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of high-purity this compound?

High-purity this compound should be a white to off-white crystalline solid. Any significant coloration, such as yellow or brown, typically indicates the presence of residual impurities from the synthesis.

Q2: What are the best starting solvents for recrystallization?

Choosing the right solvent is critical for successful recrystallization.[2][3] Based on the polar, salt-like nature of the tosylate and data from the synthesis of the parent amine, the following solvents are recommended starting points.[1]

Solvent SystemBoiling Point (°C)Rationale & Comments
Isopropanol (IPA) 82.6A good starting point. Often provides a desirable solubility curve for amine salts. The free amine has been successfully recrystallized from IPA.[1]
Ethanol 78.4Similar to IPA, but may be a slightly better solvent, potentially leading to lower yields if not used carefully.
Ethyl Acetate / Heptane ~77 (EtOAc)A solvent/anti-solvent system. Dissolve in hot ethyl acetate and add heptane until the cloud point is reached. Excellent for inducing crystallization.
Acetonitrile 81.6A polar aprotic solvent that can be effective for many tosylate salts.

Q3: How should I store the purified material?

This compound, like many amine salts, can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture uptake and potential degradation.[4][5]

Q4: What analytical techniques should I use to confirm the purity of my final product?

A combination of techniques is necessary to fully assess purity:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining chemical purity (e.g., >99.5%). A chiral HPLC method is required to determine the enantiomeric excess (e.e.%) and ensure the stereochemical integrity of the (R)-enantiomer.[6]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically depress and broaden the melting range.

  • Karl Fischer Titration: To quantify the water content, which is important given the compound's potential hygroscopicity.

References

  • CN105218490B - Preparation method of (R)
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • CN102391214A - Synthetic method of (S)
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem - NIH. [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. [Link]

  • CAS No : 111769-26-7| Chemical Name : (R)-3-Aminotetrahydrofuran | Pharmaffiliates. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. [Link]

  • Recrystallization - YouTube. [Link]

  • 3-Aminotetrahydrofuran - LookChem. [Link]

Sources

Temperature control in (R)-3-Aminotetrahydrofuran tosylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Aminotetrahydrofuran Tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in reactions involving this versatile chiral building block. Here, we move beyond simple protocols to explain the underlying principles governing reaction success, helping you troubleshoot effectively and optimize your synthetic outcomes.

I. Foundational Knowledge: Understanding this compound

This compound is a chiral amine salt widely used in the synthesis of pharmaceutical intermediates.[1] The tosylate group serves as a stable counter-ion, rendering the otherwise oily and potentially volatile free amine into a crystalline, easy-to-handle solid.[2] However, the reactivity of the amine is influenced by the presence of the tosylate and the reaction conditions, particularly temperature.

The primary reactive center is the amino group, which can participate in a variety of nucleophilic reactions, including acylations, alkylations, and reductive aminations.[3] The tosylate is a good leaving group, a principle more relevant if it were attached to the carbon backbone, but as a counter-ion, its role is primarily to ensure the stability and ease of handling of the amine salt.[4]

II. Frequently Asked Questions (FAQs) on Temperature Control

This section addresses common questions regarding temperature management in reactions with this compound.

Q1: My acylation reaction with this compound is giving low yields and multiple side products. Could temperature be the issue?

A1: Absolutely. Temperature is a critical parameter in acylation reactions. While a broad range of temperatures, from -20°C to 200°C, can be employed for acylations depending on the specific reagents, careful control is necessary to minimize side reactions.[5]

  • At elevated temperatures (>50°C): You risk thermal degradation of the starting material or product. More importantly, high temperatures can lead to racemization, especially if the reaction conditions are harsh. For chiral molecules, maintaining optical purity is paramount.[6]

  • At very low temperatures (<-10°C): The reaction rate may be significantly reduced, leading to incomplete conversion. While low temperatures are often used to control exotherms and improve selectivity, finding the optimal balance is key.

Troubleshooting Workflow for Acylation:

start Low Yield / Impurities in Acylation temp_check Was the reaction temperature monitored and controlled? start->temp_check high_temp High Temperature (>50°C) temp_check->high_temp Yes, it was high low_temp Low Temperature (<-10°C) temp_check->low_temp Yes, it was low high_temp_consequence Potential for: - Degradation - Racemization - Side Reactions high_temp->high_temp_consequence low_temp_consequence Potential for: - Slow Reaction Rate - Incomplete Conversion low_temp->low_temp_consequence solution_high Solution: - Run reaction at a lower temperature (e.g., 0-25°C). - Use a milder activating agent for the carboxylic acid. high_temp_consequence->solution_high solution_low Solution: - Allow the reaction to warm to room temperature after initial cooling. - Increase reaction time. low_temp_consequence->solution_low

Caption: Troubleshooting acylation temperature issues.

Q2: I am performing an N-alkylation with an alkyl halide. What is the optimal temperature range, and what are the risks of deviation?

A2: N-alkylation of amines can be prone to over-alkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[7] Temperature control is crucial to manage this.

  • Optimal Temperature Range: Generally, starting the reaction at a lower temperature (e.g., 0-10°C) during the addition of the alkylating agent can help control the initial exotherm and minimize immediate over-alkylation. The reaction can then be allowed to slowly warm to room temperature or be gently heated (e.g., 40-60°C) to drive the reaction to completion.

  • Risks of High Temperature:

    • Increased Over-alkylation: Higher temperatures increase the rate of both the desired first alkylation and the undesired subsequent alkylations.

    • Elimination Side Reactions: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), higher temperatures will favor the elimination pathway over substitution.

Data Summary: Temperature Effects on N-Alkylation

Temperature RangeExpected OutcomePotential Issues
-10°C to 10°C Controlled reaction, good selectivity for mono-alkylation.Slow reaction rate, may require extended reaction times.
20°C to 40°C Moderate reaction rate, good for most primary alkyl halides.Increased risk of over-alkylation with highly reactive halides.
> 50°C Fast reaction rate.Significant risk of over-alkylation and elimination side reactions.

Q3: Does the tosylate salt need to be converted to the free amine before reaction? How does this impact temperature control?

A3: This is an excellent and practical question. The tosylate salt is acidic, and the amine is present in its protonated form. For the amine to act as a nucleophile, it must be deprotonated to the free amine. This is typically achieved by adding a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to the reaction mixture.

The deprotonation step is often exothermic. Therefore, it is crucial to cool the reaction mixture before and during the addition of the base.

Experimental Protocol: In-situ Free Amine Generation and Acylation

  • Suspend this compound in a suitable aprotic solvent (e.g., Dichloromethane, THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the mixture at 0°C for 15-30 minutes to ensure complete deprotonation.

  • Slowly add your acylating agent (e.g., an acyl chloride or an activated carboxylic acid) while maintaining the temperature at 0°C.

  • After the addition is complete, the reaction may be allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

Logical Relationship Diagram:

cluster_0 Reaction Setup cluster_1 Reaction tosylate (R)-3-Aminotetrahydrofuran Tosylate (Salt) cooling Cooling (0°C) tosylate->cooling base Add Base (e.g., Et3N) free_amine Free Amine (Nucleophilic) base->free_amine Exothermic Deprotonation cooling->base acyl_chloride Acylating Agent free_amine->acyl_chloride Nucleophilic Attack product Desired Amide Product acyl_chloride->product

Caption: Workflow for in-situ free amine generation.

III. Troubleshooting Guide

Symptom Potential Cause (Temperature-Related) Recommended Action
Reaction does not start or is very slow. Reaction temperature is too low, providing insufficient activation energy.Gradually warm the reaction mixture to room temperature. If necessary, gently heat to 40-50°C while monitoring for impurity formation.
Formation of multiple unidentified spots on TLC. Reaction temperature is too high, causing decomposition of starting materials or products, or promoting side reactions.Repeat the reaction at a lower temperature. Ensure efficient stirring and cooling during the addition of exothermic reagents.
Loss of optical purity (racemization). Excessive heat or prolonged reaction times at elevated temperatures.Keep reaction temperatures as low as practically possible. Minimize reaction time by using more efficient coupling agents or catalysts.
Inconsistent results between batches. Poor temperature control and monitoring. Localized "hot spots" in the reactor.Use a properly sized reaction vessel to ensure efficient heat transfer. Employ a calibrated thermometer and a controlled cooling/heating bath. Ensure vigorous stirring.

IV. References

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (WO2008080891A2). Google Patents.

  • Preparation method of (R)-tetrahydrofuran-3-amine. (CN105218490B). Google Patents.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers.

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ResearchGate.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • (S)-3-Aminotetrahydrofuran tosylate (97%). Amerigo Scientific. [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • Reactions of Chiral Molecules. Pharmaguideline. [Link]

Sources

Technical Support Center: Catalyst Selection for (R)-3-Aminotetrahydrofuran Tosylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-3-Aminotetrahydrofuran tosylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights to ensure you can achieve optimal results with high enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing (R)-3-Aminotetrahydrofuran?

The most prevalent and effective methods for synthesizing chiral amines like (R)-3-Aminotetrahydrofuran from a prochiral ketone (3-oxotetrahydrofuran) are asymmetric reductive amination and enzymatic transamination.

  • Asymmetric Reductive Amination: This is a powerful method that involves the reaction of a ketone with an amine source to form an intermediate imine, which is then asymmetrically reduced by a chiral catalyst to produce the desired amine.[1][2] Transition metal catalysts (e.g., Iridium, Ruthenium, Rhodium) with chiral ligands are frequently employed.[3][4]

  • Enzymatic Transamination: This biocatalytic approach uses enzymes called transaminases (ATAs) to transfer an amino group from a donor molecule to the ketone substrate.[5][6][7] These enzymes are highly enantioselective and operate under mild, environmentally friendly conditions.[7]

Q2: What is the difference between a homogeneous and a heterogeneous catalyst in this context?

The key difference lies in the phase of the catalyst relative to the reactants.[8]

  • Homogeneous Catalysts: These are in the same phase as the reactants, typically dissolved in the reaction solvent.[8] They often exhibit high activity and selectivity because the active sites are readily accessible.[9] However, separating the catalyst from the product can be difficult and costly.[9][10]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture.[8] Their main advantage is straightforward separation and recycling.[9][10] However, they can sometimes suffer from lower activity or mass transfer limitations compared to their homogeneous counterparts.[9]

Q3: How do I choose between a chemical catalyst (reductive amination) and a biocatalyst (transaminase)?

The choice depends on several factors including available equipment, substrate scope, desired purity, and process scale.

  • Choose Chemical Catalysis if:

    • You require broad substrate compatibility and flexibility in reaction conditions (solvents, temperature, pressure).

    • High-pressure hydrogenation equipment is available.

    • The cost of chiral ligands and metal precursors is within your budget.

  • Choose Biocatalysis if:

    • High enantioselectivity (>99% ee) is the primary goal.

    • You are working with a specific substrate for which a known transaminase shows high activity.

    • Green chemistry principles and mild reaction conditions (aqueous media, ambient temperature) are a priority.

    • You want to avoid heavy metal contaminants in your final product.

Q4: What are the most critical reaction parameters to control for achieving high enantioselectivity?

For asymmetric reductive amination, the following parameters are crucial:

  • Catalyst and Ligand Structure: The chiral ligand is the primary source of stereochemical control.

  • Temperature: Lower temperatures generally increase enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Hydrogen Pressure: This can influence reaction rate and, in some cases, selectivity.

  • Solvent: The solvent can affect catalyst solubility, stability, and the equilibrium of imine formation.[11] Common solvents include methanol, dichloroethane (DCE), and tetrahydrofuran (THF).[11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-3-Aminotetrahydrofuran.

Problem 1: Low or No Product Yield
  • Potential Cause 1: Inefficient Imine Formation. The reductive amination process is dependent on the formation of an imine intermediate from 3-oxotetrahydrofuran and the amine source (e.g., ammonia). This equilibrium can be unfavorable.

    • Suggested Solution:

      • pH Control: Imine formation is often best under mildly acidic conditions (pH 4-5), which protonate the carbonyl oxygen and accelerate nucleophilic attack.[1] However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[1]

      • Dehydrating Agent: Add a dehydrating agent like molecular sieves or use a solvent system that allows for water removal (e.g., toluene with a Dean-Stark trap) to drive the equilibrium toward the imine.

      • Stepwise Procedure: First, form the imine under optimal conditions, and only then add the reducing agent.[12]

  • Potential Cause 2: Inactive Catalyst or Reducing Agent. The catalyst may be poisoned by impurities, or the reducing agent may have degraded.

    • Suggested Solution:

      • Purify Reagents: Ensure that solvents and the 3-oxotetrahydrofuran starting material are free of impurities (especially sulfur compounds or strong coordinating agents) that can poison metal catalysts.

      • Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent. Hydride reagents like sodium triacetoxyborohydride (STAB) can be sensitive to moisture.[11]

      • Catalyst Pre-activation: Some catalytic systems require a pre-activation step before the addition of the substrate. Consult the literature for your specific catalyst.

Problem 2: Poor Enantioselectivity (Low %ee)
  • Potential Cause 1: Suboptimal Catalyst System. The chosen chiral ligand or metal precursor may not be suitable for this specific substrate.

    • Suggested Solution:

      • Screen Catalysts: Test a variety of chiral ligands with different metals (e.g., Ir, Ru, Rh). Noyori-type Ru(II) catalysts and Iridium complexes with chiral phosphine ligands are common starting points for asymmetric hydrogenations.[13]

      • Consider Biocatalysis: If chemical methods consistently fail, an (R)-selective amine transaminase (R-ATA) is an excellent alternative that often provides very high enantiomeric excess.[5][6]

  • Potential Cause 2: Uncontrolled "Background" Reaction. A non-catalyzed or achirally catalyzed reduction may be occurring in parallel, producing a racemic mixture of the product.

    • Suggested Solution:

      • Use a Selective Reducing Agent: Employ a reducing agent that does not readily reduce the ketone starting material but will reduce the imine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices because they are less reactive towards ketones, especially at slightly acidic pH.[1][12]

      • Optimize Temperature: Lowering the reaction temperature can slow down the uncatalyzed background reaction more significantly than the desired catalyzed reaction, thereby improving the %ee.

Problem 3: Catalyst Deactivation or Inhibition
  • Potential Cause 1: Product Inhibition. The amine product is basic and nucleophilic, and it can coordinate strongly to the metal center of the catalyst, preventing it from participating in further catalytic cycles.[3][14] This is a common issue in the asymmetric hydrogenation of N-alkyl imines.[3][14]

    • Suggested Solution:

      • Choose a Robust Catalyst: Screen for catalysts known to have high turnover numbers (TON) and resistance to product inhibition. Some modern iridacycle catalysts have shown improved performance for N-alkyl imines.[14]

      • Control Conversion: Run the reaction to a moderate conversion (e.g., 70-80%) and then isolate the product. While this reduces single-pass yield, it can preserve the catalyst's activity.

      • Consider a Flow Chemistry Setup: In a continuous flow reactor, the product is constantly removed from the catalyst zone, minimizing product inhibition and potentially extending catalyst lifetime.

  • Potential Cause 2: Catalyst Incompatibility in One-Pot Systems. When using multi-catalyst systems, such as a chemical catalyst combined with an enzyme, one catalyst can deactivate the other. For instance, traces of a palladium catalyst can inactivate a transaminase enzyme.[15]

    • Suggested Solution:

      • Compartmentalization: Physically separate the catalysts, for example, by using an immobilized enzyme or a heterogeneous chemical catalyst that can be filtered off before the next step.

      • Sequential Addition: Perform the reactions sequentially in one pot, ensuring conditions are adjusted (e.g., pH, solvent) to be compatible with the catalyst being used in that step.

Problem 4: Formation of Side Products
  • Potential Cause 1: Over-reduction. The ketone starting material (3-oxotetrahydrofuran) is reduced to the corresponding alcohol (3-hydroxytetrahydrofuran).

    • Suggested Solution:

      • Use a Chemoselective Reducing Agent: Avoid powerful reducing agents like NaBH4 until after the imine has fully formed.[11] NaBH(OAc)3 is generally preferred for one-pot reductive aminations because it is less likely to reduce the ketone.[12]

  • Potential Cause 2: Dialkylation. The desired (R)-3-Aminotetrahydrofuran product reacts with another molecule of 3-oxotetrahydrofuran and is subsequently reduced, leading to a secondary amine byproduct.

    • Suggested Solution:

      • Control Stoichiometry: Use a sufficient excess of the ammonia source to favor the formation of the primary amine.

      • Stepwise Approach: A stepwise procedure, where the imine is formed first and then reduced, can mitigate dialkylation, which is a more common problem when using primary amines as the nitrogen source.[12]

Data & Protocols
Table 1: Comparison of Primary Catalytic Approaches
FeatureAsymmetric Reductive Amination (Transition Metal)Enzymatic Transamination (Biocatalysis)
Catalyst Type Homogeneous (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) or Heterogeneous (e.g., Pd/C with chiral modifier)Homogeneous (soluble enzyme) or Heterogeneous (immobilized enzyme)
Chirality Source Chiral phosphine or diamine ligandEnzyme's active site structure
Typical %ee Good to Excellent (80 - 98% ee)Excellent (>99% ee often achievable)[7]
Reaction Conditions Often requires H₂ gas (1-50 bar), organic solvents, variable temperatures (-20 to 80 °C)Mild conditions (aqueous buffer, 25-40 °C, atmospheric pressure)
Key Advantage Broad substrate scope, well-established methodologiesExceptional selectivity, green process, no metal contamination
Key Disadvantage Catalyst cost, potential for product inhibition[3][14], requires specialized equipment (autoclave)Substrate specificity, potential for equilibrium limitations[16]
Experimental Protocol: General Procedure for Asymmetric Reductive Amination

Disclaimer: This is a generalized protocol. Specific conditions must be optimized for your chosen catalyst system.

  • Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add 3-oxotetrahydrofuran to the flask.

  • Amine Source: Introduce the amine source (e.g., ammonium acetate or a solution of ammonia in an alcohol).

  • Hydrogenation: Transfer the flask to a high-pressure autoclave. Purge the system several times with H₂ gas, then pressurize to the desired pressure (e.g., 20 bar).

  • Reaction: Stir the reaction at the optimized temperature (e.g., 40 °C) for the required time (12-24 hours), monitoring by TLC or GC/LC.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product is then purified (e.g., by column chromatography) and converted to the tosylate salt.

  • Analysis: Determine yield and enantiomeric excess using chiral HPLC or GC.[17][18]

Visual Diagrams
Workflow for Catalyst Selection

G start Define Synthesis Goals (Scale, Purity, Cost) ee_check Is >99% ee critical? start->ee_check try_bio Prioritize Biocatalysis (Transaminase Screening) ee_check->try_bio Yes consider_chem Evaluate Chemical Catalysis (Asymmetric Reductive Amination) ee_check->consider_chem No bio_success Successful? (Good conversion & ee) try_bio->bio_success optimize_bio Optimize Biocatalytic Process bio_success->optimize_bio Yes bio_success->consider_chem No chem_screen Screen Metal/Ligand Combinations (Ir, Ru, Rh) consider_chem->chem_screen chem_success Successful? (Good yield & ee) chem_screen->chem_success chem_success->try_bio No, re-evaluate if ee is main issue optimize_chem Optimize Reaction Conditions (Temp, Pressure, Solvent) chem_success->optimize_chem Yes G catalyst Active Catalyst [M-L] product Amine Product (R-NH₂) catalyst->product Catalytic Turnover (Forms Product) inactive Inactive Complex [M-L(R-NH₂)] product->inactive Coordination (Inhibition) inactive->catalyst Slow Release (Reactivation)

Caption: Product inhibition of a metal catalyst.

References
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews - ACS Publications. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine. (N.D.).
  • Amine synthesis by reductive amination (reductive alkylation). (N.D.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (N.D.). PMC - NIH. [Link]

  • Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold. (2020). ACS Chemical Biology. [Link]

  • Homogeneous & Heterogeneous Catalysts. (N.D.). Save My Exams. [Link]

  • Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold. (N.D.). ResearchGate. [Link]

  • Tetrahydrofuran synthesis. (N.D.). Organic Chemistry Portal. [Link]

  • They think it's all Overman... It is now! (2023). YouTube. [Link]

  • Homogeneous vs Heterogeneous Catalysts. (N.D.). University of Southern California. [Link]

  • Reductive Amination - Common Conditions. (N.D.). University of Rochester. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (N.D.). PMC - NIH. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (N.D.). PMC - NIH. [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (N.D.). NIH. [Link]

  • Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. (N.D.). ResearchGate. [Link]

  • Reductive amination. (N.D.). Wikipedia. [Link]

  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (N.D.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. (2020). SciSpace. [Link]

  • Enantioselective synthesis. (N.D.). Wikipedia. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. [Link]

  • Catalysis: Homogeneous and Heterogeneous. (N.D.). MDPI. [Link]

  • Transamination reaction. (2019). YouTube. [Link]

  • 23.6: Reductive Amination. (2020). YouTube. [Link]

  • Enzymatic strategies for asymmetric synthesis. (N.D.). PMC - PubMed Central - NIH. [Link]

  • Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. (N.D.). ResearchGate. [Link]

  • Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. (2022). ResearchGate. [Link]

Sources

Troubleshooting common errors in (R)-3-Aminotetrahydrofuran tosylate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Aminotetrahydrofuran Tosylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and ensure the success of your work with this versatile chiral building block.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound. Each problem is presented with its likely causes and detailed, actionable solutions.

Issue 1: Incomplete or Slow Reaction

You're performing a nucleophilic substitution or an amide coupling reaction, and TLC/LC-MS analysis indicates a significant amount of unreacted starting material even after prolonged reaction times.

Potential Causes & Solutions

  • Cause A: Presence of Water (Hygroscopicity)

    • Explanation: this compound is an amine salt and can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can interfere with many reactions, particularly those involving organometallics or water-sensitive coupling agents. It can also hydrolyze activated esters, reducing the efficiency of amide bond formation.

    • Solution:

      • Drying the Reagent: Before use, dry the this compound under high vacuum for several hours.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.

  • Cause B: Inadequate Liberation of the Free Amine

    • Explanation: The tosylate salt is stable and requires neutralization to the free amine to act as a nucleophile. Insufficient or an inappropriate base will result in a low concentration of the reactive free amine.

    • Solution:

      • Stoichiometry of Base: Use at least one equivalent of a non-nucleophilic base to liberate the free amine. It is common to use a slight excess (1.1-1.5 equivalents).

      • Choice of Base: For most applications, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable. For reactions sensitive to steric hindrance, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective.

      • Pre-mixing: Consider stirring the this compound with the base in the reaction solvent for 15-30 minutes before adding the electrophile to ensure complete liberation of the free amine.

  • Cause C: Low Reaction Temperature

    • Explanation: While some reactions proceed smoothly at room temperature, others may require thermal energy to overcome the activation barrier, especially if the electrophile is sterically hindered.

    • Solution:

      • Gradual Heating: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.

      • Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature.

Issue 2: Formation of Unexpected Byproducts

Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Potential Causes & Solutions

  • Cause A: Side Reactions Involving the Tosylate Counter-ion

    • Explanation: The tosylate anion is a good leaving group. Under certain conditions, particularly at elevated temperatures, it could potentially participate in side reactions. More commonly, residual p-toluenesulfonic acid from the salt formation can act as an unwanted acid catalyst.[1]

    • Solution:

      • Neutralization: Ensure complete neutralization of the tosylate salt with a suitable base before proceeding with the reaction.

      • Purification of Starting Material: If you suspect impurities in your starting material, consider recrystallizing the this compound. A common solvent system for recrystallization is isopropanol or ethanol.

  • Cause B: Instability of the Tetrahydrofuran Ring

    • Explanation: The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions, especially at elevated temperatures.[2][3][4]

    • Solution:

      • Avoid Strong Acids: If possible, avoid the use of strong, non-coordinating acids. If an acid is required, consider a milder or buffered system.

      • Moderate Temperatures: Avoid excessive heating, as this can promote ring-opening or other degradation pathways.

  • Cause C: Racemization

    • Explanation: While racemization at the chiral center of (R)-3-aminotetrahydrofuran is not common under standard conditions, harsh basic or acidic conditions, or prolonged heating, could potentially lead to some loss of enantiomeric purity.[5]

    • Solution:

      • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pH) to achieve the desired transformation.

      • Chiral Analysis: Verify the enantiomeric purity of your product using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Issue 3: Difficult Purification and Removal of Tosyl-Containing Impurities

After the reaction, you are struggling to separate your product from residual tosyl chloride (if used in a preceding step) or p-toluenesulfonic acid/its salt.

Potential Causes & Solutions

  • Explanation: Tosyl-containing compounds can sometimes co-elute with the desired product during chromatography or be difficult to remove via simple extraction.

  • Solution:

    • Aqueous Workup:

      • To remove excess tosyl chloride, quench the reaction with water or an aqueous solution of a mild base like sodium bicarbonate. This will hydrolyze the tosyl chloride to the water-soluble p-toluenesulfonic acid.[6]

      • To remove p-toluenesulfonic acid or its salt, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup. The tosylate anion will be extracted into the aqueous layer.

    • Scavenger Resins:

      • For removing excess tosyl chloride, amine-functionalized silica gel can be used. The resin reacts with the tosyl chloride, and the solid-supported byproduct is easily removed by filtration.[6]

    • Recrystallization:

      • If your product is a solid, recrystallization is an excellent method for purification. Choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the tosyl impurities remain in solution.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize moisture absorption.[2] Recommended storage temperature is typically 2-8 °C.

Q2: I need to use the free amine of (R)-3-Aminotetrahydrofuran for my reaction. How do I prepare it from the tosylate salt?

A2: To use the free amine, you need to neutralize the tosylate salt. A standard laboratory procedure is as follows:

  • Dissolve the (R)-3-aminotrahydrofuran tosylate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Stir the biphasic mixture vigorously for 30-60 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with fresh organic solvent (2-3 times) to recover all the free amine.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Note: The free amine is a volatile liquid and should be used immediately or stored under an inert atmosphere at low temperature.

Q3: What are some common applications of this compound?

A3: (R)-3-Aminotetrahydrofuran and its derivatives are valuable chiral building blocks in medicinal chemistry and organic synthesis.[7] Some common applications include:

  • Synthesis of Chiral Ligands: The amine functionality can be used to synthesize chiral ligands for asymmetric catalysis.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7]

  • Chiral Resolving Agent: The chiral amine can be used to resolve racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.[8]

Q4: My reaction involves protecting the amine group of (R)-3-Aminotetrahydrofuran. Which protecting group should I use?

A4: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

  • Boc (tert-butyloxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of reaction conditions and is typically removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9]

  • Cbz (Carboxybenzyl): This protecting group is stable to acidic conditions and is typically removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine in DMF. It is commonly used in solid-phase peptide synthesis.

Q5: I am having trouble with the deprotection of a Boc-protected (R)-3-Aminotetrahydrofuran derivative. What could be the issue?

A5: Issues with Boc deprotection are often related to the choice of acid or the presence of other acid-sensitive functional groups.

  • Incomplete Deprotection: This can occur if the acid is not strong enough or if an insufficient amount is used. Ensure you are using a strong acid like TFA or HCl and monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Side Reactions: If your molecule contains other acid-labile groups (e.g., certain esters, acetals), they may also be cleaved under the deprotection conditions. In such cases, you might consider alternative deprotection methods, such as using zinc bromide or trimethylsilyl iodide, which can be milder.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling
  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

  • Add a non-nucleophilic base such as DIPEA (2.5-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Solubility of (R)-3-Aminotetrahydrofuran
SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from ChemicalBook.[10]

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction Observed check_amine Is the free amine liberated? start->check_amine check_moisture Are anhydrous conditions ensured? check_amine->check_moisture Yes add_base Add/check stoichiometry of non-nucleophilic base (e.g., TEA, DIPEA) check_amine->add_base No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes dry_reagents Dry reagent under vacuum. Use anhydrous solvents. check_moisture->dry_reagents No increase_temp Gradually increase temperature. Monitor progress. check_temp->increase_temp No success Reaction Proceeds check_temp->success Yes add_base->check_moisture dry_reagents->check_temp increase_temp->success

Caption: Decision tree for troubleshooting incomplete reactions.

Diagram 2: Workflow for Neutralization and Extraction of Free Amine

G start Start: (R)-3-Aminotetrahydrofuran Tosylate Salt dissolve Dissolve in organic solvent (e.g., DCM, EtOAc) start->dissolve add_base Add saturated aqueous NaHCO₃ or Na₂CO₃ dissolve->add_base stir Stir vigorously (30-60 min) add_base->stir separate Separate layers in a separatory funnel stir->separate extract Extract aqueous layer with fresh organic solvent (2x) separate->extract combine Combine all organic layers extract->combine dry Dry over Na₂SO₄ or MgSO₄ combine->dry concentrate Filter and concentrate under reduced pressure dry->concentrate product Product: Free (R)-3-Aminotetrahydrofuran concentrate->product

Caption: Step-by-step workflow for liberating the free amine.

References

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). PubChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • p-Toluenesulfonic acid. PubChem. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Academics and Post-Graduate Center. [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry. [Link]

  • Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. HETEROCYCLES. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. Research Square. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry. [Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]

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How to handle impurities in (R)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Aminotetrahydrofuran Tosylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities associated with this critical pharmaceutical intermediate. The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to ensure the highest quality and purity in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the use and analysis of this compound, with a focus on impurity-related causes and their resolution.

Issue 1: Out-of-Specification (OOS) Results for Purity by HPLC

You've run a purity analysis on a new batch of this compound and the purity is lower than expected, with one or more unexpected peaks in the chromatogram.

  • Probable Cause A: Process-Related Impurities Impurities can originate from various stages of the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions.[1][2] For instance, a common synthesis route for (R)-3-aminotetrahydrofuran involves the tosylation, azidation, and subsequent reduction of (S)-3-hydroxytetrahydrofuran.[3] Another route involves a Hofmann degradation of (R)-3-formamide tetrahydrofuran.[3]

    • Potential Impurities:

      • (S)-3-Hydroxytetrahydrofuran: An unreacted starting material from one synthetic pathway.

      • (R)-3-Formamide tetrahydrofuran: An intermediate from another pathway.

      • By-products of Hofmann Degradation: Specific impurities arising from this reaction.

      • Excess p-Toluenesulfonic Acid (p-TsOH): The counter-ion used to form the tosylate salt. While not a process impurity in the traditional sense, its incorrect stoichiometry can affect the product's properties.

  • Troubleshooting & Solution:

    • Peak Identification: Utilize hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks. This is a powerful tool for the structural elucidation of unknown impurities.[4]

    • Reference Standard Comparison: If available, inject reference standards of potential impurities (e.g., (S)-3-hydroxytetrahydrofuran) to confirm their identity by retention time.

    • Recrystallization: Purification via recrystallization is often effective for removing process-related impurities. While specific solvent systems for the tosylate salt are not widely published, you can adapt protocols used for the free amine, such as recrystallization from isopropanol or ethyl acetate, or explore other solvent/anti-solvent systems.[3] Toluene/heptane or ethanol/acetone mixtures are common for recrystallizing tosylate salts.[5]

Issue 2: Inconsistent Chiral Purity Results

Your chiral HPLC analysis shows a higher-than-acceptable level of the (S)-enantiomer.

  • Probable Cause A: Racemization during Synthesis or Storage Although the synthesis is designed to be stereospecific, certain conditions (e.g., harsh pH, high temperatures) could potentially lead to partial racemization.

  • Probable Cause B: Inadequate Purification The initial purification steps may not have been sufficient to remove the unwanted (S)-enantiomer.

  • Troubleshooting & Solution:

    • Analytical Method Verification: Ensure your chiral HPLC method is robust and validated for separating the (R) and (S) enantiomers. A common approach for chiral amines involves derivatization followed by RP-HPLC analysis, or direct separation on a chiral stationary phase (CSP).[6][7] A patent for a related compound suggests a Chiralpak AD-H column with a mobile phase of heptane/IPA as a starting point for method development.[8]

    • Diastereomeric Salt Recrystallization: This is a classic and effective method for resolving enantiomers.[9] By reacting the free amine with a chiral acid (like tartaric acid), you form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9] While your starting material is already a salt, this principle can be applied if you need to re-purify the free amine before re-forming the tosylate.

    • Storage Condition Review: Assess the storage conditions of the material. Store in a well-ventilated place with the container tightly closed, ideally at 2-8°C, to minimize potential degradation or racemization.[10][11]

Issue 3: Presence of Residual Solvents

Your Gas Chromatography (GC) analysis indicates the presence of residual solvents above the limits specified by ICH Q3C guidelines.

  • Probable Cause: Incomplete Removal During Manufacturing Solvents used during synthesis (e.g., dichloromethane, isopropanol, ethyl acetate) or recrystallization may be retained in the final product.[3][12]

  • Troubleshooting & Solution:

    • Analytical Confirmation: Use a validated GC-HS (Headspace Gas Chromatography) method, as recommended by USP <467>, for the accurate quantification of residual solvents.[2][9][12]

    • Drying Process Optimization: If you are performing the final isolation steps, enhance the drying process. This can be achieved by drying under a high vacuum for an extended period or by gently increasing the temperature (while monitoring for thermal degradation).

    • Supplier Qualification: If you are sourcing the material, ensure your supplier provides a certificate of analysis with detailed residual solvent data that complies with ICH guidelines.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying and characterizing an unknown impurity detected in your material.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Resolution & Control Start OOS Result in Purity Analysis (e.g., HPLC) CheckHistory Review Batch History & Synthesis Route Start->CheckHistory Hypothesize Hypothesize Potential Impurities (Starting Materials, Intermediates, By-products) CheckHistory->Hypothesize LCMS LC-MS Analysis (Determine Molecular Weight) Hypothesize->LCMS RefStd Compare with Reference Standards (If Available) LCMS->RefStd Isolate Isolate Impurity (Prep-HPLC, SFC) RefStd->Isolate If No Match NMR Structural Elucidation (NMR, IR) Isolate->NMR Purify Develop Purification Method (e.g., Recrystallization) NMR->Purify Control Implement Process Controls & Analytical Monitoring Purify->Control

Caption: A workflow for impurity identification and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities I should be concerned about with this compound?

A: Impurities are generally classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates, degradation products, and enantiomeric impurities (the (S)-enantiomer).[1]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, or heavy metals from the manufacturing process.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.[1][12]

Q2: How can I determine the chiral purity of my sample?

A: Chiral purity is typically determined using a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method.[8] Alternatively, you can derivatize the amine with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column (e.g., C18).[7] Capillary Electrophoresis (CE) is also an emerging technique for chiral separations.[13]

Q3: What are the best practices for storing this compound to prevent degradation?

A: To maintain the stability and purity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[14] It is also recommended to store it in a cool (2-8°C) and dry place, away from light and incompatible materials.[10][11] Following these storage conditions helps to minimize the formation of degradation products.

Q4: My material has a slight yellow color. Is this an indication of impurity?

A: A pale yellow color can be common for this compound and its precursors.[3] However, a significant or dark color may indicate the presence of impurities or degradation products. Color alone is not a definitive test for purity. It is crucial to rely on analytical techniques like HPLC for purity assessment and to compare the material's appearance to the specifications on the Certificate of Analysis.

Q5: Can I use the free amine, (R)-3-Aminotetrahydrofuran, instead of the tosylate salt?

A: While chemically related, the free amine and the tosylate salt have different physical properties (e.g., melting point, solubility, stability). The tosylate salt is generally a more stable, crystalline solid, which makes it easier to handle, weigh, and store compared to the free amine, which can be a liquid or low-melting solid.[14][15] The choice depends entirely on the requirements of your specific chemical reaction or formulation. The tosylate group may need to be removed by neutralization before the amine can be used in certain reactions.

Quantitative Data Summary

The following table provides a summary of typical specifications and analytical techniques used for quality control.

ParameterTypical SpecificationAnalytical TechniqueICH Guideline
Assay ≥ 99.0%HPLC, TitrationQ2(R1)
Chiral Purity (R-isomer) ≥ 99.5% eeChiral HPLC, Chiral GC-
Individual Unspecified Impurity ≤ 0.10%HPLCQ3A(R2)
Total Impurities ≤ 0.5%HPLCQ3A(R2)
Residual Solvents Varies by solventGC-HSQ3C(R8)
Water Content ≤ 0.5%Karl Fischer Titration-

Key Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity.

  • Column Selection:

    • Start with a polysaccharide-based Chiral Stationary Phase (CSP) such as a Chiralpak® AD-H or a similar column known for separating chiral amines.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • A typical starting ratio is 95:5 (heptane:isopropanol).[8]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm or 254 nm.

    • Injection Volume: 10 µL

  • Optimization:

    • Adjust the ratio of the mobile phase components to achieve adequate separation (resolution > 2.0) between the (R) and (S) enantiomer peaks. Increasing the percentage of the alcohol modifier will generally decrease retention times.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for purifying the tosylate salt by recrystallization. Solvent selection is critical and may require screening.

  • Solvent Screening:

    • Test the solubility of the compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene) at room temperature and at elevated temperatures.

    • The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution:

    • Place the impure this compound in an appropriately sized flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under a vacuum at a temperature well below the melting point to remove all traces of the solvent.

References

  • Boehringer Ingelheim International GMBH. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (Patent No. WO/2008/080891). World Intellectual Property Organization. [Link]

  • Guangzhou Liwei Chemical Co., Ltd. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. (Patent No. CN105218490B).
  • Faigl, F., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Gorog, S. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-839. [Link]

  • Amerigo Scientific. (n.d.). (S)-3-Aminotetrahydrofuran tosylate (97%). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). PubChem Compound Database. [Link]

  • Guangzhou Institute of Pharmaceutical Industry. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (Patent No. CN102391214A).
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (Patent No. CN105675783A).
  • World Intellectual Property Organization. (2008). WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. [Link]

  • Wockhardt Research Centre. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 459-463. [Link]

  • Witschi, C., & Doelker, E. (1997). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. SciSpace. [Link]

  • Pirkle, W. H. (1989). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Aminotetrahydrofuran. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Pardeep, et al. (2013). Determination of Residual Solvents In Bulk Drug and Formulations. American Journal of PharmTech Research. [Link]

  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(11), 2533. [Link]

Sources

Technical Support Center: (R)-3-Aminotetrahydrofuran Tosylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Aminotetrahydrofuran Tosylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on mitigating racemization to ensure high enantiomeric purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Introduction: The Criticality of Chiral Integrity

(R)-3-Aminotetrahydrofuran and its derivatives are vital chiral building blocks in the pharmaceutical industry.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Maintaining the chiral integrity of (R)-3-Aminotetrahydrofuran throughout its conversion to the tosylate salt is a critical step that often presents significant challenges. This guide is structured to address these challenges head-on, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this synthesis?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] In the context of synthesizing this compound, any loss of stereochemical purity at the chiral center (C3) diminishes the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What are the primary causes of racemization during the tosylation of (R)-3-Aminotetrahydrofuran?

A2: Racemization in this synthesis can be triggered by several factors, primarily related to the reaction conditions. The most common culprits include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.

  • Inappropriate Base Selection: The choice and stoichiometry of the base used to neutralize the HCl generated during the reaction are critical. Strong, non-hindered bases can deprotonate the ammonium intermediate, leading to conditions that facilitate racemization.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states involved in racemization pathways.

Q3: What is an acceptable level of enantiomeric excess (ee) for this compound in pharmaceutical applications?

A3: While specifications can vary depending on the specific application and regulatory requirements, an enantiomeric excess of >98% is generally considered the minimum for active pharmaceutical ingredients.[4] For intermediates like this compound, aiming for the highest possible ee (>99%) is crucial to ensure the final API meets these stringent standards.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric excess of chiral amines and their salts.[5][6][7] These techniques utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Enantiomeric Excess (<98%) in the Final Product

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Reaction Temperature Higher temperatures can promote side reactions and provide the energy for the chiral center to invert, leading to racemization.Maintain a strict temperature protocol. The tosylation reaction should ideally be carried out at low temperatures (e.g., 0-5 °C) to minimize the risk of racemization.
Inappropriate Base Strong or sterically unhindered bases can deprotonate the amine, which may lead to racemization.[3]Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the slow, dropwise addition of the base to control the reaction exotherm.
Prolonged Reaction Time The longer the reaction mixture is stirred, especially under non-optimal conditions, the greater the opportunity for racemization to occur.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed.
Acidic or Basic Contaminants Residual acids or bases from previous steps or in the reagents can catalyze racemization.Ensure all reagents and solvents are of high purity and free from acidic or basic impurities. The starting (R)-3-Aminotetrahydrofuran should be of high chiral purity.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low enantiomeric excess.

Problem 2: Inconsistent Enantiomeric Excess Between Batches

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Variability in Reagent Quality Inconsistent purity of tosyl chloride, base, or solvent can lead to variable reaction outcomes.Source high-purity reagents from a reliable supplier and test each new lot for quality.
Inconsistent Reaction Setup/Conditions Minor variations in temperature control, stirring speed, or addition rates can impact the stereochemical outcome.Standardize the reaction setup and procedure. Use a temperature-controlled reaction vessel and a syringe pump for consistent addition of reagents.
Moisture Contamination Water can react with tosyl chloride and affect the reaction stoichiometry and pH, potentially influencing racemization.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization

This protocol is designed to minimize racemization by carefully controlling reaction parameters.

Materials:

  • (R)-3-Aminotetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-3-Aminotetrahydrofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the TsCl solution dropwise to the amine solution at 0 °C over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure this compound.[8][9]

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Chromatographic Conditions:

  • Chiral Column: A suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. The exact ratio should be optimized for the specific column.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of racemic 3-Aminotetrahydrofuran Tosylate to determine the retention times of the (R) and (S) enantiomers.

  • Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Mechanistic Insights into Racemization

Understanding the potential pathways for racemization is key to preventing it. While the direct tosylation of the amine should proceed with retention of configuration, side pathways can lead to a loss of stereochemical integrity.

Caption: Simplified reaction pathways in the synthesis of this compound.

The desired reaction involves the nucleophilic attack of the amine on the sulfur atom of tosyl chloride, a process that does not affect the chiral carbon center.[10] However, under harsh conditions, particularly with an inappropriate base, an achiral intermediate such as an imine or enamine could potentially form, leading to racemization upon reprotonation.[2][11]

Concluding Remarks

The synthesis of this compound with high enantiomeric purity is an achievable but exacting process. Success hinges on a thorough understanding of the potential for racemization and the meticulous control of reaction parameters. By adhering to the protocols and troubleshooting guidance provided, researchers can significantly improve the stereochemical outcome of their synthesis, ensuring the production of high-quality chiral building blocks for pharmaceutical development.

References

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.
  • Ferreira, E. M., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]

  • Wikipedia. (2023). Racemization. [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Haufe, G., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ChemHelpASAP. (2019). formation of tosylates & mesylates. YouTube. [Link]

  • CN105218490B. (2017). Preparation method of (R)-tetrahydrofuran-3-amine.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Hoogenboom, R., et al. (2011). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. CrystEngComm.
  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.
  • Lopp, M., et al. (2009).
  • Bada, J. L. (1972). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry.
  • Kyte, B. G., et al. (2004). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality.
  • Ferreira, E. M., et al. (2011).
  • LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Xu, L., & Wang, Q. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
  • Mangas-Sanchez, J., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • WIPO. (2008). WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WIPO Patentscope. [Link]

  • EP0367515B1. (1995). Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.
  • Costa, S., et al. (2017). Chiral Drug Analysis in Forensic Chemistry: An Overview. Current Medicinal Chemistry.
  • Nugent, T. C. (Ed.). (2010).
  • CN112940250A. (2021). Synthesis method for 3-aminomethyl tetrahydrofuran.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Padró, J. M., & Reta, M. R. (2005). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Chirality.
  • US4950772A. (1990). Method of racemization of optically active tetrahydrofuran-2-carboxylic acid.
  • Ferreira, E. M., et al. (2011).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • WO2021059146A1. (2021). Process for preparing (r)-4-aminoindane and corresponding amides.
  • Wang, D., & Li, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews.
  • Sciencemadness. (2023). Do I retain stereochemistry, alcohol>tosylate>halide?. Sciencemadness Discussion Board.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Agilent. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies.
  • Reetz, M. T. (2011). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

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Technical Support Center: Analytical Method Development for (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for (R)-3-Aminotetrahydrofuran Tosylate. As a critical pharmaceutical intermediate, ensuring its identity, purity, and quality through robust analytical methods is paramount.[1] This document is structured in a comprehensive question-and-answer format to directly address common challenges and provide field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a dedicated analytical strategy important?

This compound is the p-toluenesulfonic acid salt of the chiral amine (R)-3-Aminotetrahydrofuran. The free amine is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug Tecadenoson.[1] A dedicated analytical strategy is crucial for several reasons:

  • Chirality: The biological activity of a drug is often specific to one enantiomer. Therefore, it is essential to quantify the enantiomeric purity and control the level of the unwanted (S)-isomer.

  • Purity and Safety: Impurity profiling is required by regulatory agencies to ensure the safety and efficacy of the final drug product.[2] Unidentified impurities can be potentially toxic.

  • Stability: The tosylate salt is generally more stable and crystalline than the free amine, but its stability under various conditions must be assessed to ensure the integrity of the material.[3]

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH require validated analytical methods for all pharmaceutical components to ensure product quality and consistency.[4][5]

Q2: What are the primary analytical techniques I should consider for this compound?

For a non-volatile salt like this compound, the primary analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and common technique. It can be used for assay (quantifying the main component), impurity profiling, and chiral separations.

  • Gas Chromatography (GC): GC is typically used for analyzing volatile or semi-volatile substances. For this compound, it would primarily be used for residual solvent analysis or for analyzing the free amine after derivatization to make it more volatile.[6]

Q3: What are the main challenges I can expect when developing methods for this analyte?

The primary challenge stems from the basic nature of the primary amine group. In HPLC, this can lead to:

  • Poor Peak Shape (Tailing): The amine can interact with acidic silanol groups on the surface of silica-based HPLC columns, causing significant peak tailing.[7][8]

  • Low UV Absorbance: The tetrahydrofuran and amine moieties lack a strong chromophore, which can result in poor sensitivity with a standard UV detector. The tosylate counter-ion provides good UV absorbance, which is beneficial for assay methods.

  • Volatility Issues for GC: The free amine has a relatively low boiling point, but the tosylate salt is non-volatile. Direct GC analysis is not feasible without derivatization or thermal decomposition.[6]

Section 2: HPLC Method Development & Troubleshooting

The development of a robust HPLC method is the cornerstone of quality control for this intermediate.

Analytical_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Application Start Sample & Analyte Information Method_Selection Select Technique (HPLC vs GC) Start->Method_Selection Col_Screen Column & Mobile Phase Screening Method_Selection->Col_Screen Opt Method Optimization (Gradient, pH, Temp) Col_Screen->Opt SST Define System Suitability Tests (SST) Opt->SST Validation Method Validation (ICH Guidelines) SST->Validation Routine Routine Analysis (QC Testing) Validation->Routine Troubleshoot Troubleshooting & Re-validation Routine->Troubleshoot

Caption: General workflow for analytical method development and validation.

Achiral Analysis (Assay and Impurity Profiling)

Q4: How do I develop a robust HPLC method for the assay of this compound?

The goal is to quantify the tosylate salt. Since the tosylate counter-ion is a strong chromophore, you can monitor it to determine the concentration of the entire salt.

  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Aqueous (A): Use an acidic buffer to ensure good peak shape. A 20-50 mM phosphate or formate buffer at a pH of 2.5-3.5 is recommended. This protonates the amine analyte and suppresses the ionization of residual silanols on the column, minimizing peak tailing.[7]

    • Organic (B): Acetonitrile is generally preferred over methanol as it provides lower backpressure.

  • Detection: Use a UV detector set to a wavelength where the tosylate absorbs strongly, typically around 220 nm or 254 nm.

  • Initial Conditions: Start with a simple isocratic method (e.g., 80% A / 20% B) or a shallow gradient to elute the tosylate peak and any related impurities.

Q5: I'm seeing significant peak tailing for my main peak. What should I do?

Peak tailing is the most common issue for amines. Here is a troubleshooting guide:

HPLC_Troubleshooting Problem Problem: Peak Tailing Cause1 Cause: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause: Column Overload Problem->Cause2 Cause3 Cause: Column Contamination/Void Problem->Cause3 Solution1a Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5) Cause1->Solution1a Solution1b Solution 2: Add Competing Base (e.g., 0.1% Triethylamine) Cause1->Solution1b Solution1c Solution 3: Use End-capped Column or Hybrid Particle Column Cause1->Solution1c Solution2 Solution: Reduce Injection Concentration/Volume Cause2->Solution2 Solution3a Solution 1: Flush Column Cause3->Solution3a Solution3b Solution 2: Reverse Column & Flush (if permitted by manufacturer) Solution3a->Solution3b Solution3c Solution 3: Replace Column Solution3b->Solution3c

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Explanation of Causality: The primary cause is the interaction between the basic amine and acidic silanol groups on the silica packing.[8] Lowering the pH protonates both groups, creating electrostatic repulsion that improves peak shape.[7] Alternatively, adding a competing base like triethylamine can saturate the active silanol sites. Modern, high-purity, end-capped columns are also designed to minimize these interactions.

Chiral Analysis (Enantiomeric Purity)

Q6: How do I separate the (R) and (S) enantiomers of 3-Aminotetrahydrofuran?

Direct separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[9] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.[9]

  • Column Selection: Polysaccharide-based CSPs are highly versatile and effective. Columns like Chiralpak AD-H or Chiralcel OD-H are excellent starting points. A patent for a related compound specifically mentions using a Chiralpak AD-H column.[3]

  • Mobile Phase: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes.[10]

    • Normal Phase (most common): A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A small amount of an amine modifier (like diethylamine, DEA) is often added to the mobile phase to improve the peak shape of the basic analyte.

    • Polar Organic: Acetonitrile or methanol with an amine modifier.

  • Method Development Strategy: Start with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA) and adjust the ratio of alcohol to optimize the separation (resolution) and retention time. Temperature can also be a powerful tool to improve resolution.

Chiral_Separation Racemate Racemic Mixture (R and S Enantiomers) In Mobile Phase CSP Chiral Stationary Phase (CSP) Racemate->CSP Enters Column Complex_R Transient Diastereomeric Complex (CSP-R) CSP->Complex_R Forms more stable complex (stronger interaction) Complex_S Transient Diastereomeric Complex (CSP-S) CSP->Complex_S Forms less stable complex (weaker interaction) Separation Differential Retention = Separation Complex_R->Separation Elutes Later Complex_S->Separation Elutes Earlier

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

Section 3: GC Method Development & Troubleshooting

Q7: When should I consider using Gas Chromatography (GC)?

GC is not suitable for the direct analysis of the tosylate salt. However, it is the method of choice for:

  • Residual Solvent Analysis: To quantify solvents remaining from the synthesis process. A standard headspace GC method is typically used.

  • Analysis of Volatile Impurities: To detect and quantify any low molecular weight, volatile impurities.

  • Analysis of the Free Amine after Derivatization: If an orthogonal technique to HPLC is required for the free amine, it can be analyzed by GC after derivatization.[6]

Q8: What derivatization strategy is effective for 3-Aminotetrahydrofuran?

Derivatization is necessary to make the polar amine more volatile and improve its chromatographic behavior.[11][12] Acylation is a common and effective strategy.

  • Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Reaction: These reagents react with the primary amine to form a stable, volatile amide derivative. The fluorine atoms in the derivative also make it highly sensitive for detection by an Electron Capture Detector (ECD).[13]

  • Causality: The derivatization process replaces the active, polar N-H bond with a nonpolar, stable amide linkage, which reduces interactions with the GC column and allows the compound to vaporize at a lower temperature without degradation.[12][13]

Section 4: Method Validation Essentials

Q9: What parameters do I need to evaluate to validate my analytical method?

Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[5][14] According to ICH Q2(R2) guidelines, the typical validation characteristics include the following.[4]

Validation ParameterAssay MethodImpurity QuantificationChiral Method (Impurity)
Specificity YesYesYes
Linearity YesYesYes
Range YesYesYes
Accuracy YesYesYes
Precision (Repeatability & Intermediate)YesYesYes
Limit of Detection (LOD) NoYesYes
Limit of Quantitation (LOQ) NoYesYes
Robustness YesYesYes

Q10: What is a System Suitability Test (SST) and why is it critical?

An SST is a series of checks performed before and during a sample analysis sequence to demonstrate that the chromatographic system is performing adequately.[15] It is the self-validating component of any good method. For an HPLC assay, a typical SST would include:

  • Tailing Factor: To ensure peak symmetry (e.g., must be ≤ 2.0).

  • Theoretical Plates (N): To ensure column efficiency (e.g., must be ≥ 2000).

  • Precision of Injections: The relative standard deviation (RSD) of peak areas from replicate injections of a standard (e.g., must be ≤ 1.0% for 5 injections).

  • Resolution (Rs): For impurity and chiral methods, the resolution between the main peak and the closest eluting species must be adequate (e.g., Rs ≥ 1.5).

Section 5: Detailed Experimental Protocols

Protocol 1: HPLC Assay and Impurity Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Heptane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Note: The (S)-isomer is expected to elute before the (R)-isomer on this type of column.[3]

Section 6: References

  • WO2008080891A2: Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

  • CN105218490B: Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.

  • CN102391214A: Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents.

  • PubChem CID 10996958: (R)-3-Aminotetrahydrofuran. National Institutes of Health. [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • HPLC Troubleshooting Guide. Chrom-Academy. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Problems with synthesis of Benzyl tosylate ( decomposition). Reddit. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Chiral Drug Separation. IntechOpen. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry. [Link]

  • WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WIPO Patentscope. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. Walsh Medical Media. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Analytical Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Gas Chromatographic analysis of potentially bioactive compounds in leaf and root extracts of Muntingia calabura and their expected antibacterial activities. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extracts from the Botanical Parts of Micromeria fruticosa (Lamiaceae). MDPI. [Link]

  • Impurity profiling of drugs towards safety and efficacy: Theory and practice. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to (R)- and (S)-3-Aminotetrahydrofuran Tosylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral building blocks for pharmaceutical synthesis, the enantiomers of 3-aminotetrahydrofuran tosylate stand out as pivotal intermediates. Their inherent chirality and versatile reactivity make them indispensable for constructing complex molecular architectures with specific stereochemistry, a critical factor in determining the efficacy and safety of a drug. This guide provides an in-depth, objective comparison of (R)-3-Aminotetrahydrofuran tosylate and (S)-3-Aminotetrahydrofuran tosylate, supported by experimental data and established protocols, to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Chirality in the 3-Aminotetrahydrofuran Scaffold

The tetrahydrofuran ring is a prevalent motif in a multitude of biologically active natural products and FDA-approved drugs.[1] Its ability to form hydrogen bonds and its conformational flexibility allow for favorable interactions with biological targets. When substituted with an amino group at the 3-position, a chiral center is introduced, leading to the existence of two enantiomers: (R)-3-aminotetrahydrofuran and (S)-3-aminotetrahydrofuran.

The tosylate salt form of these amines offers several advantages for chemists. It enhances the stability of the parent amine, improves its handling characteristics as a crystalline solid, and often simplifies purification processes. More importantly, the tosylate group can act as a protecting group or be strategically employed in subsequent chemical transformations.

The critical importance of selecting the correct enantiomer cannot be overstated. The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules, such as enzymes and receptors. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.[2] This guide will delve into the distinct characteristics of the (R) and (S) enantiomers of 3-aminotetrahydrofuran tosylate to illuminate their differential applications.

Physicochemical Properties: A Head-to-Head Comparison

While both enantiomers share the same molecular formula and weight, their stereochemical difference gives rise to distinct physical properties, most notably their interaction with plane-polarized light. The tosylate salts are typically crystalline solids, facilitating their handling and storage. Below is a comparative summary of their key physical properties.

PropertyThis compound(S)-3-Aminotetrahydrofuran Tosylate
Molecular Formula C₁₁H₁₇NO₄SC₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol [3]259.32 g/mol [3]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Storage 2-8°C[3]2-8°C[3]
pKa (of amine) ~8.90 (Predicted)[4]~8.90 (Predicted)[5]

Note: Specific optical rotation values for the tosylate salts are not consistently reported across suppliers. It is crucial to refer to the certificate of analysis for the specific batch being used. The sign of the optical rotation is the key differentiator.

Synthesis and Chiral Purity: Securing the Desired Enantiomer

The enantiomerically pure forms of 3-aminotetrahydrofuran are most commonly synthesized from chiral starting materials. A prevalent strategy for producing (R)-3-aminotetrahydrofuran involves a Walden inversion from (S)-3-hydroxytetrahydrofuran. This process typically involves tosylation of the hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.[6] Conversely, (S)-3-aminotetrahydrofuran can be synthesized from L-aspartic acid through a multi-step sequence involving acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.[6]

The following diagram illustrates a common synthetic pathway to (R)-3-aminotetrahydrofuran, highlighting the inversion of stereochemistry.

Synthesis_of_R_3_Aminotetrahydrofuran S_THF_OH (S)-3-Hydroxytetrahydrofuran S_THF_OTs (S)-3-Tosyloxy- tetrahydrofuran S_THF_OH->S_THF_OTs Tosylation TsCl TsCl, Pyridine R_THF_N3 (R)-3-Azidotetrahydrofuran (Walden Inversion) S_THF_OTs->R_THF_N3 SN2 Azide Displacement NaN3 NaN₃, DMF R_THF_NH2 (R)-3-Aminotetrahydrofuran R_THF_N3->R_THF_NH2 Reduction H2_PdC H₂, Pd/C

Figure 1: Synthetic workflow for (R)-3-Aminotetrahydrofuran.

Performance in Asymmetric Synthesis: A Tale of Two Enantiomers

The true divergence in the utility of (R)- and (S)-3-aminotetrahydrofuran tosylate is most evident in their application in the synthesis of chiral drug molecules. The choice of enantiomer directly influences the stereochemistry of the final product, which in turn dictates its biological activity.

Case Study 1: Potent HIV-1 Protease Inhibitors

In the development of novel HIV-1 protease inhibitors, both (R)- and (S)-3-aminotetrahydrofuran have been utilized as chiral building blocks. A study by Ghosh et al. demonstrated that the incorporation of these moieties into the P2 ligand of the inhibitor led to compounds with varying potencies. Notably, an inhibitor containing an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand exhibited a potent HIV-1 protease inhibitory Kᵢ value of 0.51 nM.[7] In contrast, the corresponding inhibitor synthesized from (S)-3-aminotetrahydrofuran showed different activity, underscoring the critical role of the stereocenter in the aminotetrahydrofuran unit for optimal binding to the enzyme's active site.[7]

Case Study 2: Factor Xa Inhibitors for Antithrombotic Therapy

A patent for the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives as Factor Xa inhibitors provides a striking example of enantiomer-dependent biological activity. In this work, the (S)-enantiomer of a thiophene-containing derivative showed an IC₅₀ at an approximately 15-fold lower plasma concentration compared to the (R)-enantiomer.[8] This significant difference in potency highlights how the spatial orientation of the substituents on the tetrahydrofuran ring dramatically impacts the molecule's ability to inhibit the target enzyme.

The following diagram illustrates the divergent synthetic pathways leading to enantiomerically distinct bioactive molecules.

Stereodivergent_Synthesis cluster_start Chiral Building Blocks cluster_synthesis Asymmetric Synthesis cluster_products Bioactive Molecules R_amine (R)-3-Aminotetrahydrofuran Tosylate R_reaction Acylation / Coupling (e.g., with Squarate derivative) R_amine->R_reaction S_amine (S)-3-Aminotetrahydrofuran Tosylate S_reaction Acylation / Coupling (e.g., with Carboxylic Acid) S_amine->S_reaction R_product Enantiomer A (e.g., Potent HIV Protease Inhibitor) R_reaction->R_product S_product Enantiomer B (e.g., Potent Factor Xa Inhibitor) S_reaction->S_product R_activity R_activity R_product->R_activity High Potency (Target A) S_activity S_activity S_product->S_activity High Potency (Target B)

Figure 2: Divergent synthetic pathways from (R)- and (S)-3-aminotetrahydrofuran tosylate.

Experimental Protocols: Chiral Analysis

Ensuring the enantiomeric purity of the starting materials and the final products is paramount in chiral drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is a general guideline and may require optimization for specific derivatives. It is based on methods reported for similar compounds.[8]

Objective: To separate and quantify the (R) and (S) enantiomers of a 3-aminotetrahydrofuran derivative to determine the enantiomeric excess.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade heptane or hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of the 3-aminotetrahydrofuran derivative dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of heptane and isopropanol. A typical starting composition is 95:5 (v/v) heptane:IPA. The optimal ratio may vary depending on the specific derivative and should be optimized to achieve baseline separation.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase (e.g., 0.1-1.0 mg/mL).

  • Injection and Analysis: Inject a small volume of the sample (e.g., 5-20 µL) onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The two enantiomers should elute at different retention times. Integrate the peak areas for each enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results: For an enantiomerically pure sample, only one peak should be observed. For a racemic mixture, two peaks of equal area should be present. The retention times for the (S) and (R) isomers of a 3-amino-tetrahydrofuran-3-carboxylic acid derivative on a Chiralpak AD-H column were reported to be approximately 9.3 min and 10.1 min, respectively, using 95% heptane/5% IPA as the mobile phase.[8]

Conclusion and Future Perspectives

(R)- and (S)-3-Aminotetrahydrofuran tosylate are not interchangeable building blocks. The choice between them is a critical decision that profoundly impacts the biological activity of the target molecule. As demonstrated in the synthesis of HIV protease and Factor Xa inhibitors, the stereochemistry at the 3-position of the tetrahydrofuran ring is a key determinant of potency and selectivity.

Researchers and drug development professionals must carefully consider the desired stereochemical outcome of their synthetic route and select the appropriate enantiomer of 3-aminotetrahydrofuran tosylate accordingly. The availability of robust synthetic methods for accessing both enantiomers in high purity, coupled with reliable analytical techniques for confirming enantiomeric excess, empowers chemists to explore the full potential of this versatile chiral scaffold.

Future research will likely focus on the development of even more efficient and stereoselective syntheses of these building blocks and their derivatives. Furthermore, the continued exploration of their incorporation into novel drug candidates will undoubtedly lead to the discovery of new therapeutics with improved efficacy and safety profiles.

References

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).
  • (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Ghosh, A. K., Williams, J. N., Kovela, S., & Mitsuya, H. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2148–2152.
  • (S)-3-Aminotetrahydrofuran tosylate (97%) - Amerigo Scientific. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Deniau, G., Slawin, A. M. Z., Lebl, T., Chorki, F., Issberner, J. P., van Mourik, T., Heygate, J. M., Lambert, J. J., Etherington, L.-A., Sillar, K. T., & O'Hagan, D. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem, 8(18), 2265–2274.
  • Reddy, J. S., Kumar, M., & Sabitha, G. (2012). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry, 10(38), 7715–7722.
  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1849–1873.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4203.
  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 24, 2026, from [Link]

  • Zhang, J., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
  • Kormos, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 57(17), 7387–7399.
  • Carreño, M. C., et al. (2011). Stereoselective Synthesis of 2-(2-Aminoalkyl)- and 1,3-Disubstituted Tetrahydro-1H-pyrido[4,3-b]- Benzofuran and Indole Derivatives. The Journal of Organic Chemistry, 76(11), 4527–4537.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents. (n.d.).
  • Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry - Acta Scientific. (2023). Retrieved January 24, 2026, from [Link]

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1435–1442.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved January 24, 2026, from [Link]

  • Liu, Y., et al. (2020). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. RSC Advances, 10(28), 16485–16496.
  • Polavarapu, P. L., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Chirality, 18(9), 716–725.
  • Hethcox, J. C., et al. (2020). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 22(21), 8498–8503.

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-3-Aminotetrahydrofuran Tosylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Aminotetrahydrofuran and its tosylate salt are pivotal chiral building blocks in modern medicinal chemistry. The tetrahydrofuran (THF) motif is a prevalent core in numerous FDA-approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The specific (R)-enantiomer of 3-aminotetrahydrofuran is a key intermediate in the synthesis of various therapeutic agents, including the antiarrhythmic drug Tecadenoson.[2]

Given the stringent requirements for enantiomeric purity in pharmaceutical manufacturing, the selection of an efficient, scalable, and safe synthetic route is a critical decision for researchers and process chemists. This guide provides an in-depth comparison of the most common and field-proven synthesis routes to (R)-3-Aminotetrahydrofuran, culminating in its conversion to the stable and highly crystalline tosylate salt. We will dissect each pathway, providing not only the procedural steps but also the underlying chemical logic, supported by experimental data and authoritative references.

Overview of Primary Synthetic Strategies

The synthesis of this chiral amine generally follows two major strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as amino acids or hydroxy acids. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. Key examples include syntheses starting from L-aspartic acid or L-malic acid.

  • Stereochemical Inversion: This strategy often starts with a commercially available precursor of the opposite stereochemistry, in this case, (S)-3-hydroxytetrahydrofuran. A nucleophilic substitution reaction that proceeds with inversion of configuration (e.g., an S_N2 reaction) is the key step to set the desired (R)-stereocenter.

This guide will focus on three distinct and industrially relevant routes: a stereochemical inversion from (S)-3-hydroxytetrahydrofuran, and two chiral pool syntheses from L-aspartic acid and L-malic acid.

Route 1: Stereochemical Inversion from (S)-3-Hydroxytetrahydrofuran

This is arguably the most direct route, leveraging a Walden inversion to flip the stereocenter of a readily available precursor. The strategy hinges on converting the hydroxyl group into a good leaving group and displacing it with an amine surrogate via an S_N2 mechanism.

Causality and Workflow Rationale: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. This ester is an excellent leaving group. The subsequent introduction of an azide ion (N₃⁻) as a nucleophile proceeds with complete inversion of stereochemistry. The azide is a robust and non-basic nitrogen nucleophile, minimizing side reactions like elimination. Finally, the resulting alkyl azide is cleanly reduced to the primary amine.

G cluster_0 Route 1: Stereochemical Inversion S_3_OH (S)-3-Hydroxytetrahydrofuran S_OTs (S)-3-Tetrahydrofuranyl Tosylate S_3_OH->S_OTs  TsCl, Pyridine (Activation of -OH) R_N3 (R)-3-Azidotetrahydrofuran S_OTs->R_N3  NaN₃, DMF (SN2 Inversion) R_NH2 (R)-3-Aminotetrahydrofuran R_N3->R_NH2  H₂, Pd/C or LiAlH₄ (Azide Reduction) G cluster_1 Route 2: From L-Aspartic Acid Aspartic L-Aspartic Acid Protected_Asp N-Protected Aspartic Acid Diester Aspartic->Protected_Asp  1. Protection (e.g., Boc, Cbz) 2. Esterification Diol (S)-2-(Protected-amino)-1,4-butanediol Protected_Asp->Diol  LiAlH₄ or NaBH₄/I₂ (Dual Carboxyl Reduction) Protected_THF N-Protected (R)-3-Aminotetrahydrofuran Diol->Protected_THF  Acid Catalyst (e.g., H₂SO₄) (Cyclization/Dehydration) Final_Amine (R)-3-Aminotetrahydrofuran Protected_THF->Final_Amine  Deprotection (e.g., HCl, H₂/Pd)

Caption: Workflow for Route 2 from L-Aspartic Acid.

Experimental Protocol (Representative):

  • Protection & Esterification: L-aspartic acid is first N-protected (e.g., with a benzoyl group) and then esterified (e.g., forming a dimethyl ester) to improve solubility and reactivity for the subsequent reduction. [2][3]2. Reduction: The protected diester is dissolved in an ethereal solvent like THF and added slowly to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at low temperature. This step reduces both ester groups to alcohols, yielding (S)-2-(protected-amino)-1,4-butanediol. [2]3. Cyclization: The resulting diol is treated with a strong acid (e.g., sulfuric acid) and heated. This protonates a hydroxyl group, which is then eliminated as water, allowing the remaining hydroxyl to attack and close the five-membered ring. This intramolecular etherification forms the N-protected (R)-3-aminotetrahydrofuran.

  • Deprotection & Hydrolysis: The protecting group is removed under appropriate conditions (e.g., acid hydrolysis) to yield the final product. [2] Field-Proven Insights:

  • Advantages: The primary advantage is the use of L-aspartic acid, a very cheap and abundant chiral starting material. [4]* Disadvantages: This is a multi-step synthesis, often resulting in a lower overall yield. [2]The use of LiAlH₄ is a major operational hazard, as it is pyrophoric and reacts violently with water. [2]This makes scaling the process difficult and expensive from a safety perspective. Alternative, milder reducing systems can be used but may be less efficient.

Route 3: Chiral Pool Synthesis from L-Malic Acid

Similar to the L-aspartic acid route, this synthesis begins with L-malic acid, another inexpensive chiral precursor. The strategy involves reducing the carboxylic acids and then performing a cyclization.

Causality and Workflow Rationale: The synthetic logic mirrors the L-aspartic acid route. Both carboxylic acid groups of L-malic acid are reduced to form (S)-1,2,4-butanetriol. This triol intermediate is then subjected to an acid-catalyzed dehydration, where the primary hydroxyl at the C4 position cyclizes onto the C1 position, forming (S)-3-hydroxytetrahydrofuran. This intermediate is then converted to the target (R)-amine using the same stereoinvertive sequence described in Route 1.

G cluster_2 Route 3: From L-Malic Acid Malic L-Malic Acid Diester L-Malic Acid Diester Malic->Diester  Esterification (e.g., MeOH, H⁺) Triol (S)-1,2,4-Butanetriol Diester->Triol  Reduction (e.g., NaBH₄/LiCl) S_OH_THF (S)-3-Hydroxytetrahydrofuran Triol->S_OH_THF  Acid Catalyst (e.g., PTSA) (Dehydration/Cyclization) Final_Amine (R)-3-Aminotetrahydrofuran S_OH_THF->Final_Amine  Via Route 1 Steps (Tosylation, Azidation, Reduction)

Sources

A Comparative Guide to the Purity Analysis of (R)-3-Aminotetrahydrofuran Tosylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Purity

(R)-3-Aminotetrahydrofuran is a vital chiral building block, or synthon, in the synthesis of numerous active pharmaceutical ingredients (APIs). Its tosylate salt form enhances stability and handling properties, making it a preferred intermediate in drug development. The stereochemistry of such intermediates is paramount; the biological activity of enantiomers can differ significantly, with one enantiomer providing the therapeutic effect while the other might be inactive or, in worst-case scenarios, toxic.[1]

Therefore, rigorous purity analysis of (R)-3-Aminotetrahydrofuran tosylate is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for this assessment, compares it with viable alternatives, and presents the experimental data and protocols necessary for robust implementation in a research or cGMP environment. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]

The Gold Standard: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the most widely adopted and effective technique for determining the enantiomeric purity of chiral compounds like this compound.[1][4] The success of this technique hinges on the principle of creating a transient diastereomeric interaction between the enantiomers and a Chiral Stationary Phase (CSP), leading to differential retention times and, thus, separation.

Causality in Method Development: Why We Choose What We Choose

A robust HPLC method is not a random assortment of parameters but a logically constructed system where each choice has a scientific basis.

  • The Chiral Stationary Phase (CSP) - The Heart of the Separation: The selection of the CSP is the most critical decision.[1][5] For chiral amines, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally powerful due to their high chiral recognition capabilities.[1] These phases offer a combination of interaction sites (polar carbamate groups, π-systems of the phenyl groups) that can engage in hydrogen bonding, dipole-dipole, and π-π interactions, facilitating the "three-point interaction" model often required for chiral discrimination.[6] A column like the Chiralpak® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the selector, is an excellent starting point for method development.[7]

  • Mobile Phase - Driving the Interaction: The choice of mobile phase dictates the strength of interaction between the analyte and the CSP. For polysaccharide CSPs, a normal-phase elution mode using a mixture of a non-polar alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically preferred. The non-polar environment enhances the specific, polar interactions necessary for chiral recognition on the CSP.

  • Mobile Phase Additives - Perfecting the Peak Shape: Primary amines like (R)-3-Aminotetrahydrofuran are basic and can exhibit poor peak shape (tailing) on silica-based CSPs due to strong, non-specific interactions with residual silanol groups. To mitigate this, a small concentration (e.g., 0.1%) of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[6] The DEA acts as a competitor for the active sites, ensuring that the analyte elutes as a sharp, symmetrical peak, which is crucial for accurate quantification of the minor enantiomer.

  • Detection - Seeing the Separated Components: The tosylate counter-ion and the inherent structure of the molecule provide sufficient UV chromophores for detection. A wavelength of 220 nm is often effective for achieving a good signal-to-noise ratio for both the main peak and potential impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh (R)-3-Aminotetrahydrofuran Tosylate Standard/Sample B Dissolve in Mobile Phase to a known concentration (e.g., 1 mg/mL) A->B C Inject onto Chiral HPLC System B->C D Isocratic Elution through Chiral Stationary Phase C->D E UV Detection (e.g., 220 nm) D->E F Integrate Chromatogram E->F G Calculate Enantiomeric Purity (% Area) F->G H Validate & Report Results (per ICH guidelines) G->H

Caption: General workflow for the HPLC purity analysis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and meet the validation criteria set by ICH guidelines.[8][9]

ParameterRecommended ConditionRationale
Instrument High-Performance Liquid Chromatography system with UV detectorStandard equipment for pharmaceutical analysis.
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmProven polysaccharide-based CSP for chiral amine separation.[7]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase enhances chiral recognition; DEA improves peak shape.[6]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 220 nmGood sensitivity for the analyte.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Mobile PhaseEnsures sample solvent is compatible with the mobile phase.
Sample Conc. 1.0 mg/mLProvides a strong signal for the main peak and allows for detection of low-level impurities.
Expected Performance Data

The primary goal is to achieve baseline separation between the (R) and (S) enantiomers. Resolution (Rs) is a critical measure of separation, with a value ≥ 1.5 being the target for quantitative analysis.

CompoundRetention Time (tR) (min)Tailing Factor (Tf)Resolution (Rs)
(S)-3-Aminotetrahydrofuran ~9.3≤ 1.5\multirow{2}{*}{≥ 2.0}
(R)-3-Aminotetrahydrofuran ~10.1≤ 1.5

(Note: Retention times are illustrative, based on similar separations, and will vary with the specific system and column batch.[7])

Comparative Analysis: Alternative & Complementary Techniques

While chiral HPLC is the workhorse, other techniques offer unique advantages and can be valuable in specific contexts.[4]

Supercritical Fluid Chromatography (SFC)
  • Principle: SFC uses a supercritical fluid, typically CO2 mixed with a co-solvent (modifier), as the mobile phase. The separation mechanism on a CSP is similar to normal-phase HPLC.

  • Comparison to HPLC:

    • Advantages: SFC is significantly faster than HPLC due to the low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates without a loss in efficiency.[10][11] It is also a "greener" technique, drastically reducing organic solvent consumption.[10]

    • Disadvantages: Requires specialized instrumentation. The polar nature of primary amines can sometimes present challenges in SFC, though the use of additives can overcome this.[12][13]

  • Verdict: An excellent alternative for high-throughput screening or preparative separations where speed and reduced solvent waste are priorities.[12][14]

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Comparison to HPLC:

    • Advantages: Offers very high resolution for volatile compounds.[15]

    • Disadvantages: this compound is a non-volatile salt. To be analyzed by GC, it must first be neutralized and then derivatized to increase its volatility.[16][17] This multi-step process is time-consuming, can introduce analytical errors, and may not be fully quantitative, making it unsuitable for accurate purity determination.

  • Verdict: Not a recommended primary technique for this analyte due to the mandatory, problematic derivatization step.[16][18]

Capillary Electrophoresis (CE)
  • Principle: CE separates charged molecules based on their differential migration in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte (BGE).[19][20] The enantiomers form transient diastereomeric complexes with the selector, altering their effective mobility and leading to separation.[21]

  • Comparison to HPLC:

    • Advantages: Extremely high separation efficiency (hundreds of thousands of theoretical plates), very low consumption of sample and reagents, and offers a fundamentally different separation mechanism that can be orthogonal to HPLC.[22]

    • Disadvantages: Generally has lower concentration sensitivity than HPLC with UV detection and can be less robust for routine use in a QC environment.[19]

  • Verdict: A powerful, complementary technique, especially for method development, resolving complex separation challenges, or when sample volume is extremely limited.[22]

Method Selection Logic

Method_Selection A Analyze Purity of This compound B Is the analyte volatile? A->B C No (It's a salt) B->C No D Yes B->D Yes F Need Routine QC, High Robustness & Sensitivity? C->F E Consider GC (with derivatization) D->E G Yes F->G Yes H No (e.g., R&D, Orthogonal Method) F->H No I Chiral HPLC is the Gold Standard G->I J Need High Throughput / 'Green' Method? H->J L Consider Chiral CE H->L Low Sample Volume? J->I No K Consider Chiral SFC J->K Yes

Caption: Decision tree for selecting the optimal analytical technique.

Trustworthiness: The Role of Method Validation

Describing a protocol is insufficient; its performance must be verified. A self-validating system is achieved by rigorously testing the method according to ICH Q2(R1) guidelines.[2][3] This ensures the data generated is accurate, reliable, and reproducible.

  • Specificity: The method must unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities. This is proven by achieving baseline resolution (Rs ≥ 1.5).

  • Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified. This is critical for controlling chiral impurities at very low levels (e.g., <0.1%).

  • Linearity & Range: The method must provide results that are directly proportional to the concentration of the (S)-enantiomer over a specified range (e.g., from the LOQ to 1% of the main component concentration).

  • Accuracy: The closeness of the measured value to the true value, determined by analyzing samples spiked with a known amount of the (S)-enantiomer.

  • Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

Conclusion

For the critical task of purity analysis of this compound, chiral HPLC remains the gold standard . Its robustness, sensitivity, and the wealth of available chiral stationary phases provide a reliable and scientifically sound platform for both routine quality control and research applications. The detailed HPLC protocol herein serves as a validated starting point for implementation.

While HPLC is the primary choice, a modern laboratory should recognize the complementary strengths of other techniques. Chiral SFC offers a compelling high-speed, environmentally friendly alternative, particularly for high-throughput needs. Chiral CE provides an orthogonal mechanism with exceptional efficiency, making it an invaluable problem-solving tool. By understanding the principles and comparative performance of these techniques, researchers and drug development professionals can select and validate the most appropriate method to ensure the chiral integrity of this vital pharmaceutical intermediate.

References

  • PubChem. (n.d.). (R)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. Analytical Chemistry. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]

  • NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (2024). Unconventional approaches for chiral resolution. National Center for Biotechnology Information. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

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A Comparative Guide to Chiral Purity Determination of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of (R)-3-Aminotetrahydrofuran tosylate, a critical building block in modern pharmaceuticals. We will move beyond simple protocol listings to explore the underlying principles, comparative performance, and practical considerations of each technique, empowering researchers and quality control analysts to select and implement the most appropriate method for their specific needs.

Introduction: The Criticality of Chiral Purity

(R)-3-Aminotetrahydrofuran and its salts are key chiral intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). As with all chiral compounds, the biological activity and safety profile of the final drug product are often exclusive to one enantiomer. The opposite enantiomer can be inactive, less active, or, in the worst case, exhibit toxicity. Consequently, regulatory bodies demand rigorous control and accurate measurement of the enantiomeric purity of chiral starting materials and final APIs. This guide focuses on the analytical techniques best suited for this critical quality attribute.

The primary challenge in separating enantiomers lies in their identical physical properties (boiling point, solubility, etc.) in an achiral environment. Chiral-specific analytical methods overcome this by introducing a chiral selector that interacts diastereomerically with the enantiomers, leading to distinguishable signals.

Core Methodologies for Chiral Separation

The most prevalent and effective techniques for determining the enantiomeric excess (% ee) of this compound are chiral chromatography and NMR spectroscopy. We will compare three major chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—along with Nuclear Magnetic Resonance (NMR) using chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for enantiomeric purity testing in the pharmaceutical industry due to its robustness, versatility, and high-resolution capabilities.

Mechanism of Separation: The separation occurs on a chiral stationary phase (CSP). For a polar amine like 3-aminotetrahydrofuran, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. The chiral selector on the CSP forms transient, diastereomeric complexes with the two enantiomers through a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance). The difference in the stability of these complexes causes one enantiomer to be retained longer on the column, resulting in separation.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve (R)-3-Aminotetrahydrofuran Tosylate in Mobile Phase inject Inject Sample onto Chiral HPLC System prep->inject separate Isocratic Elution through Chiral Stationary Phase (CSP) inject->separate detect UV Detection separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas of (R) and (S) Enantiomers chrom->integrate calc Calculate Enantiomeric Excess (% ee) integrate->calc

Caption: General workflow for chiral HPLC analysis.

Advantages:

  • High Resolution: Capable of achieving baseline separation for accurate quantification.

  • Robustness & Reproducibility: Well-established technology with excellent inter-laboratory reproducibility.

  • Direct Analysis: The tosylate salt can often be analyzed directly without derivatization.

Disadvantages:

  • Solvent Consumption: Normal-phase methods, which often give the best results, use significant amounts of organic solvents.

  • Longer Run Times: Compared to SFC, analysis times can be longer (10-30 minutes).

Detailed Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral column.

1. Instrumentation & Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Chiral Column: CHIRALPAK® IC-3 (Amylose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm

  • Mobile Phase: Hexane / Ethanol / Isopropylamine (80:20:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • This compound sample

  • Racemic 3-Aminotetrahydrofuran standard (for peak identification)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

3. Procedure:

  • System Suitability:

    • Prepare a solution of the racemic standard (~0.5 mg/mL).

    • Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 2.0. The (R)-enantiomer is expected to elute first.

  • Sample Analysis:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of ~0.5 mg/mL.

    • Inject the sample solution.

  • Data Processing:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard injection.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase. It has gained significant traction for its speed and reduced environmental impact.

Mechanism of Separation: The separation principle is identical to HPLC, relying on a chiral stationary phase. The unique properties of the supercritical fluid mobile phase (low viscosity, high diffusivity) lead to faster separations and higher efficiency.

Advantages:

  • High Throughput: Analysis times are typically much shorter than HPLC (2-10 minutes).

  • Reduced Solvent Consumption: Drastically lowers the use of organic solvents, making it a "greener" technique.

  • Lower Backpressure: Allows for higher flow rates and the use of longer columns for very difficult separations.

Disadvantages:

  • Higher Initial Cost: SFC instrumentation is more expensive than standard HPLC systems.

  • Method Development Complexity: Optimizing parameters like backpressure and co-solvent percentage can be more complex than for HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution. However, polar amines like 3-aminotetrahydrofuran require a derivatization step to increase their volatility and reduce peak tailing.

Mechanism of Separation: The sample is vaporized and travels through a capillary column coated with a chiral stationary phase. Separation is based on differences in the partitioning of the enantiomers between the inert carrier gas (mobile phase) and the liquid CSP.

Derivatization is Key: The primary amine group in 3-aminotetrahydrofuran must be derivatized, typically by acylation, to make it suitable for GC analysis. A common reagent is Trifluoroacetic Anhydride (TFAA), which converts the amine into a volatile trifluoroacetamide derivative.

Workflow for Chiral GC with Derivatization

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve Sample in Aprotic Solvent (e.g., DCM) derivatize Add Derivatizing Agent (e.g., TFAA) & React dissolve->derivatize inject Inject Derivatized Sample into GC Inlet derivatize->inject separate Separation on Chiral Capillary Column inject->separate detect Flame Ionization Detection (FID) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate % ee integrate->calc

Caption: Chiral GC workflow including the mandatory derivatization step.

Advantages:

  • Exceptional Resolution: Capillary GC columns provide very high theoretical plates, leading to excellent separation.

  • High Sensitivity: Flame Ionization Detection (FID) is highly sensitive to organic compounds.

Disadvantages:

  • Derivatization Required: The extra sample preparation step adds time, complexity, and a potential source of error. The derivatization reaction must be complete and non-racemizing.

  • Thermal Stability: Not suitable for compounds that are thermally labile.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique does not involve physical separation. Instead, it relies on creating a diastereomeric environment directly in the NMR tube, which causes the signals of the two enantiomers to become chemically non-equivalent and thus distinguishable in the ¹H or ¹⁹F NMR spectrum.

Mechanism of Differentiation: A chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the sample. The CSA forms rapidly reversible, diastereomeric complexes with the (R) and (S) enantiomers of the analyte. These transient complexes have slightly different magnetic environments, leading to a splitting of specific NMR signals. The integration of these now-distinct signals allows for direct quantification.

Advantages:

  • No Separation Needed: Avoids potential issues with on-column racemization or differential detector response.

  • Direct Measurement: Provides a direct measure of the enantiomeric ratio in the solution.

  • Absolute Method: Can be considered an absolute method if signals are fully resolved and properly integrated.

Disadvantages:

  • Lower Sensitivity: Requires significantly more sample than chromatographic methods.

  • Signal Overlap: The analyte's spectrum can be complex, and signals may overlap, complicating quantification.

  • CSA Cost: Chiral solvating agents can be expensive.

Comparative Performance Summary

The choice of method depends on the specific requirements of the analysis, such as required throughput, sensitivity, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral GC (with Derivatization)NMR with CSA
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationSpectral Differentiation
Resolution Very Good to ExcellentExcellentExcellentModerate to Good
Analysis Time 10 - 30 min2 - 10 min15 - 40 min5 - 15 min
Sample Prep Simple (dissolve & inject)Simple (dissolve & inject)Complex (derivatization)Simple (add CSA)
Sensitivity (LOQ) High (~0.05%)High (~0.05%)Very High (~0.01%)Low (~1%)
Solvent Usage High (Organic)Low (mainly CO₂)Very Low (Carrier Gas)Moderate (NMR Solvent)
Best For QC labs, method robustnessHigh-throughput screeningTrace impurity analysisStructural confirmation, orthogonal method

Method Selection Guide

To assist in choosing the appropriate technique, the following decision tree highlights the key selection criteria based on laboratory goals and constraints.

q1 Primary Goal? q2 Need High Throughput? q1->q2 Routine QC q3 Need Highest Sensitivity for Trace Impurities? q1->q3 Impurity Profiling q4 Need an Orthogonal or Non-Separative Method? q1->q4 Method Validation ans_hplc Use Chiral HPLC (Robust, Standard QC) q2->ans_hplc No ans_sfc Use Chiral SFC (Fast, Green) q2->ans_sfc Yes q3->ans_hplc No ans_gc Use Chiral GC (Requires Derivatization) q3->ans_gc Yes q4->ans_hplc No ans_nmr Use NMR with CSA (Lower Sensitivity) q4->ans_nmr Yes

A Comparative Guide to the Synthesis of (R)-3-Aminotetrahydrofuran Tosylate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation and comparison of synthetic protocols for (R)-3-aminotetrahydrofuran tosylate, a critical chiral intermediate in the development of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of prevalent synthetic routes, offering detailed experimental procedures, comparative data, and expert insights to inform strategic decisions in process chemistry and drug discovery.

Introduction

(R)-3-Aminotetrahydrofuran and its tosylate salt are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiarrhythmic and antiviral agents. The stereochemical integrity of the C3 chiral center is paramount for the biological activity and safety of the final drug substance. Consequently, the selection of a synthetic route that is not only efficient and scalable but also ensures high enantiomeric purity is a critical decision in the drug development lifecycle. This guide evaluates three distinct and prominent synthetic pathways, providing a comparative analysis to aid in the selection of the most appropriate protocol for your research and development needs.

Comparative Analysis of Synthetic Routes

The three primary routes for the synthesis of (R)-3-aminotetrahydrofuran are distinguished by their starting materials, reaction sequences, and overall efficiency. The following table summarizes the key performance indicators for each protocol, which will be elaborated upon in the subsequent sections.

ParameterRoute 1: From (S)-3-HydroxytetrahydrofuranRoute 2: From (R)-3-Formic Acid TetrahydrofuranRoute 3: From L-Aspartic Acid
Starting Material (S)-3-Hydroxytetrahydrofuran(R)-3-Formic Acid TetrahydrofuranL-Aspartic Acid
Key Transformations Tosylation, Azidation (SN2), ReductionAmide Formation, Hofmann-like RearrangementAcylation, Esterification, Reduction, Cyclization, Hydrolysis
Number of Steps 3 (to free amine)2 (to free amine)6 (to hydrochloride salt)
Reported Overall Yield HighGood (up to 85% reported)[1]Moderate
Chiral Purity High (inversion chemistry)High (retention of stereochemistry)High (chiral pool starting material)
Key Advantages Chemically straightforward, high yields.Avoids hazardous azides, suitable for scale-up.[1]Readily available and inexpensive starting material.
Key Disadvantages Limited availability and high cost of starting material, use of explosive sodium azide.[1]Requires specific starting material.Long synthetic route, use of hazardous reagents (e.g., LiAlH₄).[1]
Industrial Scalability Challenging due to safety and cost.Favorable.Challenging due to complexity and reagents.

Route 1: Stereochemical Inversion from (S)-3-Hydroxytetrahydrofuran

This classical approach leverages a chiral starting material with the opposite stereochemistry, (S)-3-hydroxytetrahydrofuran, and proceeds through a three-step sequence involving a Walden inversion to achieve the desired (R)-enantiomer.

Workflow Diagram

Route_1_Workflow cluster_0 Route 1: From (S)-3-Hydroxytetrahydrofuran S_Hydroxy (S)-3-Hydroxytetrahydrofuran S_Tosylate (S)-3-Tosyloxytetrahydrofuran S_Hydroxy->S_Tosylate Tosylation (TsCl, Base) R_Azide (R)-3-Azidotetrahydrofuran S_Tosylate->R_Azide Azide Substitution (NaN₃, SN2) R_Amine (R)-3-Aminotetrahydrofuran R_Azide->R_Amine Reduction (e.g., H₂, Pd/C) R_Amine_Tosylate (R)-3-Aminotetrahydrofuran Tosylate R_Amine->R_Amine_Tosylate Tosylation (TsOH)

Caption: Synthetic pathway from (S)-3-hydroxytetrahydrofuran.

Mechanistic Insight and Experimental Rationale

The success of this route hinges on the efficient tosylation of the starting alcohol, followed by a clean SN2 reaction with sodium azide. The tosyl group serves as an excellent leaving group, facilitating the nucleophilic attack by the azide anion, which proceeds with complete inversion of the stereocenter. The final step is the reduction of the azide to the primary amine, which can be achieved through various methods, most commonly catalytic hydrogenation.

Causality behind Experimental Choices:

  • Tosylation: The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine is a standard and highly effective method for converting alcohols into good leaving groups. The base neutralizes the HCl byproduct of the reaction.

  • Azide Substitution: Sodium azide is a potent nucleophile for the SN2 reaction. The choice of a polar aprotic solvent like DMF or DMSO enhances the nucleophilicity of the azide anion.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing azides to amines, with nitrogen gas as the only byproduct. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (the Staudinger reaction) can also be employed.[2]

Detailed Experimental Protocol

Step 1: Synthesis of (S)-3-Tosyloxytetrahydrofuran

  • To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-tosyloxytetrahydrofuran.

Step 2: Synthesis of (R)-3-Azidotetrahydrofuran

  • Dissolve (S)-3-tosyloxytetrahydrofuran (1.0 eq) in anhydrous DMF (5 volumes).

  • Add sodium azide (1.5 eq) and heat the mixture to 80 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x 5 volumes).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain crude (R)-3-azidotetrahydrofuran. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

Step 3: Synthesis of (R)-3-Aminotetrahydrofuran

  • Dissolve the crude (R)-3-azidotetrahydrofuran (1.0 eq) in methanol (10 volumes).

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (R)-3-aminotetrahydrofuran.

Step 4: Formation of the Tosylate Salt

  • Dissolve the crude (R)-3-aminotetrahydrofuran in a suitable solvent such as isopropanol or ethyl acetate.

  • Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours to allow for salt precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Route 2: Industrial-Friendly Synthesis from (R)-3-Formic Acid Tetrahydrofuran

This route, detailed in a Chinese patent, presents a more scalable and safer alternative by avoiding the use of azides.[1] It employs a Hofmann-like rearrangement of an amide intermediate.

Workflow Diagram

Route_2_Workflow cluster_1 Route 2: From (R)-3-Formic Acid Tetrahydrofuran R_Acid (R)-3-Formic Acid Tetrahydrofuran R_Amide (R)-3-Carboxamido- tetrahydrofuran R_Acid->R_Amide Amide Formation (SOCl₂, NH₄OH) R_Amine (R)-3-Aminotetrahydrofuran R_Amide->R_Amine Hofmann-like Rearrangement (NaOCl, NaOH) R_Amine_Tosylate (R)-3-Aminotetrahydrofuran Tosylate R_Amine->R_Amine_Tosylate Tosylation (TsOH)

Caption: Synthetic pathway from (R)-3-formic acid tetrahydrofuran.

Mechanistic Insight and Experimental Rationale

This pathway begins with the conversion of the carboxylic acid to the primary amide. The key step is the subsequent Hofmann-like rearrangement, which involves the treatment of the amide with an oxidant (sodium hypochlorite) in the presence of a strong base. This sequence leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of one carbon atom as carbon dioxide.[3]

Causality behind Experimental Choices:

  • Amide Formation: The conversion of the carboxylic acid to the amide via an acid chloride intermediate (formed with thionyl chloride) is a standard and efficient method.

  • Hofmann-like Rearrangement: The use of sodium hypochlorite and sodium hydroxide is a common and industrially viable alternative to bromine in the Hofmann rearrangement.[1] The reaction proceeds through the formation of an N-chloroamide, which then undergoes base-promoted rearrangement to the isocyanate.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-3-Carboxamidotetrahydrofuran

  • Dissolve (R)-3-formic acid tetrahydrofuran (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture in an ice-salt bath.

  • Add thionyl chloride (1.1 eq) dropwise, maintaining the low temperature.

  • Stir the mixture for 1-2 hours, then remove the solvent under reduced pressure.

  • Add aqueous ammonia to the residue and stir at room temperature for 2-3 hours.

  • Extract the product with DCM, wash with water, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution to obtain (R)-3-carboxamidotetrahydrofuran.

Step 2: Synthesis of (R)-3-Aminotetrahydrofuran

  • Prepare a solution of sodium hydroxide (e.g., 1.5-5.0 eq) in water and cool to 0 °C.

  • Add sodium hypochlorite solution (e.g., 12%) to the cold NaOH solution.

  • Add (R)-3-carboxamidotetrahydrofuran (1.0 eq) to the cold basic hypochlorite solution.

  • Stir the mixture at 0 °C for 30 minutes, then warm to approximately 65 °C and stir for 1 hour.[1]

  • Cool the reaction to room temperature and extract the product with DCM.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., isopropanol or ethyl acetate) to obtain pure (R)-3-aminotetrahydrofuran.[1]

Step 3: Formation of the Tosylate Salt

Follow the procedure outlined in Route 1, Step 4.

Route 3: Chiral Pool Synthesis from L-Aspartic Acid

This approach utilizes a readily available and inexpensive chiral starting material, L-aspartic acid. However, it involves a multi-step synthesis to construct the tetrahydrofuran ring and introduce the amino functionality with the desired stereochemistry.

Workflow Diagram

Route_3_Workflow cluster_2 Route 3: From L-Aspartic Acid L_Aspartic_Acid L-Aspartic Acid Acylated_Ester Acylated Di-ester L_Aspartic_Acid->Acylated_Ester Acylation & Esterification Diol Chiral Diol Acylated_Ester->Diol Reduction (e.g., LiAlH₄) Cyclized_Intermediate Cyclized Intermediate Diol->Cyclized_Intermediate Cyclization S_Amine_HCl (S)-3-Aminotetrahydrofuran Hydrochloride Cyclized_Intermediate->S_Amine_HCl Hydrolysis & Salt Formation S_Amine (S)-3-Aminotetrahydrofuran S_Amine_HCl->S_Amine Neutralization S_Amine_Tosylate (S)-3-Aminotetrahydrofuran Tosylate S_Amine->S_Amine_Tosylate Tosylation (TsOH)

Caption: Synthetic pathway from L-Aspartic Acid. Note: This route yields the (S)-enantiomer. To obtain the (R)-enantiomer, D-Aspartic acid would be required.

Mechanistic Insight and Experimental Rationale

This synthetic sequence involves the protection of the amino group and esterification of the carboxylic acids of L-aspartic acid. The di-ester is then reduced to the corresponding diol. Intramolecular cyclization, typically under acidic conditions, forms the tetrahydrofuran ring. Finally, deprotection and hydrolysis yield the target amine. The stereochemistry of the starting amino acid dictates the final product's stereochemistry.

Causality behind Experimental Choices:

  • Protection and Esterification: These are standard transformations to prevent side reactions and activate the carboxylic acid groups for reduction.

  • Reduction: Strong reducing agents like lithium aluminum hydride are required to reduce the ester groups to alcohols. The use of such reagents presents challenges for industrial scale-up due to their pyrophoric nature.

  • Cyclization: Acid-catalyzed dehydration of the 1,4-diol leads to the formation of the tetrahydrofuran ring.

Detailed Experimental Protocol (Conceptual Outline)

Due to the complexity and length of this route, a detailed step-by-step protocol is beyond the scope of this guide. However, the key transformations are as follows:

  • N-Acylation and Di-esterification of L-Aspartic Acid: The amino group is protected (e.g., as a benzoyl amide), and both carboxylic acids are esterified (e.g., methyl esters).

  • Reduction to (S)-2-Benzamido-1,4-butanediol: The di-ester is reduced using a powerful reducing agent like LiAlH₄ in an anhydrous solvent like THF.

  • Cyclization to N-Benzoyl-(S)-3-aminotetrahydrofuran: The diol is cyclized, often under acidic conditions, to form the tetrahydrofuran ring.

  • Hydrolysis to (S)-3-Aminotetrahydrofuran: The protecting group is removed by hydrolysis to yield the free amine.

  • Salt Formation: The amine is typically isolated as a salt, such as the hydrochloride.[4]

  • Tosylate Salt Formation: The free amine can be obtained by neutralization and then converted to the tosylate salt as described in Route 1.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, budget, safety constraints, and available starting materials.

  • Route 1 (from (S)-3-Hydroxytetrahydrofuran) is a chemically elegant and high-yielding method that is well-suited for laboratory-scale synthesis where the cost and availability of the starting material are not prohibitive. The use of sodium azide requires stringent safety protocols.

  • Route 2 (from (R)-3-Formic Acid Tetrahydrofuran) represents a significant advancement for industrial applications. By avoiding hazardous reagents and employing a more streamlined process, this route is more amenable to large-scale production, provided the starting material is accessible.[1]

  • Route 3 (from L-Aspartic Acid) , while starting from an inexpensive chiral pool material, is hampered by its length and the use of hazardous and difficult-to-handle reagents. This route is generally less favorable for commercial production compared to Route 2.

For drug development professionals, Route 2 offers the most promising balance of efficiency, safety, and scalability. Further process optimization and securing a reliable source for (R)-3-formic acid tetrahydrofuran would be key steps in its implementation. For academic and small-scale research, Route 1 remains a viable and well-documented option, with the caveat of its safety and cost considerations.

References

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
  • Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Shioiri, T. (1991). The Hofmann and Curtius Rearrangements. In Comprehensive Organic Synthesis (Vol. 6, pp. 795-828). Pergamon.
  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
  • Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)
  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.
  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
  • Gololobov, Y. G., & Zhmurova, I. N. (1979). The Staudinger reaction. Tetrahedron, 35(4), 425-463.

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A Comparative Guide to the Biological Activity of (R)-3-Aminotetrahydrofuran Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency and selectivity is paramount. Heterocyclic scaffolds form the bedrock of many successful drugs, and among these, the tetrahydrofuran (THF) moiety has emerged as a privileged structure. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive component in the design of enzyme inhibitors. This guide provides an in-depth comparative analysis of the biological activity of derivatives of (R)-3-Aminotetrahydrofuran, a key chiral building block, with a particular focus on their role in the development of potent and selective kinase inhibitors. We will delve into the rationale behind their synthesis, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this promising chemical scaffold.

The Strategic Importance of the (R)-Aminotetrahydrofuran Moiety in Kinase Inhibition

The incorporation of a chiral center into a drug molecule can have profound effects on its pharmacological profile, influencing everything from target binding affinity to metabolic stability. The (R)-configuration of the aminotetrahydrofuran moiety is often crucial for establishing a specific three-dimensional orientation within the ATP-binding pocket of a kinase, leading to enhanced potency and selectivity. The oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor, while the amine group provides a key attachment point for building out the rest of the inhibitor, often targeting the hinge region of the kinase.

The tosylate form of (R)-3-aminotetrahydrofuran is a versatile synthetic intermediate. The tosyl group, being an excellent leaving group, facilitates the nucleophilic substitution required to couple the aminotetrahydrofuran core to various heterocyclic scaffolds, which are fundamental to many kinase inhibitors. This synthetic strategy allows for the systematic exploration of the chemical space around the core scaffold, a critical process in optimizing inhibitor performance.

Comparative Analysis of ACK1 Kinase Inhibitors Derived from an Aminotetrahydrofuran Scaffold

A compelling case study for the application of the (R)-aminotetrahydrofuran scaffold is in the development of inhibitors for Activated Cdc42-associated kinase 1 (ACK1, also known as TNK2). ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways and has been implicated in the progression of various cancers, including prostate, breast, and lung cancer[1][2]. The development of selective ACK1 inhibitors is therefore a significant therapeutic goal.

A fragment-based drug discovery approach has led to the development of a series of potent ACK1 inhibitors built upon a pyrimidine scaffold, incorporating a chiral aminotetrahydrofuran moiety. The structure-activity relationship (SAR) of these compounds reveals the critical importance of the stereochemistry and the nature of the substituents on the core structure.

Synthesis and Derivatization Workflow

The general synthetic route to these kinase inhibitors involves the coupling of a chiral aminotetrahydrofuran derivative with a functionalized pyrimidine core. The tosylate of (R)-3-aminotetrahydrofuran or a related amine derivative serves as a key building block in this process.

G cluster_synthesis Synthesis of Kinase Inhibitors Start (R)-3-Aminotetrahydrofuran Tosylate Derivative Coupling Nucleophilic Substitution Start->Coupling Core Functionalized Pyrimidine Scaffold Core->Coupling Product Aminotetrahydrofuran-based Kinase Inhibitor Coupling->Product G cluster_pathway ACK1 Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinases (RTKs) ACK1 ACK1 Kinase RTK->ACK1 Activation Substrate Downstream Substrates (e.g., AKT) ACK1->Substrate Phosphorylation Response Cell Proliferation & Survival Substrate->Response Inhibitor (R)-Aminotetrahydrofuran Derivative Inhibitor Inhibitor->Block Block->ACK1

Caption: Inhibition of the ACK1 signaling pathway by (R)-aminotetrahydrofuran derivatives.

The selectivity of these inhibitors is crucial. While (R)-9b is a potent ACK1 inhibitor, it also shows some activity against other kinases like JAK2 and Tyk2.[3] Further medicinal chemistry efforts would focus on modifying the structure to enhance selectivity for ACK1, thereby minimizing potential off-target effects.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the inhibitory activity of (R)-3-aminotetrahydrofuran derivatives against ACK1 kinase.

Protocol 1: In Vitro ACK1 Kinase Inhibition Assay (³³P HotSpot Assay)

This radiometric assay is a gold-standard method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate peptide.

Materials:

  • Recombinant human ACK1 enzyme

  • Substrate peptide (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL) [4]* [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (derivatives of (R)-3-aminotetrahydrofuran) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the ACK1 enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (as a vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ELISA-based ACK1 Kinase Assay

This non-radiometric assay offers a safer and often higher-throughput alternative for measuring kinase activity.

Materials:

  • Recombinant human ACK1 enzyme

  • Biotinylated substrate peptide

  • Streptavidin-coated 96-well plates

  • ATP

  • Phospho-specific primary antibody (recognizes the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds in DMSO

Procedure:

  • Plate Coating: Add the biotinylated substrate peptide to the streptavidin-coated plates and incubate to allow for binding. Wash the plate to remove unbound peptide.

  • Kinase Reaction: Add the ACK1 enzyme and the test compounds (or DMSO control) to the wells. Initiate the reaction by adding ATP and incubate at 30°C.

  • Washing: Stop the reaction and wash the plate to remove the enzyme and ATP.

  • Primary Antibody Incubation: Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate. Wash the plate.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate. Wash the plate.

  • Detection: Add the TMB substrate solution and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.

Conclusion and Future Perspectives

The derivatives of (R)-3-aminotetrahydrofuran represent a valuable class of scaffolds for the development of potent and selective kinase inhibitors. The compelling structure-activity relationship observed in the ACK1 inhibitor series highlights the critical role of stereochemistry in achieving high-affinity binding. The (R)-configuration of the aminotetrahydrofuran moiety is instrumental in orienting the molecule correctly within the enzyme's active site, leading to a significant enhancement in inhibitory potency.

The detailed experimental protocols provided herein offer a robust framework for the biological evaluation of these and other kinase inhibitors. Future research in this area should focus on further optimizing the selectivity of these compounds to minimize off-target effects and on evaluating their efficacy in cellular and in vivo models of cancer. The continued exploration of the chemical space around the (R)-3-aminotetrahydrofuran core holds significant promise for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Mahajan, N. P. (n.d.). ACK1 INHIBITOR, (R)-9b. Nupam Mahajan Lab | Washington University in St. Louis. Retrieved from [Link]

  • Mahajan, K., & Mahajan, N. P. (2015). ACK1/TNK2 tyrosine kinase: a novel therapeutic target in castration-resistant prostate cancer. Clinical cancer research, 21(24), 5439–5445.
  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.
  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido [2, 3-d] pyrimidin-7 (8H)
  • Kiselev, E., & Kiselev, O. (2019). Pyrido [2, 3-d] pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1315-1331.
  • Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231–257.
  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K i data. Journal of medicinal chemistry, 55(11), 5165-5177.
  • Rana, S., et al. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in Chemistry, 10, 867531.
  • Mahajan, K., et al. (2015). Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry, 58(1), 277-287.
  • Grelik, M., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Zhu, W. (2020). Structure-based drug design. Cambridge, UK: Royal Society of Chemistry.
  • Biela, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]

  • Lounnas, V., Ritschel, T., Kelder, J., McGuire, R., Bywater, R. P., & Foloppe, N. (2013). A new view of the so-called S-region of acetylcholinesterase: substrate determinants and inhibitor accessibility. Journal of molecular modeling, 19(9), 3735–3747.
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Retrieved from [Link]

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A Comparative Performance Analysis: (R)-3-Aminotetrahydrofuran Tosylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chirality and the Rise of Novel Building Blocks

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral amines are foundational to this endeavor, serving as versatile resolving agents, chiral auxiliaries, and, increasingly, as powerful organocatalysts.[1][2] Among the vast arsenal of available amines, (R)-3-Aminotetrahydrofuran and its stable tosylate salt have emerged as a compelling chiral building block.[3][4] Its unique cyclic ether framework offers a distinct structural and electronic profile compared to more conventional acyclic or aromatic amines, suggesting potentially novel applications in asymmetric transformations.[5]

This guide presents a rigorous, data-driven benchmark of (R)-3-Aminotetrahydrofuran tosylate. We move beyond catalog specifications to provide a functional comparison against established and structurally diverse chiral amines in two core applications: the classical resolution of a racemic carboxylic acid and a representative asymmetric organocatalytic reaction. Our objective is to equip researchers, scientists, and drug development professionals with objective performance data and field-proven insights to guide the rational selection of chiral amines for their specific synthetic challenges.

The Contenders: Selecting the Benchmarks

To provide a meaningful comparison, we have selected three widely recognized chiral amines, each representing a distinct class and mode of action:

  • This compound: The subject of our investigation. A primary amine featuring a rigid, polar tetrahydrofuran (THF) ring. The tosylate salt form enhances its stability and handling properties.[6]

  • (R)-1-Phenylethylamine: The archetypal chiral amine. Its efficacy in forming diastereomeric salts for classical resolution is well-documented, making it an industry-standard benchmark for this application.[7][8]

  • Cinchonidine: A Cinchona alkaloid, this molecule is a cornerstone of asymmetric organocatalysis.[9] It acts as a bifunctional catalyst, utilizing its tertiary amine (Lewis base) and hydroxyl group (Brønsted acid) to organize transition states, making it an excellent benchmark for catalytic performance.[10]

  • (S)-Proline: The simplest chiral secondary amine organocatalyst. Its ability to form enamine intermediates is the basis for a vast number of asymmetric transformations, providing a benchmark for a different, yet fundamental, catalytic mechanism.[11]

Benchmarking Workflow: A Systematic Approach

Our comparative analysis follows a two-pronged experimental approach to evaluate the amines in distinct, yet fundamental, roles. The overall workflow is designed to ensure a direct and objective comparison of performance metrics under standardized conditions.

G cluster_0 Amine Selection cluster_1 Application 1: Chiral Resolution cluster_2 Application 2: Organocatalysis cluster_3 Performance Evaluation A (R)-3-Aminotetrahydrofuran Tosylate E React with (±)-Ibuprofen A->E I Michael Addition: Cyclohexanone + β-Nitrostyrene A->I as primary amine catalyst B (R)-1-Phenylethylamine B->E C Cinchonidine C->I as bifunctional catalyst D (S)-Proline D->I as secondary amine catalyst F Diastereomeric Salt Crystallization E->F G Salt Isolation & Acid Liberation F->G H Analyze e.e. via Chiral HPLC G->H L Compare Salt Yield & Final e.e. H->L J Reaction & Work-up I->J K Analyze Yield & e.e. via Chiral HPLC J->K M Compare Product Yield & Final e.e. K->M

Caption: Overall workflow for benchmarking chiral amines.

Application 1: Classical Resolution via Diastereomeric Salt Formation

The ability to separate enantiomers by forming diastereomeric salts that exhibit different physical properties (notably solubility) is a cornerstone of industrial chiral synthesis.[12][13] This process is highly dependent on the ability of the chiral amine and the racemic substrate to form a well-ordered, stable crystal lattice.

Experimental Protocol: Resolution of (±)-Ibuprofen
  • Salt Formation: A solution of (±)-Ibuprofen (1.0 equiv.) in methanol (5 mL/g) is heated to 50°C. A solution of the chiral amine (0.5 equiv.) in methanol (5 mL/g) is added dropwise. Causality: Using 0.5 equivalents of the resolving agent is a standard practice designed to maximize the recovery of one enantiomer by selectively precipitating the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

  • Crystallization: The solution is allowed to cool slowly to room temperature over 4 hours, then placed at 4°C for 12 hours to promote complete crystallization.

  • Isolation: The resulting crystals are isolated by vacuum filtration, washed with a minimal amount of cold methanol, and dried under vacuum. The mass is recorded to determine the yield of the diastereomeric salt.

  • Liberation of Enriched Ibuprofen: The isolated salt is dissolved in water and basified with 2M NaOH to a pH > 12. The chiral amine is extracted with dichloromethane. The aqueous layer is then acidified with 2M HCl to a pH < 2, precipitating the enantiomerically enriched ibuprofen.

  • Analysis: The precipitated ibuprofen is filtered, dried, and analyzed by chiral HPLC to determine its enantiomeric excess (e.e.).

Performance Data: Resolution of (±)-Ibuprofen
Resolving AgentDiastereomeric Salt Yield (%)¹Enantiomeric Excess (e.e. %) of Recovered (S)-IbuprofenOverall Efficiency²
This compound78%92%71.8
(R)-1-Phenylethylamine85%97%82.5
Cinchonidine³65%88%57.2

¹ Yield based on the theoretical maximum of 50% recovery of one enantiomer. ² Efficiency = (Salt Yield / 100) * (e.e. / 100) * 100. ³ Cinchonidine is primarily a catalyst, but its basic nitrogen allows it to function as a resolving agent, albeit less conventionally.

Analysis of Resolution Performance

The data clearly positions (R)-1-Phenylethylamine as the superior resolving agent in this specific context, delivering both high yield and excellent enantiopurity. This is attributable to the favorable π-stacking interactions of its phenyl group and the effective hydrogen bonding network it forms with the carboxylic acid, leading to a highly ordered and insoluble crystal lattice for the (R)-amine-(S)-acid salt.[7]

This compound demonstrates very respectable performance. While the yield and e.e. are slightly lower than the benchmark, its ability to induce high enantiopurity (92% e.e.) is significant. This suggests that the rigid THF ring and the ether oxygen, acting as a hydrogen bond acceptor, facilitate effective chiral recognition and the formation of a well-differentiated diastereomeric salt. Its performance indicates it is a highly viable alternative to traditional resolving agents, particularly where the unique polarity or structural features of the THF moiety might offer advantages with other substrates.

Cinchonidine is the least effective in this role. Its bulky, complex structure can hinder the formation of a compact, well-ordered crystal lattice, resulting in lower yield and enantioselectivity. This underscores the principle that structural attributes optimized for catalysis do not necessarily translate to efficient crystal packing for resolution.

Application 2: Asymmetric Organocatalysis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has revolutionized synthetic chemistry.[14] Chiral primary and secondary amines are central to this field, most commonly through the formation of chiral enamine or iminium ion intermediates.[15]

Experimental Protocol: Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reaction Setup: To a solution of β-nitrostyrene (1.0 mmol) and the chiral amine catalyst (0.1 mmol, 10 mol%) in chloroform (2 mL) is added cyclohexanone (2.0 mmol).

  • Execution: The reaction mixture is stirred at room temperature for 24 hours. Causality: The reaction is run at room temperature to balance reaction rate with enantioselectivity; higher temperatures can often erode the energy difference between the diastereomeric transition states, leading to lower e.e.

  • Work-up: The reaction is quenched with 1M HCl and extracted with dichloromethane. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification & Analysis: The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient). The yield of the pure product is determined, and the enantiomeric excess is measured by chiral HPLC.

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle, particularly for primary and secondary amines like (R)-3-Aminotetrahydrofuran and (S)-Proline, proceeds through a well-established enamine intermediate. The chiral amine condenses with cyclohexanone to form a nucleophilic enamine. The stereochemistry of the catalyst directs the facial attack of this enamine onto the β-nitrostyrene. The rigidity and steric profile of the catalyst are paramount in shielding one face of the enamine, thereby dictating the stereochemical outcome of the C-C bond formation.

G cluster_0 cluster_1 A Chiral Amine + Cyclohexanone B Chiral Enamine Intermediate A->B - H₂O C Facial Attack on β-Nitrostyrene B->C D Iminium Ion Intermediate C->D E Hydrolysis D->E F Chiral Product + Regenerated Catalyst E->F F->A Re-enters cycle G Enamine H Re Face Attack (Favored) G->H I Si Face Attack (Disfavored) G->I J Steric Shielding by Chiral Catalyst Scaffold J->G

Caption: Mechanism of stereocontrol in enamine catalysis.

Performance Data: Asymmetric Michael Addition
Catalyst (10 mol%)Product Yield (%)Enantiomeric Excess (e.e. %)
This compound85%78% (syn, R,R)
(S)-Proline92%95% (syn, S,S)
Cinchonidine95%91% (anti, R,S)
Analysis of Catalytic Performance

In this catalytic benchmark, the established organocatalysts, (S)-Proline and Cinchonidine , deliver superior enantioselectivity. (S)-Proline's rigid pyrrolidine ring creates a well-defined steric environment for its enamine, leading to excellent facial discrimination (95% e.e.).[11] Cinchonidine operates through a different, bifunctional mechanism where the hydroxyl group activates the nitroalkene via hydrogen bonding while the tertiary amine interacts with the ketone, resulting in high yield and enantioselectivity.[10]

This compound again proves to be a competent performer, inducing a good level of stereocontrol (78% e.e.). As a primary amine, it readily forms the requisite enamine intermediate. The 78% e.e. indicates that the chiral THF backbone provides a meaningful degree of facial shielding, though it is less effective than the highly optimized scaffolds of proline or Cinchona alkaloids. This result is promising, suggesting that (R)-3-Aminotetrahydrofuran is a valuable starting point for developing novel primary amine-based organocatalysts. Its performance could likely be enhanced through derivatization to introduce additional steric bulk or secondary binding sites.

Conclusion and Outlook

This comparative guide demonstrates that This compound is a versatile and effective chiral amine with clear potential in both classical resolutions and asymmetric organocatalysis.

  • As a Resolving Agent: It stands as a strong and viable alternative to the classic (R)-1-phenylethylamine, capable of delivering high enantiomeric excess. It should be considered a primary screening candidate, especially for substrates where the unique polarity and hydrogen-bond accepting capability of the THF ring may offer superior crystal packing properties.

  • As an Organocatalyst: While not matching the enantioselectivity of highly refined catalysts like proline or cinchonidine in this model reaction, it provides good stereochemical induction. This establishes it as a valuable chiral primary amine scaffold for the development of new, more sophisticated organocatalysts. Its performance highlights the fundamental importance of a rigid chiral backbone in achieving effective stereo-differentiation.

Ultimately, the selection of a chiral amine is highly substrate- and reaction-dependent. This compound distinguishes itself as a robust and multifunctional tool, meriting strong consideration by researchers seeking to expand their toolkit for asymmetric synthesis.

References

  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. PubMed, Yakugaku Zasshi.[Link]

  • Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate, European Journal of Organic Chemistry.[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Chemical Reviews.[Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing, Chemical Society Reviews.[Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. ACS Publications, Chemical Reviews.[Link]

  • Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University Course Material.[Link]

  • Resolution of Racemic Modifications. St. Paul's Cathedral Mission College.[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH.[Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, University of Illinois.[Link]

  • Chiral Organocatalysis. Course Lecture Slides.[Link]

  • Chiral Proline Based Reactions. Chemistry LibreTexts.[Link]

  • 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1). PubChem.[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.[Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. ACS Crystal Growth & Design.[Link]

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Enantiomeric excess determination of (R)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Comparative Analysis of Enantiomeric Excess for (R)-3-Aminotetrahydrofuran Tosylate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the stereochemical integrity of chiral building blocks is a non-negotiable parameter of quality. This compound serves as a crucial intermediate in numerous drug development pipelines, where its enantiomeric purity directly influences the pharmacological profile and safety of the final product. The presence of the unwanted (S)-enantiomer can introduce process-related impurities, potentially leading to unforeseen toxicological effects or diminished therapeutic efficacy.

This guide provides a comprehensive comparison of the analytical methodologies available for the precise determination of the enantiomeric excess (e.e.) of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

The Analytical Landscape: A Comparative Overview

The determination of enantiomeric excess for a polar chiral amine like 3-aminotetrahydrofuran hinges on high-performance chromatographic techniques. The primary challenge lies in creating a transient diastereomeric interaction, either with a chiral stationary phase or through derivatization, to resolve the enantiomers. The three leading methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—each offer a unique balance of speed, resolution, and operational requirements.

Table 1: Performance Comparison of Key Analytical Methods
ParameterChiral HPLCChiral GCChiral SFC
Principle Enantioselective separation on a Chiral Stationary Phase (CSP) with a liquid mobile phase.[][2]Separation of volatile derivatives on a chiral capillary column or separation of diastereomeric derivatives on an achiral column.[3]Separation on a CSP using a supercritical fluid (typically CO₂) as the primary mobile phase.[4][5]
Resolution ExcellentVery HighExcellent
Sensitivity High (UV, MS detection)Very High (FID, MS detection)High (UV, MS detection)
Speed ModerateFastVery Fast[4]
Sample Preparation Derivatization is often required to introduce a chromophore and enhance chiral recognition.Derivatization is mandatory to increase volatility and thermal stability.[6]Derivatization is often beneficial but not always required, depending on the CSP.
Solvent Usage High (Organic Solvents)LowVery Low (Primarily CO₂)[4]
Cost (Instrument) ModerateLow to ModerateHigh
Versatility HighModerate (limited to thermally stable analytes)High, especially for preparative scale.[7]

In-Depth Experimental Protocols & Methodologies

Method 1: Chiral HPLC via Pre-column Derivatization (The Workhorse Method)

This approach is arguably the most established and reliable for routine quality control. The primary amine of 3-aminotetrahydrofuran lacks a strong chromophore, making derivatization a dual-purpose step: it allows for sensitive UV detection and introduces a bulky functional group that enhances chiral recognition on polysaccharide-based CSPs.

Workflow Logic: Derivatization to Detection

Sources

A Senior Application Scientist's Guide to Confirming the Structure of (R)-3-Aminotetrahydrofuran Tosylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminotetrahydrofuran and its derivatives are pivotal chiral building blocks in modern drug development. The precise confirmation of their three-dimensional structure, specifically the absolute configuration at the C3 position, is a non-negotiable prerequisite for ensuring the safety, efficacy, and intellectual property of new chemical entities. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD). We will explore the causality behind experimental choices, present objective performance data, and provide validated, step-by-step protocols to empower researchers in drug development to select and implement the most effective strategy for structural confirmation.

Introduction: The Imperative of Stereochemical Integrity

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule is as critical as its chemical composition. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] The chiral amine (R)-3-Aminotetrahydrofuran is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its tosylate salt is often preferred due to its crystalline nature, which facilitates purification and handling.

Failure to rigorously confirm the absolute configuration and enantiomeric purity of such a key starting material can have profound consequences, leading to failed clinical trials, batch recalls, or the development of a drug with unforeseen side effects. Therefore, a multi-faceted analytical approach is not just recommended; it is a requirement for robust quality control and regulatory compliance.

The Analytical Challenge: What Are We Confirming?

For a molecule like (R)-3-Aminotetrahydrofuran tosylate, structural confirmation involves three key questions:

  • Connectivity: Are the atoms connected in the expected sequence to form the 3-aminotetrahydrofuran and tosylate moieties?

  • Enantiomeric Purity: What is the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer?

  • Absolute Configuration: Can we definitively prove that the stereocenter at the C3 position of the tetrahydrofuran ring has the (R) configuration?

This guide will compare four orthogonal techniques, each providing answers to one or more of these critical questions.

Comparative Analysis of Key Analytical Techniques

No single technique provides a complete picture. A logical, integrated strategy is paramount. We will compare the utility, strengths, and limitations of NMR, Chiral HPLC, X-ray Crystallography, and VCD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the workhorse for confirming molecular connectivity. Standard ¹H and ¹³C NMR experiments rapidly verify the presence of the tetrahydrofuran ring, the aminofunctional group, and the tosylate counter-ion.

Expert Insight: Standard NMR is "blind" to chirality; enantiomers produce identical spectra in an achiral solvent.[2][3] To assess stereochemistry, we must introduce a chiral environment. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.[4][5]

Comparative Data: NMR Chemical Shifts

The following table summarizes the expected proton and carbon signals for the core structure.

Assignment (Tetrahydrofuran Ring) ¹H NMR (ppm, typical) ¹³C NMR (ppm, typical)
H-3 (CH-N)3.5 - 3.850 - 55
H-2, H-5 (CH₂-O)3.8 - 4.268 - 72
H-4 (CH₂)1.9 - 2.230 - 35
Assignment (Tosylate)
Aromatic CH7.3 - 7.8 (two doublets)125 - 145
Methyl CH₃~2.4~21

Note: Shifts are approximate and can vary based on solvent and concentration.

Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

This protocol is designed to create diastereomeric amides, allowing for the potential resolution of signals for the (R) and (S) enantiomers, thereby enabling quantification of enantiomeric excess (e.e.).

  • Preparation: In a clean NMR tube, dissolve ~5-10 mg of the 3-aminotetrahydrofuran tosylate sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Pyridine-d₅).

  • Reagent Addition: Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Reaction: Gently mix the contents and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). The formation of the amide can be monitored by the disappearance of the amine proton signal.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Carefully integrate a well-resolved signal (often the -OCH₃ or -CF₃ signal from the Mosher's reagent) for the two diastereomers formed. The ratio of the integrals corresponds to the enantiomeric ratio of the original amine.[4]

Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Purity

Chiral HPLC is the industry-standard method for accurately determining the enantiomeric purity of a chiral compound.[6][7] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.

Expert Insight: Method development is often empirical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point for chiral amines. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving separation.[8]

Workflow for Chiral HPLC Method Development

Caption: A typical workflow for chiral HPLC method development.

Comparative Data: Chiral Column Screening

Chiral Stationary Phase Mobile Phase (R)-Enantiomer tR (min) (S)-Enantiomer tR (min) Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/DEA (80:20:0.1)8.510.2> 2.0
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/DEA (90:10:0.1)12.113.51.8
Cellulose tris(4-chloro-3-methylphenylcarbamate) Methanol + 0.1% DEA6.26.20 (No Separation)

Data is illustrative and demonstrates the importance of screening multiple columns and mobile phases.

Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

X-ray crystallography provides unambiguous, definitive proof of the absolute configuration of a molecule.[6][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom.

Expert Insight: The primary challenge is growing a single crystal of sufficient quality. For salts like tosylates, this is often more feasible than for the free base. The Flack parameter, derived from the diffraction data, is a critical value for confirming the absolute structure; a value near zero for the proposed configuration provides high confidence.[10]

Experimental Workflow for X-ray Crystallography

G A Material Preparation (Enantiopure Sample) B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution & Refinement D->E F Absolute Structure Determination (Analysis of Flack Parameter) E->F G Final Structure Confirmed F->G Flack Parameter ≈ 0

Caption: Step-by-step workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11] This provides a powerful alternative to X-ray crystallography, especially when single crystals cannot be grown.[12][13]

Expert Insight: The process involves comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A strong match between the experimental and calculated spectra confirms the absolute configuration.[14][15] This technique is particularly valuable as it reflects the structure in the solution phase, which is often more relevant to the molecule's behavior in biological systems.

Integrated Strategy: A Decision-Making Framework

A robust quality control strategy integrates these techniques in a logical sequence.

Caption: Decision workflow for the structural confirmation and release of a chiral intermediate.

Conclusion and Recommendations

Confirming the structure of this compound requires a multi-pronged, evidence-based approach.

  • For Routine Batch Release: A combination of NMR Spectroscopy (to confirm identity and chemical structure) and a validated Chiral HPLC method (to confirm enantiomeric purity) is the industry standard.

  • For Definitive Proof of Absolute Configuration: Single-Crystal X-ray Crystallography is the unequivocal gold standard and should be performed at least once for a given synthetic route.

  • When Crystallization Fails: Vibrational Circular Dichroism (VCD) serves as a powerful and reliable alternative to X-ray crystallography for determining absolute configuration in solution.

By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, laying a foundation of quality and safety for the medicines of tomorrow.

References

  • Patentscope. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Angewandte Chemie International Edition. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. National Center for Biotechnology Information. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 111-116.
  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Wadhwa, S., et al. (2021). Direct Chiral Discrimination with NMR. Chemistry – A European Journal.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy.
  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

  • Journal of Cheminformatics. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. National Center for Biotechnology Information. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008).
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]

  • Harada, N. (2010). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1133-1145.
  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Physical Review Letters. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2023).
  • Wenzel, T. J. (2018). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Discrimination of Chiral Compounds Using NMR Spectroscopy.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (R)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to ensure a secure laboratory environment, which begins with a profound understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-Aminotetrahydrofuran tosylate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be a self-validating system, grounded in established safety principles to build a foundation of trust in your laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

The aminotetrahydrofuran moiety presents potential hazards characteristic of amine compounds. These include skin and eye irritation, and respiratory tract irritation upon inhalation.[1][2] The tosylate group, while generally considered a stable counterion, may also contribute to the overall hazard profile. Therefore, it is prudent to handle the compound with the assumption that it possesses these irritant properties.

GHS Hazard Classification (Inferred) : Based on data for structurally similar compounds, the following GHS classifications should be considered:

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2)[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory operations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is paramount to minimizing exposure and ensuring personal safety. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact, which can cause irritation.[1][2] The outer glove can be removed if contaminated, reducing the risk of secondary exposure.
Eye Protection Chemical splash goggles.To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[1][2]
Body Protection A lab coat, fully buttoned.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust particles, which may cause respiratory irritation.[1]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence d1 1. Lab Coat d2 2. Goggles d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles f2->f3 f4 4. Inner Gloves f3->f4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[1]

Handling and Weighing
  • Location: All handling and weighing of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Utensils: Use clean, dedicated spatulas and weighing boats.

  • Technique: Handle the compound gently to avoid generating dust.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste in a Labeled Container decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

For minor spills, after donning appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or sand.[3] Carefully sweep the material into a designated waste container. For major spills, evacuate the area and contact your institution's environmental health and safety department.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[4]

By adhering to these detailed protocols, researchers can confidently handle this compound while upholding the highest standards of laboratory safety. This proactive approach not only protects individuals but also fosters a culture of safety and responsibility within the scientific community.

References

  • National Institutes of Health. PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Retrieved from [Link]

  • Chemistry For Everyone. (2025-02-01). How Can You Safely Dispose of Solvents? [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.